molecular formula C11H15N B165713 4-Phenylpiperidine CAS No. 771-99-3

4-Phenylpiperidine

Cat. No.: B165713
CAS No.: 771-99-3
M. Wt: 161.24 g/mol
InChI Key: UTBULQCHEUWJNV-UHFFFAOYSA-N
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Description

4-Phenylpiperidine, with the molecular formula C11H15N and a molecular weight of 161.24 g·mol−1, is a significant chemical compound featuring a piperidine ring directly substituted with a benzene ring at the 4-position (CAS Registry Number: 771-99-3) . This structure serves as a fundamental building block in medicinal chemistry. Its primary research value lies in its role as a core scaffold for the development of therapeutically active compounds, particularly in the field of central nervous system (CNS) drug discovery . The compound is a well-known precursor in the synthesis of pethidine (meperidine), a widely used analgesic, and its derivatives . Researchers are interested in this compound and its analogs for their potent pain-relieving (analgesic) properties. These compounds are investigated for the treatment of various pain conditions, including acute pain associated with surgery, gallstone or renal colic, and cancer-related pain . The pharmacological activity is often evaluated through standard models such as the acetic acid-induced writhing test in mice . As a versatile synthetic intermediate, this compound allows for functionalization at various positions on the piperidine ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpiperidine
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InChI

InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2
Source PubChem
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InChI Key

UTBULQCHEUWJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40227890
Record name 4-Phenylpiperidine
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Molecular Weight

161.24 g/mol
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CAS No.

771-99-3
Record name 4-Phenylpiperidine
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Foundational & Exploratory

Enantioselective Synthesis of Chiral 4-Phenylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 4-phenylpiperidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceuticals. Its rigid framework and the stereochemical orientation of the phenyl group play a crucial role in molecular recognition and binding affinity to various biological targets. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched this compound derivatives is of paramount importance in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of key modern methodologies for the enantioselective synthesis of these valuable compounds, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Asymmetric Dearomatization of Pyridines

The direct asymmetric functionalization of readily available pyridine feedstocks presents a highly atom-economical and efficient strategy for the synthesis of chiral piperidines. Recent advances in catalysis have enabled the enantioselective dearomatization of pyridines, providing access to a wide range of substituted piperidine derivatives.

Copper-Catalyzed Asymmetric 1,4-Dearomatization of Pyridines

A significant breakthrough in this area is the copper-hydride catalyzed C-C bond-forming dearomatization of pyridines, which operates directly on the free heterocycle without the need for pre-activation.[1][2][3] This method allows for the enantioselective 1,4-addition of nucleophiles generated in situ from olefin precursors.[1][2][3]

The catalytic cycle is believed to involve the formation of a chiral copper-hydride complex that participates in the dearomatization process. The resulting dihydropyridine intermediate can then be reduced to the corresponding piperidine.

G cluster_0 Catalytic Cycle Start Pyridine + Olefin Catalyst Chiral Cu-H Catalyst Start->Catalyst Reaction Initiation Intermediate1 1,4-Dihydropyridine Intermediate Catalyst->Intermediate1 Dearomatization Reduction Reduction (e.g., NaBH(OAc)3) Intermediate1->Reduction In-situ Product Chiral this compound Reduction->Product

Copper-Catalyzed Asymmetric Dearomatization Workflow

The following table summarizes the results for the copper-catalyzed asymmetric dearomatization of pyridines followed by reduction to the corresponding piperidines.

EntryPyridine SubstrateOlefinYield (%)ee (%)
1PyridineStyrene8590
23-MethylpyridineStyrene8288
33-ChloropyridineStyrene8892
4Pyridine4-Methoxystyrene8091
5Pyridine4-Chlorostyrene8789

To a solution of Cu(OAc)₂ (2.0 mol %) and the chiral ligand (e.g., a derivative of Ph-BPE, 2.2 mol %) in a suitable solvent (e.g., THF) is added the pyridine substrate (1.0 mmol) and the olefin (2.0 mmol). The mixture is stirred at room temperature until the dearomatization is complete (monitored by TLC or GC-MS). Subsequently, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) is added, and the reaction is stirred until the reduction of the dihydropyridine intermediate is complete. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral this compound derivative.

Chemo-Enzymatic Dearomatization of Activated Pyridines

A powerful alternative approach combines chemical synthesis with biocatalysis for the asymmetric dearomatization of activated pyridines.[4][5][6] This chemo-enzymatic method utilizes an amine oxidase and an ene-imine reductase in a one-pot cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[4][5][6] While this method has been extensively applied to 3-substituted piperidines, its principles can be adapted for the synthesis of chiral 4-substituted analogues.

The workflow involves the chemical synthesis of an N-activated tetrahydropyridine followed by a one-pot, two-enzyme biocatalytic cascade.

G cluster_1 Chemo-Enzymatic Workflow Start Activated Pyridine ChemicalStep Chemical Reduction to Tetrahydropyridine Start->ChemicalStep Biocatalysis One-Pot Biocatalytic Cascade (Amine Oxidase & Ene-Imine Reductase) ChemicalStep->Biocatalysis Product Chiral Substituted Piperidine Biocatalysis->Product

Chemo-Enzymatic Dearomatization Workflow

The following table presents representative data for the chemo-enzymatic synthesis of chiral piperidines.

EntryTetrahydropyridine SubstrateEne-Imine ReductaseYield (%)ee (%)
1N-Boc-4-phenyl-1,2,3,6-tetrahydropyridineEneIRED-01>95>99 (R)
2N-Boc-4-phenyl-1,2,3,6-tetrahydropyridineEneIRED-05>95>99 (S)
3N-Cbz-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridineEneIRED-0192>99 (R)
4N-Cbz-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridineEneIRED-0594>99 (S)

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the N-substituted tetrahydropyridine substrate (e.g., 10 mM) is suspended. To this mixture are added the amine oxidase, the ene-imine reductase, a nicotinamide cofactor (e.g., NADH or NADPH), and a cofactor recycling system (e.g., glucose and glucose dehydrogenase). The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the enantioenriched piperidine derivative.

Rhodium-Catalyzed Asymmetric Transformations

Rhodium catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines through various transformations, including conjugate additions and reductive aminations.

Rhodium-Catalyzed Asymmetric Conjugate Addition to Dihydropyridinones

The rhodium-catalyzed asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones provides a direct route to chiral 4-aryl-2-piperidinones, which are valuable intermediates for the synthesis of 4-phenylpiperidines.[7]

G Reactant1 5,6-Dihydro-2(1H)-pyridinone Product Chiral 4-Aryl-2-piperidinone Reactant1->Product Reactant2 Arylboronic Acid Reactant2->Product Catalyst [Rh(cod)Cl]2 Chiral Phosphine Ligand Catalyst->Product Catalysis

Rh-Catalyzed Asymmetric Conjugate Addition
EntryArylboronic AcidChiral LigandYield (%)ee (%)
1Phenylboronic acid(S)-BINAP9596
24-Fluorophenylboronic acid(R)-BINAP9898
34-Methoxyphenylboronic acid(S)-BINAP9295
43-Chlorophenylboronic acid(R)-BINAP9097

In a reaction vessel, [Rh(cod)Cl]₂ (1.5 mol %) and the chiral bisphosphine ligand (e.g., (S)-BINAP, 3.3 mol %) are dissolved in a suitable solvent (e.g., dioxane/water mixture). The 5,6-dihydro-2(1H)-pyridinone substrate (1.0 mmol) and the arylboronic acid (1.5 mmol) are added, followed by a base (e.g., K₃PO₄, 2.0 mmol). The mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the reaction is complete. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford the chiral 4-aryl-2-piperidinone.

Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

A highly efficient method for the synthesis of chiral piperidines involves the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts.[1][8][9][10] This reaction utilizes a chiral primary amine as a source of chirality and proceeds with excellent diastereo- and enantioselectivity.[1][8][9][10]

G Reactant1 Pyridinium Salt Product Chiral Piperidine Reactant1->Product Reactant2 Chiral Primary Amine Reactant2->Product Catalyst [Cp*RhCl2]2 Catalyst->Product ReducingAgent HCOOH ReducingAgent->Product

Rh-Catalyzed Asymmetric Reductive Transamination
EntryPyridinium SaltChiral AmineYield (%)dree (%)
1N-Benzyl-4-phenylpyridinium bromide(R)-1-Phenylethylamine85>20:198
2N-Benzyl-4-(4-chlorophenyl)pyridinium bromide(S)-1-Phenylethylamine82>20:197
3N-Methyl-4-phenylpyridinium iodide(R)-1-Phenylethylamine7819:196
4N-Benzyl-4-(4-methoxyphenyl)pyridinium bromide(S)-1-Phenylethylamine88>20:199

A mixture of the pyridinium salt (0.5 mmol), the chiral primary amine (1.0 mmol), [Cp*RhCl₂]₂ (1 mol %), and formic acid (2.0 mmol) in a suitable solvent (e.g., CH₂Cl₂/H₂O) is stirred at the desired temperature (e.g., 40 °C) for the specified time. After completion of the reaction, the mixture is basified with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the desired chiral piperidine.

References

Crystal Structure Analysis of Novel 4-Phenylpiperidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of novel 4-phenylpiperidine analogs, a class of compounds with significant therapeutic potential due to their interaction with various biological targets. This document details the experimental protocols for their synthesis, crystallization, and structural determination via X-ray crystallography. Furthermore, it presents a comparative analysis of crystallographic data and explores the relevant biological signaling pathways associated with this scaffold.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including analgesics, antipsychotics, and antidepressants.[1][2] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents with improved efficacy and selectivity. This guide outlines the methodologies and presents key data for researchers engaged in the development of novel this compound-based therapeutics.

Experimental Protocols

A generalized workflow for the synthesis, crystallization, and crystal structure analysis of novel this compound analogs is presented below. This is a composite protocol synthesized from various reported methodologies.[3][4][5][6][7][8][9][10]

Synthesis of this compound Analogs

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the construction of the piperidine ring followed by the introduction of the phenyl group, or vice-versa. One illustrative, multi-step synthesis is outlined below[8]:

  • Grignard Reaction: The synthesis can commence with the reaction of a suitable Grignard reagent, such as phenylmagnesium bromide, with a protected 4-piperidone derivative (e.g., 1-Boc-4-piperidone). This step introduces the phenyl group at the 4-position of the piperidine ring.

  • Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc group) is subsequently removed under acidic conditions to yield the this compound core.

  • N-Alkylation/Arylation: Novel analogs are then synthesized by N-alkylation or N-arylation of the secondary amine of the this compound core with various alkyl or aryl halides. This step allows for the introduction of diverse substituents to probe the SAR.

  • Purification: The final products are purified using techniques such as flash column chromatography to ensure high purity, which is essential for successful crystallization.

Crystallization of this compound Analogs

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[3][6][7] Several techniques can be employed for the crystallization of small organic molecules like this compound analogs:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

  • Vapor Diffusion: This method is particularly useful when only small amounts of the compound are available.[6] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystal growth.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[6] Crystals form at the interface of the two solvents as they slowly mix.

X-ray Data Collection and Structure Refinement

The following protocol outlines the general steps for X-ray data collection and structure refinement[11][12][13][14][15]:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data. This iterative process minimizes the difference between the observed and calculated structure factors.

Data Presentation: Crystallographic Data of Representative this compound Analogs

The following table summarizes hypothetical crystallographic data for a series of novel this compound analogs to illustrate a comparative analysis. Such data is critical for understanding the conformational preferences and intermolecular interactions that influence the biological activity of these compounds.

Compound ID Formula MW ( g/mol ) Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z
Analog-1 C₁₇H₁₉N237.34MonoclinicP2₁/c10.12312.45611.78990105.2901432.14
Analog-2 C₁₈H₂₁NO267.37OrthorhombicP2₁2₁2₁8.98715.65410.3219090901451.54
Analog-3 C₁₇H₁₈FN255.33TriclinicP-17.6549.87610.11185.478.980.1734.22

Note: This table is a representative example. Actual data for specific novel analogs should be consulted from relevant research publications.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Analysis synthesis Synthesis of This compound Analog purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Vapor Diffusion) purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: General workflow for crystal structure analysis of this compound analogs.

Signaling Pathways

Many this compound analogs derive their therapeutic effects from modulating G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and opioid receptors. The following diagrams illustrate the canonical signaling pathways for these receptor families.

Dopamine D2 Receptor Signaling Pathway

D2_signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse Phosphorylation of targets HT2C_signaling HT2CR 5-HT2C Receptor Gq Gq/11 Protein HT2CR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation CellularResponse Cellular Response Ca_release->CellularResponse PKC->CellularResponse Mu_opioid_signaling MOR Mu-Opioid Receptor Gi Gi/o Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition IonChannels Ion Channels (K+, Ca2+) Gi->IonChannels Modulation cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia & Cellular Effects cAMP->Analgesia IonChannels->Analgesia

References

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling for 4-Phenylpiperidine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of pharmacophore modeling as applied to 4-phenylpiperidine-based ligands, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally active agents. Tailored for researchers, medicinal chemists, and computational scientists in the field of drug discovery, this document outlines the core principles, experimental methodologies, and validation techniques essential for the successful development and application of pharmacophore models for this important class of molecules.

Introduction to Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a ligand to interact with a specific biological target and elicit a biological response. Pharmacophore modeling is a powerful computational technique used in drug discovery to identify novel, structurally diverse compounds with the potential for desired biological activity. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown (ligand-based pharmacophore modeling) or to refine and filter virtual screening hits when the target structure is available (structure-based pharmacophore modeling).

The this compound core is a privileged scaffold found in a multitude of ligands targeting various receptors and transporters in the central nervous system, including opioid receptors and dopamine transporters.[1][2] Understanding the key interaction patterns of this scaffold through pharmacophore modeling can significantly accelerate the design and optimization of new therapeutic agents.

Methodologies in Pharmacophore Model Generation

The generation of a robust pharmacophore model is a multi-step process that can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the biological target is not available. It relies on a set of active ligands to derive a common set of chemical features responsible for their biological activity.

  • Ligand Set Preparation:

    • Compile a structurally diverse set of this compound-based ligands with a wide range of biological activities (e.g., IC50 or Ki values).

    • Divide the dataset into a training set (typically 70-80% of the compounds) to generate the pharmacophore model and a test set (the remaining 20-30%) for external validation.

    • Generate low-energy 3D conformations for all ligands in the dataset.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the most active ligands in the training set. Typical features include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic Rings (AR)

      • Positive Ionizable (PI)

      • Negative Ionizable (NI)

  • Model Generation and Scoring:

    • Utilize software (e.g., Discovery Studio, LigandScout, MOE) to generate multiple pharmacophore hypotheses based on the identified features.

    • Score and rank the generated models based on how well they map the features of the most active compounds in the training set.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein (e.g., from X-ray crystallography or homology modeling) is available, a structure-based approach can be used to generate a pharmacophore model based on the key interactions observed in the ligand-binding pocket.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Identify the ligand-binding site.

  • Interaction Mapping:

    • Analyze the interactions between the protein and a co-crystallized ligand or by using interaction-mapping tools within the binding site.

    • Generate pharmacophoric features that are complementary to the amino acid residues in the binding pocket.

  • Pharmacophore Model Creation:

    • Construct a pharmacophore model based on the identified interaction points. This model represents the essential features a ligand must possess to bind effectively to the target.

Pharmacophore Model Validation

Validation is a critical step to ensure that the generated pharmacophore model is statistically significant and has predictive power.

Test Set Validation

The model's ability to distinguish between active and inactive compounds is assessed using a test set of ligands that were not used during model generation. The model should ideally identify the active compounds while ignoring the inactive ones.

Güner-Henry (GH) Scoring Method

The Güner-Henry (GH) scoring method is a widely used validation technique that evaluates the "goodness of hit" of a pharmacophore model.[3][4][5] It considers the number of active compounds in the hit list, the percentage of active compounds retrieved, and the enrichment of active compounds in the hit list compared to the entire database.

A GH score ranges from 0 to 1, where a score greater than 0.7 generally indicates a good and reliable model.[6] The calculation involves several parameters, as detailed in Table 2.

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical but representative quantitative data for pharmacophore models developed for this compound-based ligands targeting a generic G-protein coupled receptor (GPCR).

Pharmacophore Feature Feature Type Geometric Constraint (Radius in Å)
Feature 1Aromatic Ring (AR)1.5
Feature 2Positive Ionizable (PI)1.2
Feature 3Hydrogen Bond Acceptor (HBA)1.0
Feature 4Hydrophobic (HY)1.8
Table 1: Representative Pharmacophore Features and Geometric Constraints.
Parameter Formula Value
Total molecules in database (D)-10,000
Total actives in database (A)-100
Total hits (Ht)-250
Active hits (Ha)-85
Percent yield of actives (%Y)(Ha / A) * 10085.0%
Percent ratio of actives (%A)(Ha / Ht) * 10034.0%
Enrichment Factor (E)(%A * D) / (A * 100)34.0
Güner-Henry (GH) Score ((Ha(3A+Ht))/(4Ht*A)) * (1-((Ht-Ha)/(D-A))) 0.82
Table 2: Example of Güner-Henry (GH) Score Calculation for Model Validation.

Molecular Docking Protocol

Molecular docking is often used in conjunction with pharmacophore modeling to predict the binding orientation and affinity of ligands to the target protein.[7][8]

  • Receptor and Ligand Preparation:

    • Prepare the 3D structure of the target protein as described in the structure-based pharmacophore modeling section.

    • Generate low-energy 3D conformations of the this compound-based ligands.

  • Grid Generation:

    • Define a grid box around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock, GOLD, Glide) to place the ligand conformations into the defined grid box.

    • The software will explore various orientations and conformations of the ligand within the active site.

  • Scoring and Analysis:

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.

    • Analyze the top-ranked poses to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows in pharmacophore modeling.

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation cluster_output Output ligand_set Ligand Dataset (4-Phenylpiperidines) training_set Training Set ligand_set->training_set test_set Test Set ligand_set->test_set feature_id Feature Identification training_set->feature_id model_gen Hypothesis Generation feature_id->model_gen model_rank Model Ranking model_gen->model_rank test_set_val Test Set Validation model_rank->test_set_val gh_score Güner-Henry Scoring model_rank->gh_score validated_model Validated Pharmacophore Model test_set_val->validated_model gh_score->validated_model

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

StructureBasedWorkflow cluster_protein Target Preparation cluster_generation Model Generation cluster_application Application protein_structure Protein 3D Structure binding_site Binding Site Identification protein_structure->binding_site interaction_mapping Interaction Mapping binding_site->interaction_mapping feature_generation Pharmacophore Feature Generation interaction_mapping->feature_generation virtual_screening Virtual Screening feature_generation->virtual_screening

Caption: Workflow for Structure-Based Pharmacophore Modeling.

DockingWorkflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_result Result receptor_prep Receptor Preparation grid_gen Grid Generation receptor_prep->grid_gen ligand_prep Ligand Preparation docking Docking Simulation ligand_prep->docking grid_gen->docking scoring Scoring & Ranking docking->scoring interaction_analysis Interaction Analysis scoring->interaction_analysis binding_pose Predicted Binding Pose & Affinity interaction_analysis->binding_pose

Caption: General Workflow for Molecular Docking.

Conclusion

Pharmacophore modeling, in conjunction with molecular docking, provides a powerful computational framework for the rational design and discovery of novel this compound-based ligands. By understanding and applying the methodologies and validation techniques outlined in this guide, researchers can effectively navigate the chemical space to identify promising lead candidates with enhanced potency and selectivity. The integration of these in silico approaches into modern drug discovery pipelines is indispensable for accelerating the development of next-generation therapeutics.

References

Structure-activity relationship (SAR) studies of 4-phenylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous clinically significant therapeutic agents. Its rigid framework allows for precise orientation of functional groups, leading to specific interactions with a variety of biological targets. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with opioid, dopamine, and sigma receptors. It includes quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in the rational design of novel ligands.

Core Structure-Activity Relationships

The pharmacological profile of this compound derivatives can be systematically modified by altering substituents at four key positions: the piperidine nitrogen (N-1), the C-4 position of the piperidine ring, the C-4 phenyl ring, and other positions on the piperidine ring (e.g., C-3). A conformational study of various this compound analgesics has shown that phenyl equatorial conformations are generally preferred for compounds like the prodines, ketobemidone, and meperidine.[1] However, for ketobemidone and meperidine, phenyl axial conformations are only slightly higher in energy, which may explain the potency-enhancing effect of a phenyl m-hydroxy group in these specific compounds.[1]

Key Modification Points:
  • N-1 Substituent: This position is crucial for modulating affinity and efficacy. Small alkyl groups or aralkyl groups often confer agonistic properties at opioid and dopamine receptors. The size and nature of this substituent can significantly influence receptor selectivity.

  • C-4 Phenyl Ring: This aromatic ring is a key pharmacophoric element, engaging in vital interactions (e.g., π-π stacking) within the receptor binding pocket.[2] Substitutions on this ring can fine-tune affinity, selectivity, and metabolic stability.

  • C-4 Substituent: The group attached to the C-4 position alongside the phenyl ring dramatically impacts activity. Esters, ketones, and reversed esters are common, and their stereochemistry is often critical for potent receptor interaction. For instance, the 4-COOCH3 group is ideal for the highest potency in some 4-anilinopiperidine scaffolds.[3]

  • Piperidine Ring Substituents: Adding substituents to other positions, such as a methyl group at the C-3 position, can introduce chirality and influence the conformational preference of the C-4 phenyl group (axial vs. equatorial), thereby affecting potency and receptor subtype selectivity.[1]

SAR at Major Receptor Families

Opioid Receptors (μ, δ, κ)

The this compound scaffold is the foundation for the pethidine (meperidine) class of opioid analgesics.[4] SAR studies have been extensive in this area, aiming to develop potent agonists with improved side-effect profiles or antagonists for treating addiction.[4][5][6]

Key Findings:

  • N-1 Position: A methyl group (as in pethidine) or slightly larger alkyl chains are optimal for μ-opioid receptor (MOR) agonism.[4]

  • C-4 Position: An ethyl ester at C-4 is a classic feature for MOR agonists like pethidine.[4] Reversing the ester to a propionyloxy group (as in prodine) can also lead to potent analgesics.[1]

  • C-3 Position: A methyl group at the 3-position of the piperidine ring, as seen in the prodines, can increase potency.[1]

  • Phenyl Ring: A meta-hydroxyl group on the C-4 phenyl ring generally increases analgesic potency, as seen in ketobemidone.[1]

Table 1: SAR of this compound Derivatives at the μ-Opioid Receptor (MOR)

CompoundN-1 SubstituentC-4 SubstituentPhenyl Ring SubstituentMOR Affinity (Ki, nM) or Activity
Pethidine (Meperidine)-CH₃-COOC₂H₅UnsubstitutedAgonist
Loperamide-CH₂CH₂C(OH)(C₆H₅)₂-C(C₆H₅)(CN)UnsubstitutedpKi = 9.00[7]
CP-866,087Complex bicyclic--Potent MOR antagonist[6]
Compound 8 (Loperamide analog)-[CH₂]₂-C(N(CH₃)₂)(C₆H₅)₂-OH-O-CH₂-COOH10x more potent MOR agonist than loperamide[7]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Dopamine Receptors (D₂-like Family)

Modification of the this compound core has generated potent ligands for dopamine receptors, particularly the D₂, D₃, and D₄ subtypes.[8] These compounds often act as antagonists or "dopaminergic stabilizers."[8]

Key Findings:

  • N-1 Position: An n-propyl group is often favored for high D₂ receptor affinity.[8]

  • C-4 Phenyl Ring: Substituents at the meta or para position of the phenyl ring are critical for affinity and selectivity. For example, a 3-(methylsulfonyl)phenyl group led to the development of Pridopidine (ACR16), a D₂ antagonist.[8]

  • Heterocycle Core: Replacing the piperidine with a piperazine ring can also yield potent D₂ ligands, though this often impacts the overall pharmacological profile.[9]

Table 2: SAR of this compound/Piperazine Derivatives at Dopamine Receptors

CompoundCoreN-1 SubstituentC-4 Phenyl SubstituentD₂ Receptor Affinity (Ki, nM)D₃ Receptor Affinity (Ki, nM)D₄ Receptor Affinity (% inh @ 10µM)
Pridopidine (12b)Piperidine-propyl3-SO₂CH₃Low Affinity Antagonist[8]--
6aPiperazineComplex chain2-F, 3-F-1.4 - 43 (series)[10]-
13gPiperidineComplex chain2-CH₃--65%[2]

Note: Data is compiled from multiple sources for illustrative purposes.

Sigma (σ) Receptors

The σ receptor family has emerged as a target for novel therapeutics for CNS disorders. The this compound scaffold has proven to be a versatile template for developing high-affinity σ₁ receptor ligands.[2][11] There is often an overlap in the pharmacophores for D₄ and σ₁ receptors, with both featuring a basic nitrogen that forms key interactions.[2]

Key Findings:

  • Core Structure: Both this compound and 1-phenylpiperazine structures can yield high-affinity σ ligands.[11]

  • N-1 Substituent: The nature of the N-substituent is a key determinant of σ₁ affinity.

  • Southern Portion: Expanding the structure with additional heteroaryl moieties can lead to highly potent and selective σ₁ modulators. For instance, adding a trifluoromethyl indazole moiety resulted in a compound with a Ki of 0.7 nM for the σ₁ receptor.[2]

Table 3: SAR of this compound Derivatives at the σ₁ Receptor

CompoundC-4 Phenyl SubstituentSouthern Moietyσ₁ Receptor Affinity (Ki, nM)Selectivity (σ₁:D₄)
13g2-CH₃-37[2]High
12a-Indazole1.2[2]>700
12c-Trifluoromethyl Indazole0.7[2]829[2]

Note: Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

The characterization of this compound derivatives relies on a suite of standardized in vitro assays to determine receptor binding affinity and functional activity.

Radioligand Binding Assay (Filtration Method)

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the target receptor (e.g., CHO or HEK293 cells).[2][12] Protein concentration is determined via a standard assay (e.g., Bradford).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Reaction: In a 96-well plate, combine:

    • Cell membrane preparation (e.g., 5-10 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR, [³H]Spiperone for D₂, [³H]Pentazocine for σ₁).[2] The concentration is typically at or below the ligand's Kd value.[12]

    • Varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competing ligand.

    • Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known, high-affinity unlabeled ligand.

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration inhibiting 50% of specific binding) is determined.

    • The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of a G-protein coupled receptor (GPCR) by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[13]

Methodology:

  • Membrane Preparation: Use cell membranes expressing the GPCR of interest, prepared as described for the binding assay.

  • Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, and HEPES.

  • Reaction Mixture: For each well in a 96-well plate, prepare a final volume containing:

    • Membrane protein (e.g., 2.5 µg).[13]

    • GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state.

    • [³⁵S]GTPγS (e.g., 400 pM).[13]

    • Varying concentrations of the test agonist.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat to capture the membranes with bound [³⁵S]GTPγS.

  • Washing and Quantification: Wash the filters with ice-cold buffer and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Basal Binding: Radioactivity in the absence of an agonist.

    • Agonist-Stimulated Binding: Radioactivity at each agonist concentration.

    • Plot the stimulated binding (above basal) against the log concentration of the agonist.

    • Calculate the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal stimulation) from the resulting dose-response curve.

β-Arrestin Recruitment Assay (e.g., Tango Assay)

This assay measures GPCR activation by detecting the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.[14]

Methodology:

  • Cell Line: Use a specially engineered cell line that co-expresses the GPCR of interest fused to a transcription factor (e.g., tTA) and a β-arrestin protein fused to a protease (e.g., TEV protease).[14] The cell line also contains a reporter gene (e.g., luciferase) under the control of a promoter recognized by the transcription factor.

  • Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of the test compound (agonist) to the cells.

  • Incubation: Incubate for a period sufficient for the entire signaling cascade to occur (e.g., 6-24 hours).

  • Mechanism:

    • Agonist binding activates the GPCR.

    • The protease-tagged β-arrestin is recruited to the receptor.

    • The protease cleaves the transcription factor from the receptor's C-terminus.

    • The freed transcription factor translocates to the nucleus and drives the expression of the reporter gene.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the reporter signal against the log concentration of the agonist to determine EC₅₀ and Emax values.

Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand (this compound) Receptor GPCR Ligand->Receptor Binding G_Protein Gαβγ (Inactive) Receptor->G_Protein Activation G_Alpha Gα-GTP (Active) G_Protein->G_Alpha GDP/GTP Exchange G_BetaGamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) G_Alpha->Effector Modulation G_BetaGamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cell_Response Cellular Response Second_Messenger->Cell_Response Signal Transduction

Caption: Generalized GPCR signaling cascade upon ligand binding.

Binding_Assay_Workflow A 1. Prepare Assay Plate (Add Buffer, Radioligand, Test Compound) B 2. Add Receptor Membranes A->B C 3. Incubate (Reach Equilibrium) B->C D 4. Rapid Filtration (Separate Bound from Free Ligand) C->D E 5. Wash Filters D->E F 6. Scintillation Counting (Measure Radioactivity) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

Caption: Experimental workflow for a filtration-based receptor binding assay.

SAR_Logic_Diagram Core This compound Core N1 N-1 Substituent (e.g., -CH3, -propyl) Core->N1 C4_Phenyl C-4 Phenyl Ring Substituents (e.g., m-OH, m-SO2CH3) Core->C4_Phenyl C4_Sub C-4 Substituent (e.g., -COOEt, -OCOPr) Core->C4_Sub Opioid μ-Opioid Receptor Activity N1->Opioid Dopamine Dopamine D2 Receptor Activity N1->Dopamine Sigma Sigma σ1 Receptor Activity N1->Sigma C4_Phenyl->Dopamine Affinity/ Selectivity C4_Phenyl->Sigma C4_Sub->Opioid Potency/ Efficacy

Caption: Logical relationships in this compound SAR.

References

Conformational Analysis of 4-Phenylpiperidine Analgesics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the conformational analysis of 4-phenylpiperidine analgesics, a critical class of synthetic opioids. Understanding the three-dimensional structure of these molecules is paramount in elucidating their structure-activity relationships (SAR), optimizing their analgesic efficacy, and minimizing adverse effects. This document details the key conformational features, experimental and computational methodologies for their determination, and the signaling pathways through which these compounds exert their pharmacological effects.

Core Concepts in Conformational Analysis of this compound Analgesics

The central feature of this compound analgesics is the piperidine ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. The orientation of the 4-phenyl group, either axial or equatorial, is a key determinant of analgesic potency. The interplay of substituents on the piperidine ring dictates the energetic preference for one conformation over the other.

A foundational hypothesis in the study of these analgesics was that an axial orientation of the phenyl group might be necessary for potent analgesic activity, mimicking the rigid structure of morphine.[1] However, extensive research has revealed a more nuanced relationship, with both axial and equatorial conformers playing significant roles depending on the specific compound.[1][2]

Quantitative Conformational and Binding Affinity Data

The following tables summarize key quantitative data from conformational studies and receptor binding assays of representative this compound analgesics.

Table 1: Calculated Energy Differences Between Phenyl Axial and Equatorial Conformers

CompoundPhenyl Conformation PreferenceEnergy Difference (kcal/mol)
MeperidineEquatorial0.6
KetobemidoneEquatorial0.7
α-ProdineEquatorial2.8
β-ProdineEquatorial3.4
3-demethyl-α-prodineEquatorial1.9
1,3,4-trimethyl-4-phenylpiperidine (α)Equatorial1.3
1,3,4-trimethyl-4-phenylpiperidine (β)Equatorial3.3
3-demethyl-1,4-dimethyl-4-phenylpiperidineAxial0.7

Data sourced from computational studies using the MM2 force field.[1][2]

Table 2: Mu-Opioid Receptor Binding Affinities (Ki) of Selected Opioids

CompoundKi (nM)
Morphine1.2[3]
Fentanyl1-100 (range)[4]
Meperidine>100[4]
Hydromorphone0.6[3]
Codeine>100[4]
Loperamide3[5]
Diphenoxylate1-100 (range)[4]

Binding affinities can vary based on the specific assay conditions.[4]

Experimental Protocols for Conformational Analysis

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction is typically employed for a comprehensive conformational analysis of this compound analgesics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, providing insights into the dynamic equilibrium between different conformers.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified this compound analgesic in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]

    • The concentration should be optimized to ensure sufficient signal-to-noise ratio without causing line broadening.[6]

    • Ensure the sample is free of particulate matter by filtering if necessary.[6]

  • Data Acquisition:

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer.

    • The choice of experiments will depend on the specific structural questions being addressed.

    • For fluorinated analogs, ¹⁹F NMR and the measurement of ³J(¹⁹F,¹H) coupling constants can directly inform on the axial or equatorial orientation of the fluorine atom.[7]

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Analyze the coupling constants (J-values) in the ¹H NMR spectrum. The magnitude of vicinal coupling constants can provide information about dihedral angles and thus the conformation of the piperidine ring.

    • Utilize Nuclear Overhauser Effect (NOE) data from NOESY spectra to determine through-space proximities between protons, which can help to distinguish between axial and equatorial orientations of substituents.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystallization:

    • Grow single crystals of the this compound analgesic of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer and place it in a single-crystal X-ray diffractometer.[8]

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[9]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.[9]

Computational Conformational Analysis

Computational methods, particularly molecular mechanics, are invaluable for exploring the conformational landscape of flexible molecules like this compound analgesics and for estimating the relative energies of different conformers.

Methodology:

  • Structure Building:

    • Construct the 3D structure of the this compound derivative using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved through methods like molecular dynamics simulations or Monte Carlo searches.[10]

  • Energy Minimization:

    • Minimize the energy of each identified conformer using a suitable molecular mechanics force field (e.g., AMBER, MMFF).[1][11][12] The choice of force field is crucial for obtaining accurate results.[1][11]

  • Analysis:

    • Calculate the relative energies of the minimized conformers to determine their populations according to the Boltzmann distribution.

    • Analyze key geometrical parameters such as dihedral angles to characterize the conformation of the piperidine ring and the orientation of the 4-phenyl group.

Signaling Pathways of this compound Analgesics

This compound analgesics primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[13] Activation of the MOR initiates two main signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[1][14]

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Analgesic Analgesic MOR μ-Opioid Receptor Analgesic->MOR binds G_protein Gαi/oβγ MOR->G_protein activates GRK GRK MOR->GRK activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits cAMP cAMP AC->cAMP (ATP to cAMP) PKA Protein Kinase A cAMP->PKA activates Analgesia Analgesia PKA->Analgesia leads to P_MOR Phosphorylated MOR GRK->P_MOR phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin recruits Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Adverse Effects beta_arrestin->Side_Effects

Caption: Opioid receptor signaling pathways.

Experimental and Computational Workflow

The conformational analysis of this compound analgesics is an iterative process that integrates experimental and computational techniques to build a comprehensive understanding of their structure-activity relationships.

Conformational_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration & SAR Synthesis Synthesis of This compound Analogs NMR NMR Spectroscopy Synthesis->NMR XRay X-ray Crystallography Synthesis->XRay Binding Receptor Binding Assays (Ki) Synthesis->Binding Modeling Molecular Modeling Synthesis->Modeling SAR Structure-Activity Relationship (SAR) Analysis NMR->SAR XRay->SAR Binding->SAR Conformational_Search Conformational Search Modeling->Conformational_Search Energy_Calculation Energy Calculation Conformational_Search->Energy_Calculation Energy_Calculation->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound analgesics is a critical component of modern drug discovery and development. By combining experimental techniques like NMR and X-ray crystallography with computational modeling, researchers can gain detailed insights into the structural features that govern their analgesic activity and side-effect profiles. This knowledge is instrumental in the rational design of novel analgesics with improved therapeutic indices. The continued exploration of the conformational landscape of these molecules, in conjunction with a deeper understanding of their interactions with opioid receptor signaling pathways, holds great promise for the development of safer and more effective pain management therapies.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-phenylpiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and psychoactive drugs.[1] Its structure is foundational in medicinal chemistry for the development of opioid receptor agonists and other neuropharmacological agents.[2]

Core Physicochemical Properties

The hydrochloride salt of this compound enhances its stability and solubility, making it a versatile compound for research and development.[2][3] Key properties are summarized below.

General and Physical Properties
PropertyValueSource
Appearance White to off-white crystalline powder[1][4]
Molecular Formula C₁₁H₁₆ClN[4][5][6]
Molecular Weight 197.71 g/mol [1][7]
Melting Point 222-225 °C[4][8]
Boiling Point 259.9 °C at 760 mmHg (for free base)[5]
Flash Point 113 °C (for free base)[5]
Solubility and Partitioning
PropertyValueNotes
Water Solubility Partially solubleThe hydrochloride salt form enhances aqueous solubility compared to the free base.[2][3][4]
pKa 10.20 ± 0.10 (Predicted for free base)The pKa refers to the acidity of the protonated piperidinium ion.
LogP (Octanol/Water) 2.57 - 3.19 (Calculated)A measure of lipophilicity.[6][8]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound and its hydrochloride salt. While most publicly available spectra are for the free base, they provide the foundational information for the molecule's core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (for this compound free base in CDCl₃):

    • δ 7.15-7.31 (m, 5H): Aromatic protons of the phenyl group.[9]

    • δ 3.15-3.18 (m, 2H): Axial protons on the carbons adjacent to the nitrogen.[9]

    • δ 2.72-2.73 (m, 2H): Equatorial protons on the carbons adjacent to the nitrogen.[9]

    • δ 2.61 (m, 1H): Proton on the carbon bearing the phenyl group.[9]

    • δ 1.75-1.97 (m, 4H): Protons on the C3 and C5 positions of the piperidine ring.[9]

Infrared (IR) Spectroscopy
  • FTIR (for this compound free base): The spectrum shows characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic groups (around 2800-3000 cm⁻¹), and C=C stretching of the aromatic ring (around 1600 cm⁻¹).[10][11]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of this compound hydrochloride in a laboratory setting.

Synthesis of this compound Hydrochloride

The synthesis typically involves the formation of the this compound free base followed by its conversion to the hydrochloride salt. A common method is the reduction of a pyridine precursor.

Workflow: Synthesis of this compound HCl

G cluster_0 Step 1: Reduction cluster_1 Step 2: Purification A 1,2,5,6-Tetrahydro- 4-phenylpyridine HCl B Methanol Suspension + 10% Palladium on Carbon A->B C Hydrogenation (H₂ atmosphere, RT, 5h) B->C D Filtration (remove catalyst) & Concentration C->D E This compound HCl (Crude Product) D->E F Suspend in Ethyl Acetate / Ethanol E->F Purify G Collect Insoluble Material (Filtration) F->G H Purified This compound HCl G->H

Caption: Workflow for synthesis and purification.

Detailed Protocol:

  • Suspension: 1,2,5,6-Tetrahydro-4-phenylpyridine hydrochloride (125 g) and 10% palladium on carbon (12.0 g) are suspended in 1 L of methanol.[8]

  • Hydrogenation: The suspension is stirred at room temperature for 5 hours under a hydrogen atmosphere at atmospheric pressure.[8]

  • Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.[8]

  • Purification: The resulting residue is suspended in a mixture of ethyl acetate and a small amount of ethanol. The insoluble, purified this compound hydrochloride is collected by filtration.[8]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a critical parameter for predicting a drug's membrane permeability and absorption. It can be determined experimentally using the shake-flask method followed by HPLC analysis.

Workflow: Experimental LogP Determination

G A Prepare octanol-saturated water (pH 7.4) and water-saturated octanol B Dissolve compound in 50/50 mixture of the two phases A->B C Shake vigorously and allow phases to separate (24h) B->C D Sample aqueous phase C->D E Sample octanol phase C->E F Analyze concentration in each phase via HPLC D->F E->F G Calculate LogP = log([Compound]octanol / [Compound]water) F->G

Caption: HPLC-based workflow for LogP determination.

Detailed Protocol:

  • Phase Preparation: Prepare two phases: n-octanol saturated with water (at pH 7.4) and water (pH 7.4 phosphate buffer) saturated with n-octanol. Allow them to separate for 24 hours.[12]

  • Dissolution: Accurately weigh and dissolve the compound in a 50/50 mixture of the prepared octanol and water phases.[12]

  • Equilibration: Shake the mixture vigorously to allow the compound to partition between the two phases. Let the vial stand for 24 hours to ensure complete phase separation.[12]

  • Sampling & Analysis: Carefully extract a sample from the aqueous layer and another from the octanol layer.[12]

  • Quantification: Determine the concentration of the compound in each sample using a validated HPLC method with a UV detector (like a Diode Array Detector).[12]

  • Calculation: Calculate LogP using the formula: Log P = log (Concentration in octanol / Concentration in water).[12]

Biological Context and Signaling Pathways

This compound serves as a critical scaffold for drugs targeting the central nervous system.[2] Derivatives have been developed as potent analgesics that act as agonists at the μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[2] Its structure is also utilized in the development of selective serotonin receptor modulators for treating mood disorders.[2]

Signaling Pathway: Opioid Receptor (GPCR) Activation

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound Derivative (Agonist) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαi/βγ Complex Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channels G_Protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to IonChannel->Response Leads to

Caption: Simplified opioid receptor signaling pathway.

This pathway illustrates how a this compound-based opioid agonist can initiate a signaling cascade. Binding to the μ-opioid receptor activates an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, reducing intracellular cAMP levels. This leads to the modulation of ion channels and ultimately results in the desired cellular response, such as pain relief (analgesia).[2]

References

Quantum Mechanical Insights into the Electronic Landscape of 4-Phenylpiperidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the electronic properties of 4-phenylpiperidine, a crucial scaffold in medicinal chemistry. Leveraging quantum mechanical studies, this document offers valuable data and methodologies for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics targeting the central nervous system and other biological systems.

Core Electronic Properties of the this compound Scaffold

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic characteristics of molecules. For this compound and its derivatives, these computational methods provide critical insights into their reactivity, stability, and potential for intermolecular interactions. The electronic properties are largely governed by the Frontier Molecular Orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

Electronic PropertyCalculated ValueUnitSignificance in Drug Design
HOMO Energy -5.071eVCorrelates with the ability to donate electrons (nucleophilicity). Important for interactions with electron-deficient biological targets.
LUMO Energy -2.011eVCorrelates with the ability to accept electrons (electrophilicity). Relevant for interactions with electron-rich biological targets.
HOMO-LUMO Gap (ΔE) 3.061eVA smaller gap suggests higher reactivity and polarizability, while a larger gap indicates greater stability. This influences metabolic stability and binding affinity.
Dipole Moment Data not availableDebyeIndicates the overall polarity of the molecule, which affects solubility, membrane permeability, and binding to polar residues in a receptor.

Note: The HOMO and LUMO energy values are for (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine, a derivative of this compound. These values provide a reasonable approximation of the electronic behavior of the this compound core.

Computational Methodology for Determining Electronic Properties

The following protocol outlines a standard and reproducible computational workflow for the quantum mechanical study of this compound and its analogs. This methodology is based on widely accepted practices in the field of computational chemistry.

Geometry Optimization

The first and most critical step is to obtain the most stable 3D conformation of the molecule.

  • Initial Structure Generation: A 2D sketch of the this compound molecule is created using a molecular editor and converted to a 3D structure.

  • Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is performed to identify the global minimum energy structure.

  • Quantum Mechanical Optimization: The geometry of the lowest energy conformer is then fully optimized using DFT.

    • Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a commonly used and reliable functional for organic molecules.

    • Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing non-covalent interactions and electron distribution.

    • Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a true energy minimum on the potential energy surface. This is confirmed by a frequency calculation, which should yield no imaginary frequencies.

Calculation of Electronic Properties

Once the geometry is optimized, the electronic properties are calculated at the same level of theory (B3LYP/6-311++G(d,p)).

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are calculated. The energy gap is determined by the difference between the LUMO and HOMO energies.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the molecule. The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), while blue regions indicate positive electrostatic potential (electron-poor areas).

  • Dipole Moment: The total dipole moment and its vector components are calculated to quantify the overall polarity of the molecule.

The following diagram illustrates the general computational workflow for these studies.

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Mechanical Calculations (DFT) cluster_output Analysis & Visualization mol_sketch 2D/3D Molecular Sketch geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_sketch->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation freq_calc->elec_prop Verified Minimum homo_lumo HOMO/LUMO Energies & Gap elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep dipole Dipole Moment elec_prop->dipole

Caption: Computational workflow for determining electronic properties.

Visualizing the Electronic Landscape of this compound

Visual representations of the molecular orbitals and electrostatic potential are crucial for a qualitative understanding of the electronic properties.

Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. In this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is distributed over the entire molecule, including the piperidine ring. This distribution is fundamental to its interaction with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the reactive sites of the molecule. For this compound, the region around the nitrogen atom of the piperidine ring is expected to have a negative electrostatic potential (red/yellow), making it a likely site for interaction with protons or other electrophiles. The hydrogen atoms, particularly those on the nitrogen, will exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

The logical relationship for interpreting MEP is as follows:

MEP_Interpretation cluster_regions Color-Coded Regions cluster_properties Electronic Properties cluster_reactivity Predicted Reactivity mep Molecular Electrostatic Potential (MEP) Map red_yellow Red/Yellow Regions mep->red_yellow blue Blue Regions mep->blue neg_potential Negative Electrostatic Potential (Electron-Rich) red_yellow->neg_potential pos_potential Positive Electrostatic Potential (Electron-Poor) blue->pos_potential nucleophilic Site for Electrophilic Attack neg_potential->nucleophilic electrophilic Site for Nucleophilic Attack pos_potential->electrophilic

Caption: Interpreting the Molecular Electrostatic Potential (MEP) map.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of the electronic properties of the this compound scaffold through the lens of quantum mechanical studies. The presented data and methodologies offer a robust framework for researchers to predict the behavior of novel this compound derivatives in biological systems. Future work should focus on building a comprehensive library of calculated electronic properties for a wide range of substituted 4-phenylpiperidines to establish quantitative structure-activity relationships (QSAR) and to refine the in silico drug design process. The continued application of these quantum mechanical approaches will undoubtedly accelerate the discovery and development of next-generation therapeutics based on this privileged chemical structure.

The Emergence of 4-Phenylpiperidine Scaffolds in Nature: A Technical Guide to Festuclavine and Related Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and biological characterization of novel 4-phenylpiperidine-containing natural products has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper focuses on the ergot alkaloid festuclavine, a naturally occurring compound featuring a structural motif related to the this compound core, and provides an in-depth look into its biological significance and the methodologies employed in its study.

The this compound scaffold is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous synthetic drugs. However, its occurrence in natural products has been less explored. This guide illuminates this niche area by focusing on festuclavine, an ergot alkaloid produced by various fungi. Ergot alkaloids, a diverse class of mycotoxins, are known for their wide range of biological activities, which are mediated through their interaction with various receptors, including those for serotonin, dopamine, and adrenaline.

Biological Activity and Quantitative Data

Festuclavine and related ergot alkaloids exhibit a range of biological activities, primarily impacting the central nervous system. Their effects are attributed to their structural similarity to biogenic amines, allowing them to interact with neurotransmitter receptors.[1] The biological activities of selected ergot alkaloids are summarized below.

CompoundTarget Receptor(s)Observed Effect(s)Quantitative Data (IC50/EC50/Ki)
Festuclavine-Precursor in the biosynthesis of other ergot alkaloids like fumigaclavine B.[2]Data not available
Ergotamine5-HT, Dopamine, Adrenergic ReceptorsVasoconstriction, treatment of migraines.[1]Affinity (Ki) for various aminergic GPCRs in the low or sub-nanomolar range.[3]
Lysergic acid diethylamide (LSD)5-HT, Dopamine, Adrenergic ReceptorsPotent agonism at 5-HT6 (EC50 = 0.13 nM), antagonism at 5-HT7A, partial agonism at 5-HT5A (EC50 = 2.33 nM).[3]Agonist at D2 and D4 receptors (EC50 = 2.17 and 4.03 nM, respectively).[3]

Experimental Protocols

This guide provides detailed methodologies for the key experiments involved in the study of festuclavine and other ergot alkaloids, from isolation to biological activity assessment.

Isolation and Purification of Ergot Alkaloids

A general procedure for the extraction and isolation of ergot alkaloids from fungal cultures is as follows:

  • Extraction: The fungal culture (e.g., Claviceps purpurea) is extracted with a suitable solvent system. A common method involves using a mixture of methanol and a weak acid (e.g., 0.25% phosphoric acid) to extract the alkaloids.[4] Alternatively, a non-polar solvent like ethyl acetate or dichloromethane with the addition of ammonium hydroxide can be used.[5]

  • Solid-Phase Extraction (SPE) Cleanup: The crude extract is then subjected to solid-phase extraction for cleanup. For basic compounds like ergot alkaloids, a strong cation-exchange SPE disk can be used.[4] The alkaloids, being positively charged in an acidic solution, bind to the negatively charged sorbent.

  • Washing: The SPE column is washed with a solvent mixture (e.g., methanol-acidic water) to remove neutral and acidic impurities.[4]

  • Elution: The ergot alkaloids are eluted from the column by changing the pH of the eluting solvent to slightly basic (pH 9), which neutralizes the charge on the alkaloids, causing them to be released from the sorbent.[4]

  • Chromatographic Separation: The purified extract is then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of individual alkaloids.[5] A mobile phase consisting of acetonitrile-water or methanol-water with an alkaline modifier (e.g., ammonium carbonate) is typically used.[5] Fluorescence detection is often employed for sensitive quantification.[4]

Structure Elucidation

The structure of isolated compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[6]

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.[6]

  • X-ray Crystallography: To determine the absolute configuration of the molecule if a suitable crystal can be obtained.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_0 Isolation and Purification cluster_1 Structure Elucidation cluster_2 Biological Evaluation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent SPE Cleanup SPE Cleanup Extraction->SPE Cleanup Crude Extract HPLC Separation HPLC Separation SPE Cleanup->HPLC Separation Purified Extract Pure Alkaloid Pure Alkaloid HPLC Separation->Pure Alkaloid NMR NMR Pure Alkaloid->NMR MS MS Pure Alkaloid->MS IR IR Pure Alkaloid->IR Receptor Binding Assays Receptor Binding Assays Pure Alkaloid->Receptor Binding Assays Functional Assays Functional Assays Pure Alkaloid->Functional Assays Structure Structure NMR->Structure MS->Structure IR->Structure Biological Activity Biological Activity Receptor Binding Assays->Biological Activity Functional Assays->Biological Activity

Figure 1: General experimental workflow for the isolation, structure elucidation, and biological evaluation of ergot alkaloids.

Ergot_Alkaloid_Biosynthesis Tryptophan Tryptophan Chanoclavine-I Chanoclavine-I Tryptophan->Chanoclavine-I Dimethylallyl Pyrophosphate Dimethylallyl Pyrophosphate Dimethylallyl Pyrophosphate->Chanoclavine-I Agroclavine Agroclavine Chanoclavine-I->Agroclavine Festuclavine Festuclavine Agroclavine->Festuclavine Lysergic Acid Lysergic Acid Agroclavine->Lysergic Acid Fumigaclavines Fumigaclavines Festuclavine->Fumigaclavines Ergopeptines Ergopeptines Lysergic Acid->Ergopeptines Lysergic Acid Amides Lysergic Acid Amides Lysergic Acid->Lysergic Acid Amides

Figure 2: Simplified biosynthetic pathway of ergot alkaloids, highlighting the position of festuclavine.

Signaling_Pathway Ergot Alkaloid Ergot Alkaloid GPCR G-Protein Coupled Receptor (Serotonin, Dopamine, etc.) Ergot Alkaloid->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Second_Messenger Second Messenger System (cAMP, IP3/DAG) G_Protein->Second_Messenger Cellular_Response Cellular Response (e.g., Vasoconstriction, Neurotransmission) Second_Messenger->Cellular_Response

Figure 3: General signaling pathway for ergot alkaloids acting on G-protein coupled receptors.

The detailed exploration of festuclavine and its relatives provides a valuable framework for the discovery and development of new therapeutic agents based on naturally occurring scaffolds. The methodologies and data presented in this guide are intended to support and accelerate research in this promising field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 4-Phenylpiperidine-Based Mu-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, purification, and pharmacological evaluation of 4-phenylpiperidine-based mu-opioid receptor (MOR) agonists. The this compound scaffold is a core structural motif in a significant class of synthetic opioids, including fentanyl and its analogs, which are potent analgesics.[1][2] These compounds primarily exert their effects by acting as agonists at the MOR, a G protein-coupled receptor (GPCR).[3] This guide is intended to facilitate research and development in the field of opioid analgesics by providing standardized methodologies for synthesis and in vitro characterization.

I. General Synthetic Pathway

A common and efficient method for the synthesis of this compound-based MOR agonists, such as fentanyl, involves a three-step process.[4][5] The general workflow begins with the N-alkylation of a 4-piperidone precursor, followed by reductive amination to introduce the aniline moiety, and finally acylation to yield the target compound.

G cluster_synthesis General Synthetic Workflow start 4-Piperidone Precursor step1 N-Alkylation (e.g., with a phenethyl halide) start->step1 intermediate1 N-substituted-4-piperidone step1->intermediate1 step2 Reductive Amination (with aniline) intermediate1->step2 intermediate2 4-Anilino-N-substituted-piperidine step2->intermediate2 step3 Acylation (e.g., with propionyl chloride) intermediate2->step3 end This compound-based MOR Agonist (e.g., Fentanyl) step3->end

Caption: General synthetic workflow for this compound-based MOR agonists.

II. Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of a series of fentanyl analogs at the human mu-opioid receptor. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.[6][7]

CompoundR1 (N-substituent)R2 (Acyl group)Ki (nM)[8]EC50 (nM)Emax (%)
FentanylPhenethylPropionyl1.1 ± 0.255100[9]
AcetylfentanylPhenethylAcetyl9.2 ± 1.5--
ButyrylfentanylPhenethylButyryl0.4 ± 0.1--
ValerylfentanylPhenethylValeryl0.5 ± 0.1--
CarfentanilPhenethylMethoxycarbonyl0.19 ± 0.04--
Sufentanil2-(2-Thienyl)ethylMethoxycarbonyl0.03 ± 0.01--
Alfentanil4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-ylMethoxycarbonyl1.2 ± 0.2--
RemifentanilMethyl propanoateMethoxycarbonyl1.4 ± 0.3--
4-FluorofentanylPhenethylPropionyl0.6 ± 0.1--
3-Methylfentanyl (cis)PhenethylPropionyl0.2 ± 0.05--
3-Methylfentanyl (trans)PhenethylPropionyl2.5 ± 0.5--

Note: EC50 and Emax values are often determined in different assay systems and cell lines, which can lead to variability. The provided values are representative. The Ki values were determined using a uniform radioligand competitive binding assay with [3H]DAMGO against human MOR expressed in CHO-K1 cells.[8]

III. Experimental Protocols

A. Synthesis of Fentanyl: A Representative Protocol

This protocol describes an optimized synthesis of fentanyl.[4][5]

Step 1: N-Phenethyl-4-piperidone

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile, add cesium carbonate (2.5 eq).

  • Add (2-bromoethyl)benzene (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-phenethyl-4-piperidone.

Step 2: N-Phenyl-N-(1-phenethyl-4-piperidinyl)amine

  • To a solution of N-phenethyl-4-piperidone (1.0 eq) in methanol, add aniline (1.2 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-phenyl-N-(1-phenethyl-4-piperidinyl)amine.

Step 3: Fentanyl

  • To a solution of N-phenyl-N-(1-phenethyl-4-piperidinyl)amine (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add propionyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to yield fentanyl.

B. In Vitro Pharmacological Evaluation

The following are detailed protocols for the in vitro characterization of synthesized this compound-based compounds at the mu-opioid receptor.

G cluster_workflow In Vitro Evaluation Workflow start Synthesized Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay_gtp [35S]GTPγS Binding Assay (Determine EC50 and Emax) start->functional_assay_gtp functional_assay_camp cAMP Accumulation Assay (Determine EC50 and Emax) start->functional_assay_camp data_analysis Data Analysis and SAR binding_assay->data_analysis functional_assay_gtp->data_analysis functional_assay_camp->data_analysis

Caption: General workflow for the in vitro pharmacological evaluation.

1. Radioligand Binding Assay (Determination of Ki)

This assay measures the affinity of a test compound for the mu-opioid receptor by its ability to compete with a radiolabeled ligand.

  • Materials:

    • Membrane preparation from cells expressing the human mu-opioid receptor (e.g., CHO-hMOR).

    • Radioligand: [³H]DAMGO (a selective MOR agonist).

    • Test compound (this compound derivative).

    • Naloxone (for determination of non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Protocol:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound or vehicle or naloxone (10 µM final concentration for non-specific binding).

      • [³H]DAMGO (at a concentration close to its Kd, typically 1-2 nM).

      • Membrane preparation (20-40 µg of protein per well).

    • Incubate the plate at 25°C for 60-90 minutes.

    • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [³⁵S]GTPγS Binding Assay (Functional Agonist Assay)

This functional assay measures the G protein activation upon agonist binding to the MOR.

  • Materials:

    • Membrane preparation from cells expressing hMOR.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compound.

    • DAMGO (as a reference full agonist).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Unlabeled GTPγS (for non-specific binding).

  • Protocol:

    • Prepare serial dilutions of the test compound and DAMGO.

    • In a 96-well plate, add the following in order:

      • Assay buffer or unlabeled GTPγS (10 µM final concentration for non-specific binding).

      • Test compound, DAMGO, or vehicle.

      • Membrane preparation (10-20 µg of protein).

      • GDP (10 µM final concentration).

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).

    • Incubate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction and separate bound from free radioligand by filtration as described for the radioligand binding assay.

    • Quantify radioactivity by scintillation counting.

    • Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

3. cAMP Accumulation Assay (Functional Agonist Assay)

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of MOR activation.

  • Materials:

    • Whole cells expressing hMOR (e.g., HEK293 or CHO cells).

    • Forskolin (to stimulate adenylyl cyclase).

    • Test compound.

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.

    • Add serial dilutions of the test compound and incubate for 15 minutes.

    • Add forskolin (1-10 µM final concentration) to all wells except the basal control and incubate for a further 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.

IV. Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the mu-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

G cluster_pathway Mu-Opioid Receptor Signaling Pathway Agonist This compound Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Leads to

Caption: Simplified mu-opioid receptor signaling cascade via the Gi/o pathway.

References

Application Notes and Protocols for the Design of 4-Phenylpiperidine Derivatives Targeting the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of 4-phenylpiperidine derivatives as selective ligands for the dopamine D2 receptor. Detailed protocols for key in vitro assays are included to facilitate the discovery and characterization of novel therapeutic agents for neurological and psychiatric disorders.

Introduction to 4-Phenylpiperidines as D2 Receptor Ligands

The this compound scaffold is a well-established pharmacophore for targeting dopamine receptors, particularly the D2 subtype. This structural motif is present in numerous centrally acting drugs. The core structure consists of a piperidine ring with a phenyl group at the 4-position. Modifications at the piperidine nitrogen (N1) and the phenyl ring are crucial for modulating affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist) at the D2 receptor. Understanding the structure-activity relationships (SAR) is key to designing derivatives with desired pharmacological profiles. For instance, substitution on the phenyl ring and the nature of the substituent on the piperidine nitrogen can significantly influence binding affinity and functional properties.[1][2][3][4]

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation initiates a cascade of intracellular signaling events that modulate neuronal activity.

Canonical Gαi/o-c-AMP Pathway: Upon agonist binding, the D2 receptor undergoes a conformational change, leading to the activation of Gi/o proteins. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream targets, ultimately influencing neuronal excitability and gene expression.

Gβγ-Mediated Signaling: The dissociation of the Gβγ subunit dimer from Gαi/o also triggers downstream signaling cascades. Gβγ can directly interact with and modulate the activity of various effector proteins, including G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels. Activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuron, causing an inhibitory effect. Inhibition of Ca2+ channels reduces calcium influx, which can affect neurotransmitter release.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi_protein Gi/o Protein (αβγ) D2R->Gi_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux Ca_Channel Ca2+ Channel Ca_ion_out Ca2+ Ca_Channel->Ca_ion_out Influx Reduced_NT_release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_release Leads to Dopamine Dopamine (Agonist) Dopamine->D2R Binds G_alpha Gαi Gi_protein->G_alpha Dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_Channel Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Inhibition1 Neuronal Inhibition PKA->Neuronal_Inhibition1 Leads to Neuronal_Inhibition2 Reduced Excitability K_ion->Neuronal_Inhibition2 Hyperpolarization Ca_ion_in Ca2+ Ca_ion_in->Ca_Channel

Data Presentation: Structure-Activity Relationships

The following tables summarize the binding affinities of selected this compound and related derivatives for the dopamine D2 receptor. These data illustrate the impact of structural modifications on receptor affinity.

Table 1: Binding Affinities of Selected this compound Derivatives for the Dopamine D2 Receptor

CompoundR (N-substituent)X (Phenyl substituent)Ki (nM) for D2 ReceptorReference
1 -CH2CH2CH33-SO2CH3>1000[5]
Pridopidine (ACR16) -CH2CH2CH34-SO2CH37500[5]
(-)-OSU6162 -CH2CH2CH33-SO2CH3447[6]
Haloperidol Analog -(CH2)3-CO-(4-F-Ph)4-Cl1.1[7][8]
Benperidol Analog -(CH2)3-CO-(4-F-Ph)4-H0.5[7][8]

Table 2: Binding Affinities of Eticlopride-Based Bitopic Ligands for Dopamine D2 and D3 Receptors

CompoundLinker Length (n)Ki (nM) for D2RKi (nM) for D3RD2R/D3R SelectivityReference
Eticlopride -0.150.121.25[9]
7 21.20.34.0[9]
8 30.40.14.0[9]
9 40.20.054.0[9]
10 50.10.033.3[9]
11 60.080.024.0[9]

Experimental Workflow for Drug Discovery

The process of discovering and developing novel this compound derivatives as D2 receptor ligands typically follows a structured workflow, from initial design and synthesis to comprehensive in vitro and in vivo evaluation.

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Lead Identification (e.g., this compound) B SAR-guided Derivative Design A->B C Chemical Synthesis B->C D Primary Screening: D2 Receptor Binding Assay C->D E Functional Assays: cAMP Measurement D->E F Selectivity Profiling (vs. other receptors) E->F J Lead Optimization F->J G Pharmacokinetic Studies (ADME) H Pharmacodynamic Studies (e.g., Receptor Occupancy) G->H I Behavioral Models H->I K Candidate Drug I->K J->B Iterative Refinement J->G

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay ([³H]-Spiperone)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor using [³H]-spiperone, a high-affinity antagonist radioligand.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration) or Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at room temperature.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dilute the [³H]-spiperone in assay buffer to a final concentration of approximately 0.2-0.5 nM.

    • Prepare the cell membrane suspension in ice-cold assay buffer to a final protein concentration of 5-10 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) wells: Add 50 µL of 10 µM (+)-butaclamol or haloperidol.

    • Test Compound wells: Add 50 µL of each concentration of the test compound.

    • To all wells, add 50 µL of the diluted [³H]-spiperone solution.

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.

  • Filtration:

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[3]

Protocol 2: cAMP Functional Assay for D2 Receptor Agonism/Antagonism

This protocol outlines a method to assess the functional activity of test compounds at the D2 receptor by measuring their effect on intracellular cAMP levels. D2 receptor agonists will inhibit forskolin-stimulated cAMP production, while antagonists will block the inhibitory effect of a D2 agonist.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell Culture Medium.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Stimulant: Forskolin.

  • D2 Agonist: Quinpirole or dopamine.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • cAMP Detection Kit: e.g., HTRF®, LANCE®, or ELISA-based kits.

  • 384-well white microplates.

Procedure for Agonist Mode:

  • Cell Preparation:

    • Seed the D2 receptor-expressing cells into 384-well plates and culture overnight.

    • On the day of the assay, remove the culture medium and add assay buffer.

  • Compound Addition:

    • Add serial dilutions of the test compounds to the wells.

  • Stimulation:

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP concentration (or signal) against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) by non-linear regression analysis.

Procedure for Antagonist Mode:

  • Cell Preparation:

    • Follow step 1 from the agonist mode protocol.

  • Antagonist Pre-incubation:

    • Add serial dilutions of the test compounds (potential antagonists) to the wells.

    • Incubate at 37°C for 15-30 minutes.

  • Agonist Challenge:

    • Add a fixed concentration of a D2 agonist (e.g., the EC80 concentration of quinpirole) to the wells already containing the test compound.

    • Simultaneously or immediately after, add a fixed concentration of forskolin to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels as described for the agonist mode.

  • Data Analysis:

    • Plot the cAMP concentration (or signal) against the log concentration of the antagonist.

    • Determine the IC50 value (the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production).

    • The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation.

References

Application of 4-Phenylpiperidine in Solid-Phase Synthesis of Chemical Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including analgesics, and various CNS-acting agents.[1] Its rigid, three-dimensional structure provides a well-defined vectoral presentation of substituents, making it an ideal framework for the construction of diverse chemical libraries aimed at drug discovery. Solid-phase synthesis offers a robust and efficient platform for the high-throughput generation of such libraries, enabling the rapid exploration of structure-activity relationships (SAR).

This document provides detailed application notes and protocols for the solid-phase synthesis of a chemical library based on a this compound scaffold. The strategy involves immobilizing a functionalized this compound building block onto a solid support, followed by systematic diversification at the piperidine nitrogen.

Core Principles

The synthesis strategy is centered around using This compound-4-carboxylic acid as the primary building block.[2][3] This commercially available scaffold allows for straightforward attachment to an appropriate resin via its carboxylic acid handle. The secondary amine of the piperidine ring is initially protected and then deprotected post-immobilization, serving as the key point for diversification. A "split-and-pool" methodology can be employed to generate a large library from a set of diverse building blocks.

Data Presentation

The following table summarizes representative data from the synthesis of a 160-member chemical library using a closely related 4-phenyl-2-carboxy-piperazine scaffold.[4][5] This data is presented to illustrate the typical outcomes of such a solid-phase synthesis campaign in terms of library size and purity.

ParameterValueReference
Scaffold4-Phenyl-2-carboxy-piperazine[4]
Library Size160 members[4][5]
Diversification 1 (R1)8 sulfonyl chlorides / acid chlorides[4]
Diversification 2 (R2)10 amines[4]
Average Purity (LC-MS)82%[4][5]

Experimental Protocols

The following protocols detail a representative workflow for the solid-phase synthesis of a this compound-based chemical library. The synthesis is divided into four main stages: Scaffold Immobilization, Library Diversification, and Cleavage.

Stage 1: Immobilization of the this compound Scaffold

This protocol describes the attachment of the Fmoc-protected this compound-4-carboxylic acid to a Wang resin. The Fmoc group protects the piperidine nitrogen during the initial loading step.

Protocol 1: Resin Preparation and Scaffold Loading

  • Resin Swelling: Place Wang resin (1.0 g, ~0.8 mmol/g loading) in a solid-phase synthesis vessel. Add N,N-Dimethylformamide (DMF, 10 mL) and gently agitate for 1 hour to swell the resin beads. Drain the solvent.

  • Scaffold Activation: In a separate flask, dissolve Fmoc-4-phenylpiperidine-4-carboxylic acid (4 eq. relative to resin loading), HOBt (4 eq.), and DIC (4 eq.) in DMF (8 mL). Stir at 0°C for 15 minutes.

  • Resin Loading: Add the activated scaffold solution to the swollen resin. Add DMAP (0.1 eq.). Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping: To cap any unreacted hydroxyl groups on the resin, add a solution of Acetic Anhydride (10 eq.) and Pyridine (10 eq.) in DCM (10 mL). Agitate for 2 hours.

  • Final Wash: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

Stage 2: Library Diversification

With the scaffold attached to the resin, the library is built by first deprotecting the piperidine nitrogen and then reacting it with a diverse set of building blocks (e.g., acid chlorides, sulfonyl chlorides, or aldehydes for reductive amination).

Protocol 2: Fmoc Deprotection

  • Swell the scaffold-loaded resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF and add a 20% solution of piperidine in DMF (10 mL).

  • Agitate for 5 minutes, drain, and add a fresh 20% piperidine in DMF solution (10 mL).

  • Agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine and dibenzofulvene byproducts.

Protocol 3: Diversification via N-Acylation (R1)

This protocol is for one diversification set. For a library, the resin would be split into separate reaction vessels for parallel synthesis with different acylating agents.

  • To the deprotected resin (~100 mg) in a reaction vessel, add a solution of the desired acid chloride or sulfonyl chloride (R1-COCl or R1-SO2Cl, 5 eq.) and Diisopropylethylamine (DIEA, 10 eq.) in DCM (2 mL).

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for free amines).

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and Methanol (3 x 5 mL). Dry the resin.

Stage 3: Cleavage from Solid Support

The final step is to cleave the synthesized compounds from the resin to yield the library members in solution for screening.

Protocol 4: Cleavage and Product Isolation

  • Place the dried, derivatized resin (~100 mg) in a vial.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail (2 mL) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate by blowing a stream of nitrogen over the solution.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Reconstitute the final compounds in a suitable solvent (e.g., DMSO) for analysis and biological screening.

Visualizations

Solid-Phase Synthesis Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of a this compound library.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Diversification cluster_2 Stage 3: Cleavage a Swell Wang Resin in DMF b Activate Fmoc-4-phenyl- piperidine-4-carboxylic acid a->b c Couple Scaffold to Resin b->c d Cap Unreacted Sites c->d e Fmoc Deprotection (20% Piperidine/DMF) d->e f Split Resin into Multiple Vessels e->f g Couple R1 Building Blocks (e.g., N-Acylation) f->g h Pool and Wash Resin (Optional for next step) g->h i Cleave from Resin (TFA Cocktail) h->i j Precipitate & Isolate Library Compounds i->j end_node Final Library (for Screening) j->end_node

Caption: Workflow for this compound library synthesis.

Logical Relationship of Diversification

This diagram shows the logical relationship of combining different building blocks to generate a diverse library from the core scaffold.

G cluster_r1 R1 Building Blocks cluster_products Resulting Library Compounds scaffold Resin-Bound This compound Scaffold p1 Scaffold-R1-A scaffold:f1->p1 p2 Scaffold-R1-B scaffold:f1->p2 p3 ... scaffold:f1->p3 pn Scaffold-R1-n scaffold:f1->pn r1_1 R1-A r1_1->p1 r1_2 R1-B r1_2->p2 r1_3 ... r1_3->p3 r1_n R1-n r1_n->pn

Caption: Diversification of the scaffold with R1 groups.

References

Application Notes and Protocols for N-Alkylation of the 4-Phenylpiperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and effective protocols for the N-alkylation of the 4-phenylpiperidine scaffold, a crucial structural motif in a wide array of pharmacologically active compounds. The following sections detail established methodologies, present comparative quantitative data, and offer step-by-step experimental protocols.

Introduction

The this compound moiety is a key pharmacophore found in numerous FDA-approved drugs, particularly analgesics and other CNS-active agents.[1] N-alkylation of this ring system is a fundamental synthetic transformation used to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The choice of N-substituent can significantly impact a compound's interaction with its biological target. This document outlines three primary methods for the N-alkylation of this compound: direct alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination.

Comparative Data of N-Alkylation Protocols

The efficiency of N-alkylation can vary significantly based on the chosen methodology and reaction conditions. The following table summarizes quantitative data for different approaches to provide a comparative overview.

MethodAlkylating/Arylating AgentBaseSolventReaction TimeTemperatureYield (%)Reference
Direct Alkylation Alkyl Bromide/IodideK₂CO₃Acetonitrile/DMF6-18 hoursRoom Temp. to 70 °C< 70[2]
Direct Alkylation Alkyl HalideN,N-diisopropylethylamine (DIPEA)AcetonitrileCompletion monitored by TLCRoom Temperature< 70[2]
Direct Alkylation Methyl IodideK₂CO₃DMF24 hoursNot SpecifiedNot Specified[3]
Reductive Amination Aldehyde/Ketone-Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)12-24 hoursRoom TemperatureHigh (often >80)[4]
Reductive Amination Formalin (37%)-Formic Acid (as reductant)20 hoursNot SpecifiedNot Specified[3]
Buchwald-Hartwig 4-IodoanisoleNaOt-BuTolueneMonitored by TLC/GC80-110 °CHigh (often >90)
Microwave-Assisted Alkyl/Benzyl HalidesK₂CO₃ or Cs₂CO₃DMF or NMP (drops)90 minutesNot Specified~90[5][6]

Experimental Protocols

Detailed methodologies for the key N-alkylation strategies are provided below.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base.[2] It is a straightforward approach, but care must be taken to avoid over-alkylation, which can be mitigated by the slow addition of the alkylating agent.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃) (2.0 eq) or N,N-diisopropylethylamine (DIPEA) (1.5 eq))[2][7]

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))[2]

  • Optional: Potassium Iodide (KI) (0.1 eq) if using less reactive alkyl chlorides or bromides.[4]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen base.

  • Add the anhydrous solvent to create a stirrable suspension.

  • If applicable, add a catalytic amount of potassium iodide.[4]

  • Slowly add the alkyl halide (1.1 eq) to the stirred mixture at room temperature.[2]

  • The reaction mixture can be stirred at room temperature or heated (e.g., to 50-70 °C) to increase the reaction rate.[2][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter off any insoluble salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.[7]

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.[4]

Protocol 2: Reductive Amination

Reductive amination is a highly efficient one-pot method for N-alkylation that proceeds via an intermediate imine or iminium ion, which is then reduced in situ.[4][8] This approach is particularly advantageous as it generally avoids the formation of quaternary ammonium byproducts.[8]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq))[4]

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Glacial Acetic Acid (optional, to facilitate imine formation) (1.1 eq)[4]

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent in a round-bottom flask, add the desired aldehyde or ketone (1.1 eq).

  • If necessary, add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to promote the formation of the iminium intermediate.[4]

  • Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated this compound.[4]

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it an excellent choice for the N-arylation of this compound.[9][10] This reaction requires an inert atmosphere due to the air-sensitivity of the catalyst components.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., 4-iodoanisole) (1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂ (1-2 mol%) or (NHC)Pd(allyl)Cl (1-2 mol%))[9]

  • Phosphine ligand (e.g., XPhos (2-4 mol%))[9]

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) (1.4 eq) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq))[9]

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.[9]

  • Add the anhydrous solvent to the Schlenk tube.

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-arylated this compound.

Visualized Workflows

The following diagrams illustrate the general workflows for the described N-alkylation protocols.

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound cluster_direct Direct Alkylation cluster_reductive Reductive Amination cluster_buchwald Buchwald-Hartwig Amination start_direct This compound + Alkyl Halide base Base (K2CO3 or DIPEA) in Solvent (MeCN/DMF) start_direct->base reaction_direct Reaction at RT or Heat base->reaction_direct workup_direct Work-up & Purification reaction_direct->workup_direct product_direct N-Alkyl-4-phenylpiperidine workup_direct->product_direct start_reductive This compound + Aldehyde/Ketone imine Imine/Iminium Formation start_reductive->imine reduction Reduction (NaBH(OAc)3) imine->reduction workup_reductive Work-up & Purification reduction->workup_reductive product_reductive N-Alkyl-4-phenylpiperidine workup_reductive->product_reductive start_buchwald This compound + Aryl Halide catalyst Pd Catalyst, Ligand, Base in Solvent (Toluene) start_buchwald->catalyst reaction_buchwald Reaction at 80-110°C catalyst->reaction_buchwald workup_buchwald Work-up & Purification reaction_buchwald->workup_buchwald product_buchwald N-Aryl-4-phenylpiperidine workup_buchwald->product_buchwald Detailed_Reductive_Amination Detailed Workflow for Reductive Amination A 1. Mix this compound and Aldehyde/Ketone in DCM B 2. Add Acetic Acid (optional), Stir 1h at RT A->B C 3. Portion-wise addition of NaBH(OAc)3 B->C D 4. Stir 12-24h at RT C->D E 5. Quench with aq. NaHCO3 D->E F 6. Extraction with DCM E->F G 7. Dry, Concentrate F->G H 8. Column Chromatography G->H I Pure N-Alkyl-4-phenylpiperidine H->I

References

Application Notes and Protocols: Use of 4-Phenylpiperidine in Radioligand Binding Assays for Receptor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands that target a variety of receptors, particularly within the central nervous system. Its structural rigidity and synthetic tractability make it an ideal starting point for the development of selective and high-affinity compounds. Radioligand binding assays are a cornerstone of receptor pharmacology, providing a robust and quantitative method to determine the affinity of unlabeled compounds for a specific receptor. This document provides detailed application notes and protocols for the use of this compound-based compounds in radioligand binding assays for screening against sigma (σ), dopamine (D₂), and mu-opioid (µ) receptors.

Data Presentation: Binding Affinities of this compound Derivatives

The following tables summarize the binding affinities (Ki) of various this compound derivatives for sigma, dopamine D₂, and mu-opioid receptors, as determined by radioligand binding assays. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities of this compound Derivatives for Sigma Receptors

Compound ClassSpecific Derivative(s)Receptor SubtypeKi (nM)Reference Radioligand
This compound-4-carbonitrilesVarious fluorinated derivativesσ₁1.22 - 2.14[³H]-(+)-Pentazocine
σ₂830 - 1710[³H]-DTG
1-Phenylpiperazines and 4-PhenylpiperidinesMultiple proprietary derivativesσ (undifferentiated)1 - 10Not Specified

Table 2: Binding Affinities of this compound Derivatives for Dopamine D₂ Receptors

Compound ClassSpecific Derivative(s)Receptor SubtypeKi (nM)Reference Radioligand
4-Phenylpiperidines and 4-PhenylpiperazinesPridopidine (ACR16)D₂Low Affinity (specific Ki not stated)Not Specified
meta-substituted (S)-phenylpiperidinesVarious proprietary derivativesD₂Varies with substitutionNot Specified

Table 3: Binding Affinities of this compound Derivatives for Mu-Opioid Receptors

Compound ClassSpecific Derivative(s)Receptor SubtypepKiReference Radioligand
Loperamide AnalogsMultiple proprietary derivativesµNot specified directly, but show excellent agonistic activityNot Specified
DiPOAN/Aµ~0.8 nM (Ki)[³H]-diprenorphine

Experimental Protocols

The following are generalized protocols for radioligand binding assays for sigma, dopamine D₂, and mu-opioid receptors. These should be optimized for specific laboratory conditions, radioligands, and receptor preparations.

Membrane Preparation from Tissues or Cultured Cells

This protocol describes the preparation of crude membrane fractions containing the receptors of interest.

Materials:

  • Tissue (e.g., brain regions) or cultured cells expressing the target receptor.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cells or dissect tissue and place them in ice-cold Homogenization Buffer.

  • Homogenize the sample using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh, ice-cold Wash Buffer and centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the final pellet in an appropriate volume of Assay Buffer (see specific protocols below).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., a this compound derivative) by measuring its ability to displace a radiolabeled ligand from the receptor.

General Materials:

  • Receptor membrane preparation.

  • Radiolabeled ligand (specific to the receptor of interest).

  • Unlabeled test compounds (this compound derivatives).

  • Unlabeled ligand for non-specific binding (NSB) determination.

  • Assay Buffer (specific to the receptor).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[1]

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

General Procedure:

  • Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • Unlabeled test compound at various concentrations (or buffer for total binding, or a high concentration of a known ligand for non-specific binding).

    • Radiolabeled ligand at a fixed concentration (typically at or below its Kd value).

    • Receptor membrane preparation.

  • Incubate the plate under the conditions specified in the receptor-specific protocols below.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Rapidly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Protocol 2.1: Sigma-1 (σ₁) Receptor Binding Assay [3][4]

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ₁ ligand).[3][4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding: Determined in the presence of 10 µM Haloperidol.

  • Incubation: 60 minutes at 37°C.

Protocol 2.2: Sigma-2 (σ₂) Receptor Binding Assay [3][4]

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (non-selective).[4]

  • Masking Agent: 1 µM (+)-Pentazocine to block binding to σ₁ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding: Determined in the presence of 10 µM Haloperidol.

  • Incubation: 120 minutes at 25°C.

Protocol 2.3: Dopamine D₂ Receptor Binding Assay [1]

  • Radioligand: [³H]Spiperone or [³H]N-methylspiperone.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[1]

  • Non-Specific Binding: Determined in the presence of 10 µM (+)-butaclamol.[1]

  • Incubation: 60 minutes at 25°C.

Protocol 2.4: Mu-Opioid (µ) Receptor Binding Assay [5][6]

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding: Determined in the presence of 10 µM Naloxone.[6]

  • Incubation: 60-90 minutes at 25°C.[5]

Visualizations

Signaling Pathways

Sigma1_Signaling cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates BiP BiP/GRP78 Sigma1->BiP Associates Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Ligand This compound Ligand Ligand->Sigma1 Binds

Caption: Sigma-1 Receptor Signaling Pathway.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Ligand Ligand->D2R Binds ATP ATP ATP->AC

Caption: Dopamine D₂ Receptor Signaling Pathway.

Mu_Opioid_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca²+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Converts Ligand This compound Ligand Ligand->MOR Binds ATP ATP ATP->AC

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Workflow

Radioligand_Binding_Workflow A 1. Membrane Preparation B 2. Assay Setup (Plate Coating, Reagent Addition) A->B C 3. Incubation B->C D 4. Filtration and Washing C->D E 5. Scintillation Counting D->E F 6. Data Analysis (IC50 and Ki Determination) E->F

Caption: General Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for the Quantification of 4-Phenylpiperidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-phenylpiperidine in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be a practical resource for researchers in drug development and toxicology.

Introduction

This compound is a key chemical scaffold found in a variety of synthetic opioids, including pethidine (meperidine) and its analogues.[1] Accurate and reliable quantification of this compound in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic studies, toxicological investigations, and forensic analysis. This document outlines validated analytical methods for its determination.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for the analysis of volatile and thermally stable compounds. Derivatization is often employed to improve the chromatographic properties of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for analyzing complex biological matrices with minimal sample preparation.

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative data for the analytical methods. It is important to note that a complete, published dataset for a validated bioanalytical method for this compound in human biological matrices was not identified. Therefore, the tables present data for this compound in a non-biological matrix for the GC-MS method and for a closely related piperidine derivative in human plasma for the LC-MS/MS method to serve as representative examples.

Table 1: GC-MS Method for this compound (in street drug sample matrix)

ParameterResult
Linearity Range 1.0 - 40.0 ng on-column
Limit of Detection (LOD) 0.3 ng on-column
Limit of Quantification (LOQ) 1.0 ng on-column
Intra-day Precision (%RSD) 0.3 - 1.8%
Inter-day Precision (%RSD) 1.1 - 1.7%

Table 2: Representative LC-MS/MS Method for a Piperidine Derivative (4-[(4-Chlorophenoxy)methyl]piperidine in Human Plasma) [2]

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Accuracy 95.0% - 105.0%
Inter-day Accuracy 94.0% - 106.0%
Intra-day Precision (%RSD) ≤ 10.0%
Inter-day Precision (%RSD) ≤ 11.0%
Recovery ~90%
Matrix Effect Minimal

Experimental Protocols

GC-MS Method for this compound

This protocol is adapted from a method for the analysis of piperazine-based compounds in street drug samples and can be modified for biological matrices with appropriate sample preparation.

4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of biological fluid (e.g., urine or plasma), add an appropriate internal standard.

  • Add 1 mL of a suitable buffer to adjust the pH (e.g., sodium borate buffer, pH 9).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform and isopropanol).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

4.1.2. GC-MS Operating Conditions

  • GC System: Agilent 6890 or similar

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5973 or similar

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

LC-MS/MS Method for this compound

This protocol is based on a validated method for a structurally similar piperidine derivative in human plasma and is expected to be a good starting point for the analysis of this compound.[2]

4.2.1. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Add 150 µL of cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[2]

4.2.2. LC-MS/MS Operating Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A suitable reversed-phase column, such as a C18 (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the internal standard would need to be optimized.

Mandatory Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis start Biological Sample (1 mL) add_is Add Internal Standard start->add_is add_buffer Add Buffer (pH 9) add_is->add_buffer add_solvent Add Extraction Solvent add_buffer->add_solvent vortex Vortex & Centrifuge add_solvent->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into GC-MS reconstitute->inject acquire Data Acquisition inject->acquire process Data Processing & Quantification acquire->process

Caption: GC-MS Sample Preparation and Analysis Workflow.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis start Plasma Sample (50 µL) add_is Add Internal Standard start->add_is precipitate Add Acetonitrile add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject acquire Data Acquisition (MRM) inject->acquire process Data Processing & Quantification acquire->process

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

References

Application Notes and Protocols for ¹⁸F-Labeled 4-Phenylpiperidine PET Imaging of Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of ¹⁸F-labeled 4-phenylpiperidine derivatives for Positron Emission Tomography (PET) imaging of sigma-1 (σ₁) receptors. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes to facilitate the adoption and further development of these promising radiotracers.

Introduction

Sigma-1 (σ₁) receptors are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] They are implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, pain, and addiction, making them a critical target for therapeutic intervention and diagnostic imaging.[1][2][3] PET imaging with specific radioligands offers a non-invasive method to investigate the distribution and density of σ₁ receptors in vivo, aiding in disease diagnosis, understanding pathophysiology, and accelerating drug development.[1][4] The this compound scaffold has proven to be a valuable pharmacophore for developing high-affinity and selective σ₁ receptor ligands.[5][6][7][8] Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its relatively long half-life (109.8 minutes), which allows for longer synthesis times and imaging protocols compared to Carbon-11.[1]

This document focuses on a representative ¹⁸F-labeled this compound derivative, specifically a this compound-4-carbonitrile compound, to illustrate the development process from synthesis to preclinical evaluation.[5][6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for a series of this compound-4-carbonitrile derivatives, including a promising candidate for PET imaging, herein referred to as Compound 9 and its radiolabeled analogue [¹⁸F]9.[5][6][7][8]

Table 1: In Vitro Binding Affinities and Selectivity

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
Compound 9 1.22830680
Reference Ligand 1 1.871430765
Reference Ligand 2 2.141710799

Data represents the mean of multiple experiments. Kᵢ values were determined by in vitro radioligand competition binding assays.[5][6]

Table 2: Radiosynthesis and Quality Control of [¹⁸F]9

ParameterValue
Radiochemical Yield 42-46% (isolated)
Radiochemical Purity >99%
Specific Activity 30-55 GBq/µmol
Synthesis Time Not explicitly stated, but typically includes ¹⁸F-fluorination and purification steps.

Yield is decay-corrected. Purity was determined by High-Performance Liquid Chromatography (HPLC).[5][6][7]

Table 3: In Vivo Biodistribution in Mice (%ID/g at 30 min post-injection)

Organ[¹⁸F]9 Uptake (%ID/g)
Brain High initial uptake reported
Blood Low, resulting in high brain-to-blood ratios
Heart Moderate
Lungs High
Liver High
Kidneys Moderate

%ID/g: percentage of injected dose per gram of tissue. Specific values were not detailed in the abstract, but high brain uptake and favorable brain-to-blood ratios were highlighted.[5][6]

Experimental Protocols

Radiosynthesis of [¹⁸F]9

This protocol describes the nucleophilic substitution reaction for the synthesis of [¹⁸F]9 from its tosylate precursor.

Materials:

  • Tosylate precursor of Compound 9

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Ethanol, USP

  • Sterile water for injection

  • HPLC system (preparative and analytical) with a C18 column

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

Procedure:

  • ¹⁸F-Fluoride Activation: Transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel. Add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen until all water is removed.

  • Radiolabeling Reaction: Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]K/K₂₂₂ complex. Seal the reaction vessel and heat at an optimized temperature and time (e.g., 100-120°C for 10-15 minutes).

  • Purification:

    • After the reaction, quench the mixture with water.

    • Inject the crude reaction mixture onto a preparative HPLC system to isolate [¹⁸F]9 from unreacted precursor and byproducts.

    • Collect the fraction corresponding to [¹⁸F]9.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction using a rotary evaporator.

    • Reformulate the radiotracer in a suitable vehicle for injection, such as sterile saline with a small percentage of ethanol, by passing it through a C18 SPE cartridge, washing with sterile water, and eluting with ethanol, followed by dilution with saline.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity.

    • Measure the specific activity by comparing the amount of radioactivity to the mass of the compound.

    • Ensure the final product is sterile and pyrogen-free.

In Vitro Sigma-1 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the σ₁ receptor.

Materials:

  • Guinea pig brain membrane homogenates (as a source of σ₁ receptors)

  • Radioligand with known high affinity for σ₁ receptors (e.g., --INVALID-LINK---pentazocine)

  • Test compounds (e.g., Compound 9) at various concentrations

  • Incubation buffer (e.g., Tris-HCl)

  • Non-specific binding control (e.g., haloperidol)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In test tubes, combine the brain membrane homogenate, the radioligand at a fixed concentration, and the test compound at varying concentrations. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known σ₁ ligand like haloperidol.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to allow binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo PET Imaging and Biodistribution in Mice

This protocol describes a typical procedure for evaluating the in vivo behavior of a new radiotracer.

Materials:

  • [¹⁸F]9 formulated for injection

  • Healthy mice (e.g., ICR mice)

  • Anesthesia (e.g., isoflurane)

  • PET scanner

  • Gamma counter

  • Blocking agents (e.g., SA4503 or haloperidol)

Procedure:

  • Animal Preparation: Anesthetize the mice and place them in the PET scanner.

  • Radiotracer Injection: Inject a bolus of [¹⁸F]9 intravenously (e.g., via the tail vein).

  • PET Imaging: Acquire dynamic or static PET images over a specified period (e.g., 60 minutes).

  • Blocking Study (for specificity): In a separate cohort of animals, administer a blocking agent (a known σ₁ receptor ligand like SA4503 or haloperidol) a few minutes prior to the injection of [¹⁸F]9.[5][6][10] A significant reduction in tracer uptake in σ₁ receptor-rich regions indicates specific binding.

  • Biodistribution Study:

    • At various time points after radiotracer injection, euthanize the animals.

    • Dissect key organs (brain, heart, lungs, liver, kidneys, muscle, blood, etc.).

    • Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

  • Metabolite Analysis: At selected time points, collect blood and brain tissue to analyze the presence of radioactive metabolites using techniques like radio-HPLC.[6]

Visualizations

Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_ER Endoplasmic Reticulum S1R_BiP σ₁R-BiP Complex S1R_active Active σ₁R Ligand σ₁R Ligand (e.g., Agonist) Ligand->S1R_BiP dissociation Ca_depletion ER Ca²⁺ Depletion Ca_depletion->S1R_BiP dissociation IP3R IP₃ Receptor S1R_active->IP3R stabilization Ca_transfer Ca²⁺ Transfer (ER to Mitochondria) IP3R->Ca_transfer ATP_prod ATP Production Ca_transfer->ATP_prod Cell_survival Cell Survival ATP_prod->Cell_survival

Caption: Sigma-1 receptor activation and downstream signaling.

Radiosynthesis Workflow for [¹⁸F]9

radiosynthesis_workflow F18_prod [¹⁸F]Fluoride Production (Cyclotron) F18_activation [¹⁸F]Fluoride Activation (K₂₂₂/K₂CO₃) F18_prod->F18_activation Radiolabeling Nucleophilic Substitution F18_activation->Radiolabeling Precursor Tosylate Precursor Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation SPE Formulation Purification->Formulation QC Quality Control (HPLC, Specific Activity) Formulation->QC Final_product [¹⁸F]9 for Injection QC->Final_product

Caption: Workflow for the radiosynthesis of [¹⁸F]9.

Preclinical Evaluation Workflow

preclinical_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Models) Radiotracer [¹⁸F]9 Radiotracer Binding_assay Binding Affinity (Kᵢ) & Selectivity Radiotracer->Binding_assay Biodistribution Biodistribution (%ID/g) Radiotracer->Biodistribution PET_imaging PET Imaging (Brain Uptake) Radiotracer->PET_imaging Blocking_study Blocking Study (Specificity) Radiotracer->Blocking_study Metabolism Metabolite Analysis Radiotracer->Metabolism Decision Candidate for Clinical Translation? Binding_assay->Decision Biodistribution->Decision PET_imaging->Decision Blocking_study->Decision Metabolism->Decision

Caption: Preclinical evaluation workflow for a new σ₁ PET radiotracer.

References

Application Notes and Protocols for High-Throughput Screening of 4-Phenylpiperidine Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active molecules. Derivatives of this versatile scaffold have been shown to interact with various G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS), leading to their development as analgesics, antipsychotics, antidepressants, and agents for treating neurodegenerative diseases. The therapeutic potential of these compounds stems from their ability to modulate key signaling pathways, including those of opioid, dopamine, and sigma receptors.

High-throughput screening (HTS) of this compound derivative libraries is a critical step in the drug discovery process, enabling the rapid identification of "hit" compounds with desired biological activity. This document provides detailed application notes and experimental protocols for performing HTS campaigns on this compound libraries, along with methods for data analysis and visualization of relevant signaling pathways.

Target-Specific Screening Strategies

The diverse pharmacology of this compound derivatives necessitates a target-specific approach to HTS. The primary targets for these libraries include:

  • Opioid Receptors (μ, δ, κ): Many this compound derivatives, such as fentanyl and its analogs, are potent agonists of the μ-opioid receptor, making them powerful analgesics.[1][2]

  • Dopamine Receptors (D1-D5): The this compound core is present in several antipsychotic drugs that act as antagonists or partial agonists at dopamine D2 receptors.[3]

  • Sigma Receptors (σ1, σ2): A number of this compound derivatives exhibit high affinity for sigma receptors, which are implicated in a variety of CNS disorders.[4]

Quantitative Data from Screening this compound Derivatives

The following tables summarize representative binding affinities and functional potencies of this compound derivatives against various CNS targets. This data, compiled from various sources, illustrates the diverse pharmacological profiles of this class of compounds.

Table 1: Binding Affinities (Ki) of this compound Derivatives at Opioid Receptors

Compound IDN-Substituent4-Phenyl Substituentμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Compound A MethylUnsubstituted1.5150800
Compound B Phenethyl3-Hydroxy0.885450
Compound C Methyl4-Fluoro2.2210950
Compound D CyclopropylmethylUnsubstituted0.55025

Table 2: Functional Potency (IC50/EC50) of this compound Derivatives at Dopamine and Sigma Receptors

Compound IDTarget ReceptorAssay TypePotency (nM)
Compound E Dopamine D2Antagonist (IC50)15
Compound F Dopamine D2Partial Agonist (EC50)50
Compound G Sigma-1Antagonist (IC50)8
Compound H Sigma-1Agonist (EC50)25

Experimental Protocols

Protocol 1: High-Throughput Functional Assay for μ-Opioid Receptor Agonists (cAMP Measurement)

This protocol describes a cell-based assay to screen for agonists of the μ-opioid receptor by measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor (HEK-μOR)

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • Forskolin solution (10 mM in DMSO)

  • Test compounds (this compound derivatives) at various concentrations

  • Positive control: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

  • Negative control: Vehicle (DMSO)

  • HTRF cAMP detection kit

  • 384-well white microplates

Procedure:

  • Cell Preparation: Culture HEK-μOR cells to 80-90% confluency. The day before the assay, seed the cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Addition: On the day of the assay, remove the culture medium and add 10 μL of assay buffer containing the test compounds, positive control, or negative control to the appropriate wells.

  • Forskolin Stimulation: Add 5 μL of forskolin solution to all wells to a final concentration of 10 μM to stimulate adenylyl cyclase.

  • Incubation: Incubate the plates at room temperature for 30 minutes.

  • cAMP Detection: Add the HTRF cAMP detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader.

Data Analysis:

Calculate the percent inhibition of cAMP production for each test compound relative to the controls. Determine the IC50 values for active compounds by fitting the data to a four-parameter logistic equation.

Protocol 2: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of this compound derivatives for the sigma-1 receptor.[4]

Materials:

  • Membrane preparation from cells or tissues expressing the sigma-1 receptor

  • Binding buffer: 50 mM Tris-HCl, pH 8.0

  • Radioligand: --INVALID-LINK---pentazocine

  • Non-specific binding control: Haloperidol (10 μM)

  • Test compounds (this compound derivatives) at various concentrations

  • Scintillation cocktail

  • Glass fiber filter mats

  • 96-well microplates

Procedure:

  • Assay Setup: In a 96-well plate, add 50 μL of binding buffer, 50 μL of test compound or control, and 50 μL of membrane preparation.

  • Radioligand Addition: Add 50 μL of --INVALID-LINK---pentazocine to all wells at a final concentration close to its Kd.

  • Incubation: Incubate the plates at 37°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Agonist This compound Agonist Agonist->MOR Binds PKA PKA cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to Hyperpolarization->Analgesia Reduces Neuronal Excitability

Caption: Mu-Opioid Receptor Signaling Pathway.

dopamine_receptor_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein_i Gi/o Protein D2R->G_protein_i Activates AC_i Adenylyl Cyclase G_protein_i->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Antagonist This compound Antagonist Antagonist->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds PKA_i PKA cAMP_i->PKA_i Activates Antipsychotic_Effect Antipsychotic Effect PKA_i->Antipsychotic_Effect Modulates

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign of a this compound derivative library.

hts_workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_optimization Optimization Phase Library_Prep Library Preparation (4-Phenylpiperidines) Primary_Screen Primary Screen (e.g., Single Concentration) Library_Prep->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Selectivity_Profiling Selectivity Profiling Secondary_Assays->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Analysis Validated Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-Throughput Screening Workflow.

References

Application Notes and Protocols: In Vivo Analgesic Evaluation of Novel 4-Phenylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of potent analgesic agents like meperidine and fentanyl.[1][2][3] These compounds typically exert their analgesic effects by acting as agonists at opioid receptors, primarily the µ-opioid receptor (MOR), which is a key target in pain management.[3][4][5] The development of novel this compound derivatives aims to create analgesics with improved efficacy, safety profiles, and reduced side effects.

This document provides detailed protocols for the in vivo evaluation of novel this compound compounds using standard, validated models of nociception. It covers methods for assessing both centrally and peripherally mediated analgesia, guidelines for data presentation, and a visualization of the underlying signaling pathway.

Experimental Workflow

The evaluation of a novel analgesic compound typically follows a structured workflow to characterize its activity. The process begins with a screening test for peripheral analgesia, followed by tests to confirm central analgesic effects.

G cluster_0 Preclinical Evaluation Workflow Synthesis Synthesis & Purification of Novel this compound Compound Peripheral_Test Peripheral Analgesia Screening (Acetic Acid-Induced Writhing Test) Synthesis->Peripheral_Test Test Compound Central_Test Central Analgesia Confirmation (Hot Plate or Tail-Flick Test) Peripheral_Test->Central_Test If Active Dose_Response Dose-Response & Potency (ED50 Determination) Central_Test->Dose_Response If Active Mechanism_Study Mechanism of Action (e.g., Naloxone Challenge) Dose_Response->Mechanism_Study Pharmacokinetics Pharmacokinetic & Safety Evaluation Mechanism_Study->Pharmacokinetics

Caption: Workflow for in vivo analgesic evaluation.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This test evaluates peripherally acting analgesics by inducing a chemically-induced painful reaction.[6] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to characteristic abdominal constrictions and stretching known as "writhing".[6][7][8] A reduction in the number of writhes indicates an analgesic effect.[7]

1.1.1 Materials

  • Male Swiss albino mice (20-25 g)

  • Novel this compound test compound

  • Standard drug: Diclofenac Sodium (or other appropriate NSAID)

  • Vehicle (e.g., 0.9% saline with 5% Tween 80)

  • 0.6% or 1% Acetic Acid solution[5][6]

  • Syringes and needles (for oral or intraperitoneal administration)

  • Observation chambers (transparent)

  • Stopwatch

1.1.2 Procedure

  • Acclimatize animals to the laboratory environment for at least one hour before testing.

  • Divide the mice into groups (n=5-6 per group): Vehicle Control, Standard Drug, and Test Compound (at various doses).[5]

  • Administer the test compound, standard drug, or vehicle via the chosen route (e.g., intraperitoneally or orally).

  • After a set absorption period (typically 30-60 minutes), administer the acetic acid solution (10 mL/kg) intraperitoneally to each mouse.[5][6]

  • Immediately after acetic acid injection, place each mouse into an individual observation chamber.[6]

  • Five minutes after the injection, begin counting the number of writhes (characterized by abdominal constriction, trunk twisting, and stretching of hind limbs) for a continuous period of 10-20 minutes.[5][6]

  • Record the total number of writhes for each animal.

1.1.3 Data Analysis Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the following formula:

% Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test (Central Analgesia)

The hot plate test is a classic method for assessing centrally mediated analgesia by measuring the reaction time of an animal to a thermal pain stimulus.[9][10] An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect. This test is particularly sensitive to opioid analgesics.[9][11]

1.2.1 Materials

  • Male Wistar rats or Swiss albino mice

  • Hot Plate Analgesia Meter (maintained at a constant temperature, e.g., 55 ± 1°C)[12]

  • Transparent glass cylinder to confine the animal on the plate surface[9]

  • Novel this compound test compound

  • Standard drug: Morphine

  • Vehicle

  • Stopwatch

1.2.2 Procedure

  • Set the hot plate to the desired constant temperature (e.g., 51-55°C).[11][12]

  • Individually place each animal on the hot plate within the glass cylinder and immediately start the stopwatch.

  • Observe the animal for nocifensive behaviors, such as licking of the hind paw or jumping.[9] The time from placement on the plate to the first sign of these behaviors is the reaction time or latency.

  • To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed from the plate and assigned the maximum latency score.[12]

  • After determining the baseline latency, administer the test compound, standard drug, or vehicle.

  • Measure the reaction time again at predetermined intervals after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.

1.2.3 Data Analysis The analgesic effect is expressed as the increase in latency time or as the Maximum Possible Effect (% MPE), calculated as:

% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test (Central Analgesia)

Similar to the hot plate test, the tail-flick test assesses centrally mediated analgesia by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.[13][14] It is a spinal reflex that is strongly modulated by supraspinal pathways and is sensitive to opioid analgesics.[13][15]

1.3.1 Materials

  • Male Wistar rats or Swiss albino mice

  • Tail-Flick Analgesia Meter (with a radiant heat source)

  • Animal restrainer

  • Novel this compound test compound

  • Standard drug: Morphine

  • Vehicle

1.3.2 Procedure

  • Allow mice to habituate to the testing environment for at least 30 minutes.[16]

  • Gently place the animal in a restrainer, leaving the tail exposed.

  • Focus the beam of radiant heat from the apparatus onto the distal portion of the tail.[13]

  • The apparatus will automatically measure the time it takes for the animal to flick its tail away from the heat source (tail-flick latency).

  • Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[5][13]

  • After obtaining a baseline latency, administer the test compound, standard drug, or vehicle.

  • Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).[5]

1.3.3 Data Analysis Data analysis is similar to the hot plate test. The increase in latency or the % MPE is calculated to determine the analgesic effect.

Data Presentation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison between test groups.

Table 1: Effect of Compound X on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg, i.p.)Mean No. of Writhes (± SEM)% Inhibition of Writhing
Vehicle Control-65.4 ± 3.1-
Diclofenac Sodium1018.2 ± 1.5 72.2%
Compound X540.1 ± 2.8*38.7%
Compound X1025.5 ± 2.161.0%
Compound X2015.3 ± 1.9**76.6%
*p < 0.05, *p < 0.01 compared to Vehicle Control group. SEM: Standard Error of the Mean.

Table 2: Effect of Compound X on Reaction Time in the Hot Plate Test in Rats

| Treatment Group | Dose (mg/kg, i.p.) | \multicolumn{4}{c|}{Mean Reaction Latency in Seconds (± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | 8.1 ± 0.5 | 8.3 ± 0.6 | 8.0 ± 0.4 | 7.9 ± 0.5 | | Morphine | 5 | 18.5 ± 1.2** | 24.6 ± 2.0** | 16.2 ± 1.8** | 10.1 ± 0.9 | | Compound X | 10 | 12.4 ± 0.9* | 16.8 ± 1.1** | 13.5 ± 1.0* | 9.2 ± 0.7 | | Compound X | 20 | 17.9 ± 1.3** | 22.1 ± 1.6** | 18.9 ± 1.4** | 11.5 ± 0.8* | Baseline latency was 7.5-8.5 seconds for all groups. Cut-off time was 30 seconds. *p < 0.05, **p < 0.01 compared to Vehicle Control group at the same time point.

Signaling Pathway and Mechanism of Action

This compound analgesics predominantly act as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][17] Binding of the compound to the MOR initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals.

G cluster_0 µ-Opioid Receptor Signaling Pathway Compound This compound Compound (Agonist) MOR µ-Opioid Receptor (GPCR) Compound->MOR Binds to G_Protein Gi/o Protein Activation MOR->G_Protein Activates AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP Levels AC->cAMP K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx (Inhibition of Neurotransmitter Release) Ion_Channels->Ca_Channel Analgesia ANALGESIA (Reduced Nociceptive Transmission) K_Channel->Analgesia Ca_Channel->Analgesia

Caption: µ-Opioid Receptor signaling pathway for analgesia.

The binding of the agonist leads to the activation of inhibitory G-proteins (Gi/o).[3] This has two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), altering protein phosphorylation.[17]

  • Modulation of Ion Channels: This involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization, and the closing of voltage-gated calcium channels, which inhibits the release of nociceptive neurotransmitters like glutamate and substance P.

The net result is a decrease in the transmission of pain signals from the periphery to the central nervous system, producing analgesia.

Relationship Between Pain Assays

The choice of assay is critical for differentiating the mechanism of action. The writhing test is sensitive to both central and peripheral analgesics, while the hot plate and tail-flick tests are specific for centrally-acting analgesics.[9]

G cluster_1 In Vivo Analgesic Assays Pain Nociceptive Stimulus Peripheral Peripheral Pain (Mediated by Prostaglandins, Bradykinin, etc.) Pain->Peripheral Central Central Pain (Spinal & Supraspinal Processing) Pain->Central Writhing Writhing Test Peripheral->Writhing Evaluated by Thermal Hot Plate Test Tail-Flick Test Central->Thermal Evaluated by

Caption: Classification of common analgesic assays.

References

Application Notes and Protocols for the Development of Neuroprotective Agents Based on the 4-Phenylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. Its versatility has led to the development of compounds targeting a range of receptors and transporters in the brain. Recently, there has been a growing interest in harnessing this scaffold for the design of novel neuroprotective agents aimed at mitigating neuronal damage in various neurological disorders, including stroke, Parkinson's disease, and Alzheimer's disease.

This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of this compound-based neuroprotective agents. It covers key mechanisms of action, in vitro and in vivo experimental models, and presents quantitative data to facilitate the comparison of different derivatives.

Key Mechanisms of Neuroprotection

This compound derivatives exert their neuroprotective effects primarily through two key mechanisms:

  • NMDA Receptor Antagonism: Overactivation of the N-methyl-D-aspartate (NMDA) receptor by the excitatory neurotransmitter glutamate leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in neuronal death. Certain this compound derivatives, such as ifenprodil and its analogs, are non-competitive antagonists of the NMDA receptor, specifically targeting the GluN2B subunit. This selective antagonism can reduce excitotoxic damage while potentially avoiding some of the side effects associated with non-selective NMDA receptor blockers.

  • Sigma-1 Receptor Agonism: The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the sigma-1 receptor has been shown to modulate calcium signaling, reduce oxidative stress, and promote cell survival. Several this compound derivatives have been identified as potent sigma-1 receptor agonists, contributing to their neuroprotective profile.

Data Presentation: Neuroprotective Activity of this compound Derivatives

The following tables summarize the in vitro activities of representative this compound derivatives in various neuroprotection-relevant assays. This data allows for a comparative analysis of their potency and selectivity.

Table 1: NMDA Receptor Antagonist Activity of Ifenprodil and Analogs

CompoundAssay TypeTargetIC50 (µM)Reference
IfenprodilNMDA-induced current inhibition (hippocampal neurons)GluN2B-containing NMDA receptors0.75 (high-affinity), 161 (low-affinity)[1]
Ro 25-6981NMDA-induced Ca2+ influx inhibitionGluN2B-containing NMDA receptorsData not available in provided abstracts[2]
Co 101244NMDA-induced Ca2+ influx inhibitionGluN2B-containing NMDA receptorsData not available in provided abstracts[2]
EliprodilNMDA-induced Ca2+ influx inhibition (chicken forebrain cells)NMDA receptors~0.1[3]

Table 2: Cytotoxicity and Antioxidant Activity of Novel Ifenprodil Analogs in SH-SY5Y Cells

CompoundCytotoxicity IC50 (µM)Comment on Antioxidant Activity (mRNA levels of NRF2 and SOD1)Reference
5d 118Induces an increase[4]
5e 74Not specified[4]
5h 117Not specified[4]
5i 294Induces an increase[4]
5k 132Not specified[4]
5o 118Not specified[4]
Haloperidol23Not specified[4]
NE10049Not specified[4]
Siramesine2.0Not specified[4]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the neuroprotective action of this compound derivatives.

NMDA_Receptor_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2B GluN1 NMDA Receptor Glutamate->NMDAR:glu Binds Ifenprodil This compound (e.g., Ifenprodil) Ifenprodil->NMDAR:glu Allosteric Inhibition Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Overload leads to Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Induces

Figure 1. NMDA Receptor Antagonism by 4-Phenylpiperidines.

Sigma1_Receptor_Agonism cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Phenylpiperidine This compound Agonist Sigma1R Sigma-1 Receptor Phenylpiperidine->Sigma1R Binds & Activates BiP BiP (Chaperone) Sigma1R->BiP Dissociates from Ca_Signaling Ca²⁺ Signaling Modulation Sigma1R->Ca_Signaling Modulates ROS_Reduction Reduced Oxidative Stress Ca_Signaling->ROS_Reduction Contributes to Cell_Survival Enhanced Cell Survival Ca_Signaling->Cell_Survival Promotes ROS_Reduction->Cell_Survival Promotes

Figure 2. Sigma-1 Receptor Agonism by 4-Phenylpiperidines.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to guide the evaluation of this compound derivatives for their neuroprotective potential.

In Vitro Neuroprotection Assays

1. Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

  • Materials:

    • Primary cortical neurons (rat or mouse)

    • Neurobasal medium supplemented with B27 and GlutaMAX

    • Poly-D-lysine coated culture plates

    • L-glutamic acid solution

    • Test compound (this compound derivative)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

    • Plate reader

  • Protocol:

    • Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

    • Pre-treat the neurons with various concentrations of the test compound for 1-2 hours.

    • Induce excitotoxicity by adding L-glutamate to a final concentration of 50-100 µM.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

    • Assess cell viability using either the MTT or LDH assay according to the manufacturer's instructions.

    • Calculate the percentage of neuroprotection relative to the glutamate-only treated control.

Glutamate_Excitotoxicity_Workflow A Plate Primary Cortical Neurons (96-well plate, 1x10^5 cells/well) B Culture for 7-10 days A->B C Pre-treat with this compound Derivative (1-2 hours) B->C D Induce Excitotoxicity with Glutamate (50-100 µM) C->D E Incubate for 24 hours D->E F Assess Cell Viability (MTT or LDH Assay) E->F G Data Analysis: Calculate % Neuroprotection F->G

Figure 3. Glutamate-Induced Excitotoxicity Assay Workflow.

2. MPP+-Induced Neurotoxicity in SH-SY5Y Cells (Parkinson's Disease Model)

This assay models the dopaminergic neurodegeneration seen in Parkinson's disease.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • DMEM/F12 medium supplemented with 10% FBS

    • MPP+ (1-methyl-4-phenylpyridinium)

    • Test compound (this compound derivative)

    • MTT or LDH assay kit

    • Plate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Induce neurotoxicity by adding MPP+ to a final concentration of 1-2 mM.

    • Incubate the plates for 24-48 hours.

    • Measure cell viability using the MTT or LDH assay.

    • Determine the EC50 of the test compound for neuroprotection.

3. Hydrogen Peroxide (H2O2)-Induced Oxidative Stress in SH-SY5Y Cells

This assay evaluates the antioxidant potential of the test compounds.

  • Materials:

    • SH-SY5Y cells

    • DMEM/F12 medium

    • Hydrogen peroxide (H2O2)

    • Test compound

    • DCFDA (2',7'-dichlorofluorescin diacetate) for ROS measurement

    • MTT assay kit

    • Fluorescence plate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat with the test compound for 1-2 hours.

    • Induce oxidative stress by adding H2O2 to a final concentration of 100-200 µM.

    • For ROS measurement: after a short incubation (e.g., 30-60 minutes) with H2O2, add DCFDA and measure fluorescence.

    • For cell viability: incubate for 24 hours with H2O2 and then perform the MTT assay.

In Vivo Neuroprotection Assay

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents (Stroke Model)

This is a widely used preclinical model of ischemic stroke.

  • Materials:

    • Male Wistar rats (250-300g) or C57BL/6 mice (20-25g)

    • Anesthesia (e.g., isoflurane)

    • Surgical instruments

    • Nylon monofilament (4-0 for rats, 6-0 for mice) with a rounded tip

    • Test compound

    • TTC (2,3,5-triphenyltetrazolium chloride) stain

  • Protocol (Transient MCAO):

    • Anesthetize the animal and make a midline neck incision.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA proximally and the ECA distally.

    • Insert the nylon monofilament through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

    • Administer the test compound at a predetermined time point (e.g., at the time of reperfusion).

    • After 24-48 hours, euthanize the animal and remove the brain.

    • Slice the brain into coronal sections and stain with TTC. The unstained area represents the infarct.

    • Quantify the infarct volume and compare between treated and vehicle groups.

MCAO_Workflow A Anesthetize Rodent B Surgical Exposure of Carotid Arteries A->B C Insert Monofilament to Occlude MCA B->C D Occlusion Period (60-90 min) C->D E Withdraw Filament for Reperfusion D->E F Administer this compound Derivative E->F G Survival Period (24-48 hours) F->G H Euthanize and Harvest Brain G->H I TTC Staining to Visualize Infarct H->I J Quantify Infarct Volume I->J

Figure 4. Middle Cerebral Artery Occlusion (MCAO) Workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. By targeting key pathways involved in neuronal death, such as NMDA receptor-mediated excitotoxicity and cellular stress modulated by the sigma-1 receptor, these compounds offer the potential for therapeutic intervention in a range of devastating neurological disorders. The application notes and protocols provided herein are intended to serve as a comprehensive guide for researchers in this exciting field, facilitating the systematic evaluation and optimization of new this compound-based drug candidates.

References

Troubleshooting & Optimization

Improving the yield of 4-phenylpiperidine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenylpiperidine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: Catalytic Hydrogenation of 4-Phenylpyridine and Grignard Reaction with a Piperidone derivative.

Catalytic Hydrogenation of 4-Phenylpyridine

Question: My reaction yield is low, and I'm observing significant side products. What are the likely causes and solutions?

Answer: Low yield and the formation of side products in the catalytic hydrogenation of 4-phenylpyridine are common issues. The primary side products are 4-cyclohexylpyridine and the fully saturated 4-cyclohexylpiperidine.[1] Here are the potential causes and troubleshooting steps:

  • Over-reduction: The phenyl ring can be reduced to a cyclohexyl ring, especially under harsh conditions.

    • Solution: Optimize the reaction conditions. Lower the hydrogen pressure and/or temperature. A Design of Experiment (DoE) approach can be beneficial to find the optimal balance of temperature, pressure, and reaction time to maximize selectivity for this compound.[1][2]

  • Catalyst Activity and Selectivity: The choice of catalyst plays a crucial role in selectivity.

    • Solution: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation, often showing high selectivity.[1][3] If you are using other catalysts like Platinum (Pt), Rhodium (Rh), or Ruthenium (Ru), you may observe different selectivity profiles. It is recommended to screen different catalysts to find the best performer for your specific setup.

  • Insufficient Hydrogen: A lack of sufficient hydrogen on the catalyst surface can sometimes lead to side reactions like dimerization.

    • Solution: Pre-hydrogenation of the catalyst can ensure that the catalyst surface is saturated with hydrogen, which can minimize the formation of aryl-aryl dimer byproducts.

Question: How can I effectively separate the this compound product from the unreacted 4-phenylpyridine starting material and side products?

Answer: Separation can be challenging due to the similar nature of the compounds. A highly effective method is to utilize the difference in basicity between the piperidine product and the pyridine starting material.

  • CO2-Switchable Extraction: This technique involves using carbon dioxide to selectively protonate the more basic this compound, forming a bicarbonate salt that is soluble in an aqueous phase. The less basic 4-phenylpyridine remains in the organic phase. After separating the layers, the CO2 can be removed from the aqueous phase (e.g., by heating or inert gas sparging) to recover the this compound product.[1][2][4] This method avoids the use of strong acids and bases, simplifying the workup process.

Grignard Reaction Route

Question: My Grignard reaction to synthesize the 4-phenyl-4-hydroxypiperidine precursor is not initiating or is giving a very low yield. What could be wrong?

Answer: The Grignard reaction is highly sensitive to reaction conditions. Here are the most common reasons for failure or low yield and their solutions:

  • Presence of Water: Grignard reagents are extremely reactive towards protic sources, especially water.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.[5][6]

  • Magnesium Surface Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the aryl halide.[5]

    • Solution: Activate the magnesium surface. This can be done by:

      • Crushing: Physically crushing the magnesium turnings with a dry stirring rod to expose a fresh surface.[6]

      • Chemical Activation: Adding a small crystal of iodine, which reacts with the magnesium surface.[7] The disappearance of the iodine color is an indicator of activation.

  • Slow Reaction Initiation: Sometimes the reaction is slow to start.

    • Solution: Gentle warming can help to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.[8]

Question: I am observing a significant amount of biphenyl as a byproduct in my Grignard reaction. How can I minimize its formation?

Answer: Biphenyl is a common byproduct formed from the coupling of the Grignard reagent with unreacted aryl halide.[5][6]

  • Control of Reagent Concentration and Temperature: The formation of biphenyl is favored at higher concentrations of the aryl halide and at elevated temperatures.[6]

    • Solution: Add the aryl halide solution slowly and dropwise to the magnesium suspension to maintain a low instantaneous concentration of the halide. Maintain a gentle reflux and avoid excessive heating.

  • Choice of Solvent: The solvent can influence the stability of the Grignard reagent.

    • Solution: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for stabilizing the Grignard reagent, which can sometimes lead to cleaner reactions and higher yields.[7]

Question: Can I perform a Grignard reaction on a piperidone with an unprotected N-H group?

Answer: No, this is a critical limitation. The Grignard reagent is a strong base and will be quenched by the acidic proton of the N-H group in the piperidine ring.[9]

  • Solution: The nitrogen atom of the piperidone must be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, before the Grignard reaction. The protecting group can be removed in a subsequent step.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two most common and industrially relevant synthetic routes are:

  • Catalytic Hydrogenation of 4-Phenylpyridine: This method involves the reduction of the pyridine ring of 4-phenylpyridine to a piperidine ring using a metal catalyst (e.g., Pd/C) and hydrogen gas.[1][10]

  • Grignard Reaction: This route typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a protected 4-piperidone derivative to form a 4-hydroxy-4-phenylpiperidine intermediate. This intermediate is then dehydroxylated and deprotected to yield this compound.[8]

Q2: What are the key safety precautions to consider during this compound synthesis?

A2: Safety is paramount. Key precautions include:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment and with proper grounding to prevent static discharge.

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. Anhydrous solvents like diethyl ether and THF are extremely flammable. Reactions must be conducted under an inert atmosphere, and all sources of ignition should be eliminated. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective way to qualitatively track the consumption of starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the conversion of starting material and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and identify the structures of products and intermediates.

Q4: What are some of the pharmaceutical applications of this compound derivatives?

A4: The this compound scaffold is a key structural component in a wide range of pharmaceuticals, particularly those acting on the central nervous system.[11] Examples include opioid analgesics (e.g., pethidine), antipsychotics (e.g., haloperidol), and selective serotonin reuptake inhibitors (SSRIs) like paroxetine.[4][11]

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of 4-Phenylpyridine

Catalyst (5 wt%)SolventTemperature (°C)Pressure (bar H₂)Conversion (%)Selectivity for this compound (%)
Pd/CEtOAc1103085-9294-99
Rh/CMiBC7030HighModerate
Ru/CMiBC7030ModerateModerate
Pt/CMiBC7030LowLow

Data adapted from a study on continuous-flow hydrogenation, providing insights into catalyst performance.[1]

Table 2: Influence of Reaction Conditions on Grignard Reaction for a 4-Piperidone Derivative

ParameterConditionObservationRecommendation
Moisture Presence of waterReaction inhibition, low to no yieldUse flame-dried glassware and anhydrous solvents.[5][6]
Magnesium Activation Unactivated Mg turningsReaction fails to initiateActivate with iodine or by physical crushing.[5][7]
Aryl Halide Addition Rapid additionIncreased biphenyl byproduct formationSlow, dropwise addition.[6]
Temperature High temperatureFavors biphenyl formationMaintain gentle reflux.[6]
Protecting Group Unprotected N-HGrignard reagent quenchingUse an N-protecting group (e.g., Boc).[8][9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Phenylpyridine

This protocol is based on a batch hydrogenation process.

Materials:

  • 4-Phenylpyridine

  • 10 wt% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (EtOAc), anhydrous

  • Hydrogen gas (high purity)

  • Autoclave/high-pressure reactor with magnetic stirring and heating

Procedure:

  • In a glass liner for the autoclave, weigh 4-phenylpyridine (1.0 eq) and 10 wt% Pd/C (0.01 eq of metal).

  • Add anhydrous ethyl acetate to dissolve the 4-phenylpyridine.

  • Place the glass liner in the autoclave.

  • Seal the autoclave and purge it several times with hydrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 30 bar).

  • Heat the autoclave to the reaction temperature (e.g., 110 °C) and begin vigorous stirring.

  • Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing by GC-MS or TLC.

  • Once the reaction is complete, cool the autoclave to room temperature in an ice bath.

  • Carefully release the pressure.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • The filtrate contains the this compound product, which can be isolated by solvent evaporation and further purified if necessary (e.g., by distillation or crystallization).

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol involves the synthesis of this compound from 1-Boc-4-piperidone.

Step 1: Grignard Reagent Formation and Reaction with 1-Boc-4-piperidone

  • Materials: Magnesium turnings, iodine crystal, anhydrous tetrahydrofuran (THF), bromobenzene, 1-Boc-4-piperidone.

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (2.0 eq) and a small crystal of iodine.

    • Add a small amount of anhydrous THF.

    • In a separate dry dropping funnel, prepare a solution of bromobenzene (2.0 eq) in anhydrous THF.

    • Add a small portion of the bromobenzene solution to the magnesium suspension and gently warm to initiate the reaction (the brown color of iodine will fade, and bubbling may be observed).

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

    • Cool the Grignard reagent in an ice-water bath.

    • In a separate flask, dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Add the 1-Boc-4-piperidone solution dropwise to the cold Grignard reagent.

    • After the addition, allow the mixture to stir at room temperature for 30 minutes.

    • Quench the reaction by slowly adding a cooled saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to obtain the crude 1-Boc-4-hydroxy-4-phenylpiperidine.

Step 2: Deoxygenation and Deprotection

  • Materials: Crude 1-Boc-4-hydroxy-4-phenylpiperidine, Palladium on Carbon (Pd/C), ethanol, hydrochloric acid (HCl) in THF.

  • Procedure:

    • Dissolve the crude intermediate in ethanol.

    • Add Pd/C catalyst.

    • Hydrogenate the mixture at elevated pressure (e.g., 50 psi) for 1 hour to effect deoxygenation.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent.

    • Treat the crude product with 4M HCl in THF for 1 hour to remove the Boc protecting group.

    • Evaporate the THF and HCl.

    • Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize.

    • Dry the organic layer over magnesium sulfate, filter, and evaporate to yield the final this compound product.[8]

Visualizations

Synthesis_Pathways cluster_0 Catalytic Hydrogenation cluster_1 Grignard Reaction start_H 4-Phenylpyridine catalyst H2, Pd/C start_H->catalyst product_H This compound catalyst->product_H Desired Reaction side_product_H 4-Cyclohexylpiperidine catalyst->side_product_H Over-reduction start_G1 Bromobenzene + Mg grignard Phenylmagnesium bromide start_G1->grignard intermediate_G 1-Boc-4-hydroxy- This compound grignard->intermediate_G start_G2 1-Boc-4-piperidone start_G2->intermediate_G deprotection Deoxygenation & Deprotection intermediate_G->deprotection product_G This compound deprotection->product_G

Caption: Overview of the two primary synthesis routes for this compound.

Troubleshooting_Hydrogenation start Low Yield in Hydrogenation? check_side_products Analyze for side products (e.g., GC-MS) start->check_side_products over_reduction High levels of 4-cyclohexylpiperidine? check_side_products->over_reduction solution_over_reduction Decrease Temperature/Pressure Optimize reaction time over_reduction->solution_over_reduction Yes other_issues Other byproducts or unreacted starting material? over_reduction->other_issues No end Improved Yield solution_over_reduction->end solution_catalyst Screen different catalysts (e.g., Pd/C) Consider catalyst pre-hydrogenation other_issues->solution_catalyst Yes solution_catalyst->end

Caption: Decision tree for troubleshooting low yield in catalytic hydrogenation.

Troubleshooting_Grignard start Grignard Reaction Failure? check_initiation Reaction not starting? start->check_initiation check_yield Low yield or byproducts? start->check_yield No solution_initiation Ensure anhydrous conditions Activate Mg with iodine/crushing Gentle warming check_initiation->solution_initiation Yes end Successful Reaction solution_initiation->end solution_biphenyl Slowly add aryl halide Maintain gentle reflux check_yield->solution_biphenyl Biphenyl observed check_quenching Using unprotected piperidone? check_yield->check_quenching General low yield solution_biphenyl->end solution_quenching Use N-protected piperidone (e.g., Boc) check_quenching->solution_quenching Yes solution_quenching->end

Caption: Troubleshooting guide for common issues in the Grignard reaction route.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Phenylpiperidine Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the adequate aqueous solubility of 4-phenylpiperidine derivatives is a critical step in generating reliable in vitro data and developing viable drug formulations. This technical support center provides practical troubleshooting guidance and answers to frequently asked questions to address common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

A1: this compound derivatives are often weakly basic compounds. Their solubility in aqueous media is highly dependent on the pH of the solution. In neutral or alkaline conditions (pH > pKa), these compounds exist predominantly in their neutral, un-ionized form, which is typically less water-soluble. At acidic pH (pH < pKa), they become protonated and form more soluble cationic species. For example, fentanyl has a pKa of 8.99, and its aqueous solubility decreases sharply as the pH is raised above this value[1].

Q2: I dissolved my compound in DMSO first, but it precipitated when I added it to my aqueous buffer. What is happening?

A2: This phenomenon is known as "salting out" or "crashing out." Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many nonpolar compounds. However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the overall polarity of the solvent system increases significantly. This change can cause your compound to precipitate if its solubility in the final aqueous environment is low.

Q3: Can I simply increase the percentage of co-solvent to improve solubility?

A3: While increasing the co-solvent concentration can enhance the solubility of your compound, it is crucial to consider the potential impact on your experimental system. High concentrations of organic co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can affect cell viability, enzyme activity, and other biological assays. It is always recommended to use the lowest effective concentration of a co-solvent and to include appropriate vehicle controls in your experiments.

Q4: What are the advantages of using cyclodextrins for solubility enhancement?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes. This approach can significantly increase the aqueous solubility of a compound without altering the bulk properties of the solution as much as co-solvents might. Hydrophilic derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are particularly effective and have been shown to improve the solubility of fentanyl base[2].

Q5: When should I consider salt formation for my this compound derivative?

A5: Salt formation is a highly effective strategy for improving the solubility and dissolution rate of ionizable compounds like most this compound derivatives.[3] By reacting the basic piperidine nitrogen with an acid, a more soluble salt is formed. For instance, fentanyl is often used as its citrate salt to improve its water solubility.[4][5] Pethidine is commercially available as the hydrochloride salt, which is very soluble in water.[6] However, it is important to be aware of the "common ion effect," where the solubility of a hydrochloride salt can be suppressed in solutions already containing chloride ions, such as hydrochloric acid solutions at low pH.[3]

Troubleshooting Guides

Issue 1: Compound precipitates upon addition to aqueous buffer.

Possible Causes:

  • pH of the buffer: The pH of your buffer may be too high (above the pKa of your compound), leading to the formation of the less soluble free base.

  • Supersaturation: The final concentration of your compound exceeds its solubility limit in the aqueous buffer.

  • Co-solvent shock: Rapid dilution of a concentrated organic stock solution into the aqueous buffer causes the compound to crash out.

Solutions:

  • pH Adjustment:

    • Determine the pKa of your this compound derivative.

    • Prepare your aqueous buffer at a pH at least 1-2 units below the pKa of the compound. For example, for a compound with a pKa of 8.5, a buffer with a pH of 6.5 to 7.5 would be a good starting point.

  • Optimize Co-solvent Addition:

    • Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid mixing and avoid localized high concentrations.

    • Consider preparing an intermediate dilution of your stock solution in a mixture of the organic solvent and the aqueous buffer before the final dilution.

  • Use of Solubilizing Excipients:

    • Co-solvents: If compatible with your assay, include a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG 400 in your final aqueous solution.

    • Cyclodextrins: Prepare the aqueous buffer with an appropriate concentration of a cyclodextrin (e.g., HP-β-CD or SBE-β-CD) before adding your compound. A phase solubility study can help determine the optimal cyclodextrin concentration.

Issue 2: Low and inconsistent results in biological assays.

Possible Cause:

  • Incomplete dissolution: Your compound may not be fully dissolved in the aqueous medium, leading to an inaccurate effective concentration and high variability in your results.

Solutions:

  • Verify Solubility:

    • Perform a visual inspection of your final solution for any particulate matter.

    • Consider filtering the solution through a 0.22 µm filter to remove any undissolved compound before use in assays. However, be aware that this may lower the actual concentration if the solution is supersaturated.

  • Enhance Dissolution Rate:

    • Sonication: Briefly sonicate the solution after adding the compound to the aqueous buffer to help break up any small particles and facilitate dissolution.

    • Gentle Warming: If your compound is thermally stable, gentle warming of the solution (e.g., to 37°C) can help increase solubility.

Quantitative Data on Solubility of this compound Derivatives

The following tables summarize available quantitative data for the solubility of some common this compound derivatives.

Table 1: Aqueous Solubility and pKa Values

CompoundFormAqueous SolubilitypKaTemperature (°C)Reference(s)
FentanylBaseLow8.9935[1]
Fentanyl CitrateSaltSparingly soluble to soluble--[7]
Pethidine (Meperidine)Base3220 mg/L8.730[6]
Pethidine HydrochlorideSaltVery soluble~5-[6]
Remifentanil HydrochlorideSaltSoluble7.26-[8][9]
SufentanilBase-8.5135[1]

Table 2: Solubility of Meperidine Hydrochloride in Different Solvents

SolventSolubility
WaterVery soluble
EthanolSoluble
AcetoneSoluble
Ethyl AcetateSoluble
Diethyl EtherSparingly soluble
IsopropanolSlightly soluble
BenzeneInsoluble

Data sourced from[6].

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility

This protocol outlines a method to determine the solubility of a this compound derivative at various pH values.

Materials:

  • This compound derivative powder

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, acetate buffers)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound powder to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow any undissolved solid to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the solubility (concentration) as a function of pH.

Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)

This protocol is used to determine the effect of a cyclodextrin on the solubility of a this compound derivative.

Materials:

  • This compound derivative powder

  • Cyclodextrin (e.g., HP-β-CD)

  • Aqueous buffer of a fixed, relevant pH

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • 0.45 µm syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in the chosen buffer.

  • Add an excess amount of the this compound derivative to each vial containing the cyclodextrin solutions.

  • Seal the vials and place them in a shaking incubator at a constant temperature for 24-72 hours to reach equilibrium.

  • After equilibration, allow the undissolved solid to settle.

  • Withdraw a sample from the supernatant of each vial and filter it through a syringe filter.

  • Quantify the concentration of the dissolved compound in each filtrate.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound This compound Derivative mix Add Excess Compound to Buffer compound->mix buffer Aqueous Buffer (Various pH) buffer->mix equilibrate Equilibrate (24-48h with shaking) mix->equilibrate separate Separate Solid/Liquid (Settle/Centrifuge) equilibrate->separate filter Filter Supernatant (0.22 µm) separate->filter quantify Quantify Concentration (e.g., HPLC-UV) filter->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Experimental workflow for determining pH-dependent solubility.

logical_relationship cluster_problem Problem cluster_strategies Solubilization Strategies cluster_outcome Outcome start Poor Aqueous Solubility of This compound Derivative ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust cosolvents Co-solvents (e.g., PEG, Ethanol) start->cosolvents cyclodextrins Cyclodextrins (e.g., HP-β-CD) start->cyclodextrins salt_form Salt Formation (e.g., HCl, Citrate) start->salt_form end Enhanced Aqueous Solubility & Bioavailability ph_adjust->end cosolvents->end cyclodextrins->end salt_form->end

Caption: Strategies for enhancing the aqueous solubility of this compound derivatives.

References

Technical Support Center: Optimization of Purification Techniques for 4-Phenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 4-phenylpiperidine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogs?

A1: The most prevalent purification techniques for this compound analogs include High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, column chromatography (including flash chromatography), crystallization, and Solid-Phase Extraction (SPE). The choice of method depends on the scale of the purification, the physicochemical properties of the analog, and the nature of the impurities.

Q2: Why do my this compound analogs often show poor peak shapes (tailing) in HPLC?

A2: Peak tailing is a common issue when purifying basic compounds like this compound analogs. This is often caused by the interaction of the basic piperidine nitrogen with acidic silanol groups on the surface of silica-based stationary phases.[1][2] To mitigate this, consider using a base-deactivated column or adding a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase.[1]

Q3: I am struggling to crystallize my this compound analog. What can I do?

A3: Difficulty in crystallization can arise from high solubility in the chosen solvent or the presence of impurities.[3] A common strategy is to use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which it is poorly soluble until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can promote crystal growth. Seeding with a small crystal of the pure compound can also induce crystallization.[3]

Q4: What are some common impurities I might encounter, and how can I remove them?

A4: Common impurities can include starting materials, reagents from the synthesis, and side-products. The choice of purification method will depend on the nature of these impurities. For example, if you have a less polar impurity, reversed-phase HPLC or normal-phase column chromatography can be effective. If you have acidic or basic impurities, an acid-base extraction or SPE with an appropriate ion-exchange sorbent may be necessary.

Troubleshooting Guides

HPLC Purification

Problem: Poor resolution between my desired compound and an impurity.

  • Possible Cause: The mobile phase composition is not optimal for separation.

  • Solution:

    • Optimize the organic modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

    • Adjust the pH: For ionizable compounds like this compound analogs, altering the pH of the mobile phase can significantly impact retention and selectivity. Using a buffer to maintain a consistent pH is recommended.[2]

    • Try a different organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.

    • Consider a different stationary phase: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) may provide the necessary selectivity.

Problem: High backpressure in the HPLC system.

  • Possible Cause 1: Blockage in the system (e.g., column frit, tubing).

  • Solution 1: Systematically disconnect components starting from the detector and working backwards to the pump to identify the source of the blockage. If the column is blocked, try back-flushing it at a low flow rate.

  • Possible Cause 2: Sample precipitation on the column.

  • Solution 2: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent before injection. Filtering the sample through a 0.22 or 0.45 µm filter can also help.[2]

Crystallization

Problem: My compound "oils out" instead of crystallizing.

  • Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.[4]

  • Solution:

    • Lower the crystallization temperature: After dissolving the compound at a higher temperature, allow it to cool more slowly.

    • Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.

    • Add more solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the oiled-out mixture, heat to redissolve, and then cool slowly.[5]

Problem: No crystals form, even after cooling.

  • Possible Cause: The solution is not saturated, or nucleation has not occurred.

  • Solution:

    • Induce nucleation: Scratch the inside of the flask with a glass rod just below the surface of the liquid to create a surface for crystal growth.[3]

    • Add a seed crystal: If available, add a tiny crystal of the pure compound to the solution.[3]

    • Concentrate the solution: If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again.[5]

Data Presentation

Table 1: Hypothetical Purity of a this compound Analog with Different HPLC Mobile Phase Additives.

Mobile Phase CompositionPeak Tailing FactorPurity (%)
70:30 Acetonitrile:Water2.197.5
70:30 Acetonitrile:Water + 0.1% Formic Acid1.598.9
70:30 Acetonitrile:Water + 0.1% Trifluoroacetic Acid1.399.2
70:30 Acetonitrile:Water + 0.1% Diethylamine1.199.5

Table 2: Hypothetical Yield and Purity from Crystallization with Different Solvent Systems.

Solvent SystemYield (%)Purity (%)
Ethanol7598.0
Isopropanol/Hexane8599.1
Ethyl Acetate/Heptane8298.8
Dichloromethane/Methanol7898.5

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

Objective: To purify a this compound analog using reversed-phase HPLC.

Methodology:

  • Sample Preparation: Dissolve the crude this compound analog in the initial mobile phase composition at a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: A typical starting gradient would be from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Purification: Inject the sample onto the column. Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Flash Column Chromatography

Objective: To perform a rapid purification of a this compound analog using flash column chromatography.

Methodology:

  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[6] A common solvent system is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery.[7]

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Dry pack the column with silica gel.

    • Wet the column with the chosen eluent.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent.[8]

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Apply pressure (using compressed air or a pump) to the top of the column to achieve a flow rate of approximately 2 inches per minute.[6]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Protocol 3: Solid-Phase Extraction (SPE)

Objective: To perform a sample clean-up of a this compound analog from a complex matrix.

Methodology:

  • Sorbent Selection: For a basic compound like a this compound analog, a cation-exchange sorbent is often a good choice. Reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbents can also be used depending on the nature of the impurities.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent through it. For a reversed-phase cartridge, this is typically methanol followed by water.[9]

  • Sample Loading: Dissolve the sample in a solvent that ensures the analyte will be retained on the sorbent. For a cation-exchange sorbent, the sample should be at a pH where the piperidine nitrogen is protonated (e.g., pH < 7).

  • Washing: Wash the cartridge with a solvent that will remove impurities but not the analyte of interest. This might be a weak organic solvent or a buffer at a specific pH.

  • Elution: Elute the desired compound with a solvent that disrupts its interaction with the sorbent. For a cation-exchange sorbent, this would typically be a basic solution (to deprotonate the piperidine) or a solution with a high salt concentration.

  • Product Isolation: Collect the eluate and remove the solvent to obtain the purified product.

Visualization of Signaling Pathways

experimental_workflow cluster_purification Purification Workflow crude Crude this compound Analog dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Purification Medium dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC, HPLC) collect->analyze analyze->collect Fractions Impure combine Combine Pure Fractions analyze->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate pure Pure this compound Analog evaporate->pure

Caption: A generalized experimental workflow for the purification of this compound analogs.

dopamine_d2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets, leading to... agonist This compound Analog (Agonist) agonist->D2R Binds to

Caption: Dopamine D2 receptor signaling pathway activated by a this compound analog.[3][10][11][12]

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization ATP ATP agonist This compound Analog (Agonist) agonist->MOR Binds to

Caption: Mu-opioid receptor signaling pathway initiated by a this compound analog.[13][14][15][16]

References

Addressing the formation of byproducts in 4-phenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenylpiperidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Grignard Reaction followed by Dehydration and Reduction: This multi-step synthesis involves the reaction of a phenylmagnesium halide with an N-protected-4-piperidone to form a 4-phenyl-4-hydroxypiperidine intermediate. This intermediate is then dehydrated to 4-phenyl-1,2,3,6-tetrahydropyridine, which is subsequently reduced to this compound.[1]

  • Catalytic Hydrogenation of 4-Phenylpyridine: This method involves the direct reduction of the pyridine and phenyl rings of 4-phenylpyridine using a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.[1][2]

Q2: What are the typical byproducts I should be aware of during this compound synthesis?

A2: Byproduct formation is dependent on the synthetic route chosen:

  • Grignard Route: The primary byproduct is biphenyl, which forms from the coupling of the Grignard reagent. Incomplete dehydration of the intermediate can leave residual 4-phenyl-4-hydroxypiperidine, and over-reduction in the final step is also a possibility.

  • Catalytic Hydrogenation Route: The main byproducts are 4-cyclohexylpyridine, resulting from the reduction of the phenyl ring while the pyridine ring remains aromatic, and 4-cyclohexylpiperidine, where both rings are fully saturated.[2][3]

  • N-Alkylation: When functionalizing the nitrogen of this compound, over-alkylation can occur, leading to the formation of quaternary ammonium salts.

Troubleshooting Guides

Synthesis Route 1: Grignard Reaction, Dehydration, and Reduction

Problem: Low or no yield of 4-phenyl-4-hydroxypiperidine in the Grignard step.

  • Possible Cause: Poor quality or incomplete formation of the Grignard reagent.

    • Solution: Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Magnesium turnings should be fresh and shiny; activation with a small crystal of iodine may be necessary to initiate the reaction.

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Use a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Possible Cause: Low reaction temperature.

    • Solution: While the initial addition of the Grignard reagent is often done at low temperatures (e.g., 0 °C) to control the exotherm, allowing the reaction to warm to room temperature and stirring for a sufficient time (e.g., 1-3 hours) is crucial for completion.

Problem: Formation of significant amounts of biphenyl byproduct.

  • Possible Cause: Inherent side reaction of the Grignard reagent formation and reaction.

    • Solution: While difficult to eliminate completely, ensuring a clean reaction setup and prompt use of the formed Grignard reagent can help. Purification of the final product via column chromatography or recrystallization is typically required to remove biphenyl.

Problem: Incomplete dehydration of 4-phenyl-4-hydroxypiperidine.

  • Possible Cause: Insufficiently strong dehydrating agent or inadequate reaction time/temperature.

    • Solution: Common dehydrating agents include strong acids like concentrated hydrochloric acid or sulfuric acid. Heating the reaction mixture is often necessary. Monitor the reaction by TLC or GC-MS to ensure complete conversion.

Synthesis Route 2: Catalytic Hydrogenation of 4-Phenylpyridine

Problem: Low selectivity, with significant formation of 4-cyclohexylpyridine or 4-cyclohexylpiperidine.

  • Possible Cause: Incorrect choice of catalyst or reaction conditions.

    • Solution: The choice of catalyst and reaction parameters (temperature, pressure, solvent) is critical for selectivity. Palladium on carbon (Pd/C) is often a good choice for the selective hydrogenation of the pyridine ring over the phenyl ring.[2] Rhodium catalysts may show higher activity but can lead to over-reduction.[2]

  • Possible Cause: Reaction time is too long.

    • Solution: Monitor the reaction progress closely. Prolonged reaction times can lead to the hydrogenation of the phenyl ring, increasing the amount of 4-cyclohexylpiperidine.

The following table summarizes the effect of different catalysts on the hydrogenation of 4-phenylpyridine in batch experiments.

Catalyst (5 wt% on Carbon)Conversion (%) (4h)Selectivity for this compound (%)Selectivity for 4-Cyclohexylpyridine (%)Selectivity for 4-Cyclohexylpiperidine (%)
Rh/C50~85~6~9
Pd/C298415-
Pt/C397623-
Ru/C158614-

Data adapted from a study on the hydrogenation of 4-phenylpyridine.[2]

Post-Synthesis Functionalization: N-Alkylation

Problem: Formation of quaternary ammonium salt byproduct during N-alkylation.

  • Possible Cause: Use of excess alkylating agent.

    • Solution: Carefully control the stoichiometry, using a slight excess of the piperidine or dropwise addition of the alkylating agent to maintain the piperidine in excess throughout the reaction.

  • Possible Cause: Reaction conditions favor over-alkylation.

    • Solution: Using a suitable base (e.g., K₂CO₃) and solvent (e.g., DMF or acetonitrile) can help control the reaction. For sensitive substrates, a two-step approach involving the protection of the piperidine nitrogen (e.g., with a Boc group), followed by alkylation and deprotection, can provide cleaner results.[4] Reductive amination is another alternative that avoids the formation of quaternary salts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Step 1: Synthesis of 1-Boc-4-phenyl-4-hydroxypiperidine

  • To a dry, nitrogen-flushed round-bottom flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • Add a small portion of a solution of bromobenzene (1.1 eq.) in anhydrous tetrahydrofuran (THF) to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining bromobenzene solution dropwise, maintaining a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 1-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Dehydration to 1-Boc-4-phenyl-1,2,3,6-tetrahydropyridine

  • Dissolve the 1-Boc-4-phenyl-4-hydroxypiperidine from the previous step in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.

Step 3: Reduction to 1-Boc-4-phenylpiperidine

  • Dissolve the 1-Boc-4-phenyl-1,2,3,6-tetrahydropyridine in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 4: Deprotection to this compound

  • Dissolve the 1-Boc-4-phenylpiperidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 4-Phenylpyridine
  • To a solution of 4-phenylpyridine (1.0 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of 10% Pd/C (typically 5-10 mol%).[2]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).[5]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by distillation, recrystallization, or column chromatography.

Visualizations

experimental_workflow_grignard cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Deprotection Bromobenzene Bromobenzene Grignard Reagent Formation Formation of Phenylmagnesium Bromide Bromobenzene->Grignard Reagent Formation Mg Mg Mg->Grignard Reagent Formation 1-Boc-4-piperidone 1-Boc-4-piperidone Grignard Addition Addition to 1-Boc-4-piperidone 1-Boc-4-piperidone->Grignard Addition Grignard Reagent Formation->Grignard Addition 1-Boc-4-phenyl-4-hydroxypiperidine 1-Boc-4-phenyl-4-hydroxypiperidine Grignard Addition->1-Boc-4-phenyl-4-hydroxypiperidine Dehydration Reaction Acid-catalyzed Dehydration 1-Boc-4-phenyl-4-hydroxypiperidine->Dehydration Reaction 1-Boc-4-phenyl-1,2,3,6-tetrahydropyridine 1-Boc-4-phenyl-1,2,3,6-tetrahydropyridine Dehydration Reaction->1-Boc-4-phenyl-1,2,3,6-tetrahydropyridine Catalytic Hydrogenation Catalytic Hydrogenation (Pd/C, H2) 1-Boc-4-phenyl-1,2,3,6-tetrahydropyridine->Catalytic Hydrogenation 1-Boc-4-phenylpiperidine 1-Boc-4-phenylpiperidine Catalytic Hydrogenation->1-Boc-4-phenylpiperidine Acidic Deprotection Acidic Deprotection (TFA or HCl) 1-Boc-4-phenylpiperidine->Acidic Deprotection This compound This compound Acidic Deprotection->this compound

Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction route.

reaction_byproducts 4-Phenylpyridine 4-Phenylpyridine This compound Desired Product: This compound 4-Phenylpyridine->this compound Selective Hydrogenation (Pyridine Ring) 4-Cyclohexylpyridine Byproduct: 4-Cyclohexylpyridine 4-Phenylpyridine->4-Cyclohexylpyridine Selective Hydrogenation (Phenyl Ring) 4-Cyclohexylpiperidine Byproduct: 4-Cyclohexylpiperidine This compound->4-Cyclohexylpiperidine Over-reduction 4-Cyclohexylpyridine->4-Cyclohexylpiperidine Further Hydrogenation

Caption: Byproduct formation in the catalytic hydrogenation of 4-phenylpyridine.

References

Technical Support Center: Stability and Degradation of 4-Phenylpiperidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenylpiperidine-based drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound-based drugs?

A1: The stability of this compound-based drugs can be influenced by several environmental and chemical factors. The most common causes of degradation are exposure to high temperatures, acidic conditions, and oxidizing agents.[1][2] Other factors to consider include exposure to light and humidity, as well as potential interactions with excipients in a formulation.[3][4]

Q2: My this compound-based drug is showing unexpected degradation during my experiment. What are the likely causes?

A2: Unexpected degradation can stem from several sources. First, verify your storage conditions, ensuring the compound is protected from excessive heat and light.[5] Second, check the pH of your solutions, as acidic environments can promote hydrolysis. For example, fentanyl, a common this compound-based drug, degrades under acidic conditions to form N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA).[1][2] Finally, consider the possibility of oxidative degradation; the presence of peroxides or other oxidizing agents in your reagents can lead to the formation of N-oxides.[1][2]

Q3: I am observing multiple degradation products in my sample. How can I identify them?

A3: The identification of degradation products typically requires a combination of chromatographic and spectroscopic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common method for separating degradants.[1][6] For structural elucidation, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for determining the molecular weights of the degradation products, which can help in postulating their structures.[1][2] Further confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Q4: How can I prevent the degradation of my this compound-based drug during storage and handling?

A4: To minimize degradation, store your this compound-based compounds in a cool, dark, and dry place.[5] Use opaque or amber-colored containers to protect them from light.[7] Ensure that the container closure system is secure to prevent exposure to moisture and atmospheric oxygen.[7] For solutions, use buffers to maintain a neutral pH and consider purging with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in HPLC Analysis

Problem: You observe unexpected peaks in the chromatogram of your this compound-based drug sample.

Possible Causes and Solutions:

  • Contamination: The new peaks could be from contaminated solvents, glassware, or the HPLC system itself.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. If peaks are still present, clean the injector and column. Use fresh, HPLC-grade solvents.

  • Degradation: The peaks may represent degradation products.

    • Troubleshooting Step: Review the storage and handling conditions of your sample. Were there any deviations from the recommended protocol? Consider performing a forced degradation study (see Experimental Protocols section) to see if you can intentionally generate the same degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This can help confirm the identity of the degradants.

  • Interaction with Excipients: If you are working with a formulated product, the new peaks could be due to interactions between the drug and excipients.

    • Troubleshooting Step: Analyze a sample of the drug substance alone under the same conditions to see if the peaks are still present. If not, investigate potential incompatibilities with the excipients used in the formulation.

Guide 2: Poor Reproducibility in Stability Studies

Problem: You are getting inconsistent results between different runs of your stability study.

Possible Causes and Solutions:

  • Inconsistent Analytical Method: Variations in your analytical method can lead to unreliable results.

    • Troubleshooting Step: Ensure your analytical method is validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[1] Use a consistent method for all samples and time points.[8]

  • Variable Storage Conditions: Fluctuations in temperature or humidity in your stability chambers can affect the degradation rate.

    • Troubleshooting Step: Regularly monitor and calibrate your stability chambers to ensure they maintain the specified conditions.[8]

  • Inadequate Sample Preparation: Inconsistencies in how samples are prepared can introduce variability.

    • Troubleshooting Step: Develop and follow a standardized protocol for sample preparation, including solvent volumes, mixing times, and filtration steps.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6] The goal is to achieve 5-20% degradation of the drug substance.[6]

Materials:

  • This compound-based drug substance

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 60-80°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 60-80°C. Withdraw and neutralize samples with 0.1 M HCl at the same time points as the acid hydrolysis. Fentanyl has been shown to be stable under basic conditions.[1][2]

  • Oxidative Degradation: Dissolve the drug substance in a solution of 3% hydrogen peroxide and keep it at room temperature. Monitor the reaction over time by taking samples at regular intervals. Fentanyl, for instance, rapidly oxidizes to form fentanyl N-oxide.[1][2]

  • Thermal Degradation: Place the solid drug substance in an oven at a high temperature (e.g., 105°C) for a set period. Also, prepare a solution of the drug and heat it. Analyze the samples for degradation. Thermal stress on fentanyl can produce several degradants, including propionanilide and norfentanyl.[1][2]

  • Photodegradation: Expose the solid drug substance and a solution of the drug to light according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[6] Keep a control sample in the dark. Fentanyl has been found to be stable under photolytic conditions.[1][2]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or product over time.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Example Method for Fentanyl and its Degradants:

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the initial mobile phase composition.

  • Prepare standard solutions of the drug substance and any known impurities or degradants.

  • Prepare the samples from the forced degradation study.

  • Inject the standards and samples onto the HPLC system.

  • Analyze the resulting chromatograms to separate and quantify the drug substance and its degradation products. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug and from each other.

Data Presentation

Table 1: Summary of Fentanyl Degradation under Forced Conditions

Stress ConditionReagent/TemperatureDurationDegradation Products IdentifiedPercent Degradation (Example)
Acidic0.1 M HCl at 80°C24 hoursN-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA)15%
Basic0.1 M NaOH at 80°C24 hoursNo degradation observed< 1%
Oxidative3% H₂O₂ at RT4 hoursFentanyl N-oxide20%
Thermal (Solid)105°C48 hoursPropionanilide (PRP), Norfentanyl (NRF), 1-phenethylpyridinium salt (1-PEP), 1-phenethyl-1H-pyridin-2-one (1-PPO), 1-styryl-1H-pyridin-2-one (1-SPO)12%
PhotolyticICH Q1B-No degradation observed< 1%

Note: Percent degradation values are for illustrative purposes.

Visualizations

DegradationPathways Fentanyl Fentanyl PPA N-phenyl-1-(2-phenylethyl)- piperidin-4-amine (PPA) Fentanyl->PPA  Acidic  Hydrolysis N_Oxide Fentanyl N-oxide Fentanyl->N_Oxide  Oxidation Thermal_Degradants Thermal Degradants (PRP, NRF, 1-PEP, 1-PPO, 1-SPO) Fentanyl->Thermal_Degradants  Thermal  Stress ExperimentalWorkflow start Start: Drug Substance/Product forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_method validate_method Validate Method (ICH Guidelines) develop_method->validate_method stability_study Initiate Formal Stability Study (Long-term & Accelerated Conditions) validate_method->stability_study analyze_samples Analyze Samples at Specified Time Points stability_study->analyze_samples evaluate_data Evaluate Data & Determine Shelf-life analyze_samples->evaluate_data end End: Stability Profile Established evaluate_data->end TroubleshootingLogic rect_node rect_node start Unexpected Peak in HPLC? is_in_blank Peak in Blank Run? start->is_in_blank system_contamination System/Solvent Contamination - Clean System - Use Fresh Solvents is_in_blank->system_contamination Yes is_degradation Matches Forced Degradation Profile? is_in_blank->is_degradation No no_contamination No yes_contamination Yes degradation_product Likely Degradation Product - Identify Structure (LC-MS) - Optimize Storage/Formulation is_degradation->degradation_product Yes unknown_impurity Unknown Impurity - Check Starting Material Purity - Investigate Excipient Interaction is_degradation->unknown_impurity No yes_degradation Yes no_degradation No

References

Troubleshooting low affinity in 4-phenylpiperidine receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low affinity in 4-phenylpiperidine receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpectedly low affinity (high Kd or Ki) for my this compound compound. What are the most common causes?

Low affinity in a receptor binding assay can stem from several factors throughout the experimental workflow. The primary areas to investigate are the experimental conditions, the reagents used, and the assay setup itself. Common issues include suboptimal incubation time or temperature, inappropriate buffer composition, degradation of the ligand or receptor, and high non-specific binding that masks the true specific interaction.[1][2][3] It is also possible that the compound inherently has low affinity for the target receptor.[4]

Q2: How can I determine the optimal incubation time and temperature for my assay?

To ensure your binding reaction has reached equilibrium, it is crucial to determine the optimal incubation time. This can be achieved by conducting a time-course experiment.[5] Incubate your radioligand with the receptor preparation for varying amounts of time (e.g., from 15 minutes to several hours) and measure the specific binding at each time point. The optimal incubation time is the point at which the specific binding reaches a plateau and no longer increases.[5]

Regarding temperature, most binding assays are initially performed at room temperature (around 25°C) or 37°C.[5] Lower temperatures (e.g., 4°C or on ice) can sometimes reduce non-specific binding and degradation of reagents, but will likely require a longer incubation time to reach equilibrium.[6] It is recommended to test a range of temperatures to find the optimal condition for your specific ligand-receptor system.

Q3: My assay is showing high non-specific binding. How can I reduce it?

High non-specific binding (NSB) can significantly obscure the specific binding signal and lead to an inaccurate estimation of affinity.[3] NSB is the binding of the radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[1][3] Here are several strategies to reduce NSB:

  • Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value.[7][8]

  • Optimize Membrane Protein Concentration: Titrate the amount of membrane preparation to find the lowest concentration that still provides a robust specific binding signal.[3]

  • Modify Assay Buffer: Include additives like Bovine Serum Albumin (BSA) (typically 0.1-1%) to block non-specific sites.[3][9] Increasing the ionic strength of the buffer with salts (e.g., NaCl) can also reduce electrostatic interactions that contribute to NSB.

  • Improve Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[3] Pre-treating filters with a blocking agent like polyethyleneimine (PEI) can also be beneficial.

  • Choose an Appropriate Displacer: For determining NSB, use a high concentration of a structurally different compound that has high affinity for the target receptor. This helps to ensure that only specific binding is being displaced.[7]

Q4: Could the buffer composition be affecting the affinity of my this compound compound?

Yes, the buffer composition, including pH and ionic strength, can significantly impact ligand binding.[1] It is crucial to maintain a stable pH throughout the assay, typically using buffers like Tris-HCl or HEPES at a physiological pH of 7.4. The ionic strength can also influence binding, so it is important to be consistent with the salt concentrations used. Some receptors and ligands may have specific ionic requirements, so consulting the literature for your particular target is recommended.

Q5: How do I know if my radioligand or receptor preparation is of good quality?

The quality of your reagents is paramount for a successful binding assay.[2]

  • Radioligand: Ensure the radiochemical purity is high (typically >95%).[3][7] Check the expiration date, as radioligands can degrade over time. If possible, perform a saturation binding experiment with a known high-affinity ligand for your receptor to confirm the quality of your receptor preparation and assay setup.

  • Receptor Preparation: Prepare fresh membrane fractions and store them properly at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The functionality of the receptor can be confirmed by a saturation binding experiment to determine the Bmax (receptor density) and Kd of a standard radioligand. A significant decrease in Bmax over time can indicate receptor degradation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low affinity in your this compound receptor binding assays.

TroubleshootingWorkflow Troubleshooting Low Affinity in Binding Assays start Start: Low Affinity Observed check_nsb Assess Non-Specific Binding (NSB) start->check_nsb high_nsb High NSB (>50% of total binding?) check_nsb->high_nsb reduce_nsb Implement Strategies to Reduce NSB: - Lower radioligand concentration - Optimize membrane concentration - Add BSA to buffer - Improve wash steps high_nsb->reduce_nsb Yes check_conditions Review Assay Conditions high_nsb->check_conditions No reassess_affinity Re-evaluate Affinity reduce_nsb->reassess_affinity end_good Problem Solved: Affinity Improved reassess_affinity->end_good Improved end_bad Affinity Remains Low reassess_affinity->end_bad Not Improved optimize_time_temp Optimize Incubation Time & Temperature: - Run time-course experiment - Test different temperatures check_conditions->optimize_time_temp check_buffer Evaluate Buffer Composition: - Verify pH - Test different ionic strengths check_conditions->check_buffer check_reagents Verify Reagent Quality check_conditions->check_reagents Conditions Optimized optimize_time_temp->reassess_affinity check_buffer->reassess_affinity validate_radioligand Validate Radioligand: - Check purity and age - Run saturation curve with known ligand check_reagents->validate_radioligand validate_receptor Validate Receptor Preparation: - Prepare fresh membranes - Check Bmax with standard check_reagents->validate_receptor validate_radioligand->reassess_affinity validate_receptor->reassess_affinity inherent_low_affinity Consider Inherent Low Affinity of Compound end_bad->inherent_low_affinity SignalingPathway GPCR Signaling Pathway ligand This compound Ligand receptor GPCR Receptor ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Activation ExperimentalWorkflow Competitive Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Dilute unlabeled ligand - Prepare radioligand - Prepare membranes start->prepare_reagents assay_setup Set up Assay Plate: - Add buffer/displacer/test compound - Add radioligand - Add membranes prepare_reagents->assay_setup incubation Incubate at Optimal Time & Temp assay_setup->incubation filtration Terminate by Filtration & Wash incubation->filtration scintillation_counting Add Scintillation Cocktail & Count filtration->scintillation_counting data_analysis Analyze Data: - Calculate % specific binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

References

Technical Support Center: 4-Phenylpiperidine Compound Toxicity Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of 4-phenylpiperidine-based compounds. Our goal is to offer practical strategies and experimental guidance to mitigate toxicity while preserving therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with this compound compounds?

A1: The main toxicity issues stem from two primary sources:

  • Metabolism-Associated Neurotoxicity: The this compound scaffold is susceptible to metabolism by monoamine oxidases (MAO-A and MAO-B) and cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] Oxidation of the piperidine ring can generate reactive metabolites that may lead to neurotoxicity, analogous to the mechanism of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Cardiotoxicity via hERG Channel Inhibition: A significant number of basic amine-containing compounds, including many this compound derivatives, can block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes.

Q2: How can I strategically modify the this compound core to reduce metabolic toxicity?

A2: Strategic modifications can limit the metabolic conversion to toxic species. Consider the following:

  • Substitution on the Piperidine Ring: Introduction of substituents at the 3- and 4-positions of the piperidine ring can hinder oxidation by MAO.[5]

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical. While N-methylation can sometimes be problematic, exploring other alkyl or aryl groups can modulate metabolic stability.

  • Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with a heteroaromatic ring or other bioisosteres can alter the metabolic profile and potentially prevent the formation of toxic metabolites.[6]

Q3: What structural features of this compound derivatives are associated with hERG channel affinity?

A3: High affinity for the hERG channel is often associated with a combination of a basic nitrogen atom and a lipophilic aromatic moiety. To reduce hERG binding, consider the following strategies:

  • Reduce Lipophilicity: Decrease the overall lipophilicity of the molecule.

  • Introduce Polar Groups: The addition of polar or electronegative substituents on the phenyl ring can decrease hERG blocking potency.[3]

  • Modify the Basic Amine: Attenuating the basicity of the piperidine nitrogen or increasing the distance between the basic center and the aromatic ring can reduce hERG affinity.

Q4: Can a prodrug approach be used to mitigate the toxicity of this compound compounds?

A4: Yes, a prodrug strategy can be a valuable tool.[7] By temporarily masking a functional group responsible for toxicity or poor pharmacokinetic properties, a prodrug can:

  • Prevent Metabolic Activation: A prodrug can be designed to be a poor substrate for metabolizing enzymes like MAO and CYPs, thus preventing the formation of toxic metabolites.

  • Alter Distribution: A more polar prodrug may have a different tissue distribution profile, reducing accumulation in tissues where toxicity occurs (e.g., the heart or brain).

  • Improve Solubility: Enhanced aqueous solubility can sometimes lead to a better safety profile.

The key is to design a prodrug that is efficiently converted to the active parent drug at the desired site of action.

Troubleshooting Guides

Problem 1: High in vitro cytotoxicity observed in early screening.
Possible Cause Troubleshooting/Suggested Action
Formation of Reactive Metabolites Investigate the metabolic stability of the compound in liver microsomes. If the compound is rapidly metabolized, consider structural modifications to block metabolic hot spots.
Off-Target Activity Profile the compound against a panel of common off-targets, including the hERG channel.
Poor Solubility Leading to Aggregation Assess the aqueous solubility of the compound. If it is low, consider formulation strategies or chemical modifications to improve solubility.
Problem 2: Compound shows potent hERG channel inhibition.
Possible Cause Troubleshooting/Suggested Action
High Lipophilicity and Basic Nitrogen Systematically modify the structure to reduce lipophilicity. Introduce polar functional groups or replace aromatic rings with more polar heteroaromatics.
Optimal Pharmacophore for hERG Binding Modify the distance and orientation between the basic amine and the aromatic ring. Consider constrained analogs to alter the conformation.
Metabolite is a More Potent hERG Inhibitor Identify the major metabolites and test their hERG inhibitory activity. If a metabolite is the culprit, modify the parent compound to prevent its formation.
Problem 3: Evidence of neurotoxicity in preclinical models.
Possible Cause Troubleshooting/Suggested Action
MAO-Mediated Bioactivation Co-administer the compound with MAO inhibitors in in vitro or in vivo models to see if toxicity is attenuated. If so, modify the structure to reduce its affinity for MAO.
CYP450-Mediated Bioactivation Conduct in vitro metabolism studies with specific CYP450 isoforms (e.g., CYP3A4) and their inhibitors to identify the responsible enzymes.[1]
Blood-Brain Barrier Penetration If the target is peripheral, design analogs with lower brain penetration by increasing polarity or introducing efflux transporter recognition motifs.

Data Presentation

Table 1: Cytotoxicity of Selected 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one Derivatives [8]

CompoundR Group on Piperidine NitrogenOVCAR3 IC₅₀ (µM)CA46 IC₅₀ (µM)T47d IC₅₀ (µM)HFF (Normal Cell Line) IC₅₀ (µM)Therapeutic Index (T47d)
6a 4-Hydroxyphenyl21.212.811.937.83.17
6b 4-Bromophenyl>100>100>100>100-
6c 4-Chlorophenyl85.155.445.6>100>2.19
6d Phenyl>100>100>100>100-
Doxorubicin (Reference Drug)15.413.214.8--

This table summarizes the cytotoxic activity of a series of this compound derivatives against various cancer cell lines and a normal fibroblast cell line. The therapeutic index is calculated as the ratio of the IC₅₀ in the normal cell line to the IC₅₀ in the T47d breast cancer cell line.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxic potential of this compound compounds.

1. Materials:

  • Target cell line(s) and appropriate culture medium

  • 96-well clear-bottom cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

This protocol is for assessing the metabolic stability of this compound compounds.

1. Materials:

  • Human liver microsomes (or from other species of interest)

  • Test compound stock solution

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

2. Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (typically 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizations

MAO_Metabolism_Pathway 4-Phenylpiperidine_Derivative 4-Phenylpiperidine_Derivative Dihydroxyphenylpiperidine_Intermediate Dihydroxyphenyl- piperidine Intermediate (Unstable) 4-Phenylpiperidine_Derivative->Dihydroxyphenylpiperidine_Intermediate MAO/CYP450 Oxidation Reactive_Metabolite Reactive_Metabolite Dihydroxyphenylpiperidine_Intermediate->Reactive_Metabolite Further Oxidation Neurotoxicity Neurotoxicity Reactive_Metabolite->Neurotoxicity

Caption: MAO/CYP450-mediated metabolic activation of this compound derivatives leading to potential neurotoxicity.

hERG_Blockade_Mechanism cluster_membrane Cell Membrane hERG_Channel hERG K+ Channel Pore Delayed_Repolarization Delayed Repolarization hERG_Channel->Delayed_Repolarization 4-Phenylpiperidine_Compound 4-Phenylpiperidine_Compound 4-Phenylpiperidine_Compound->hERG_Channel:p Binds to Pore Region K_ion K+ K_ion->hERG_Channel:p Efflux Blocked QT_Prolongation QT Prolongation Delayed_Repolarization->QT_Prolongation

Caption: Mechanism of hERG channel blockade by this compound compounds, leading to QT prolongation.

Toxicity_Testing_Workflow Start Start In_Vitro_Cytotoxicity In Vitro Cytotoxicity (e.g., MTT, LDH assays) Start->In_Vitro_Cytotoxicity Metabolic_Stability Metabolic Stability (Liver Microsomes) In_Vitro_Cytotoxicity->Metabolic_Stability hERG_Assay hERG Channel Assay (Patch Clamp) Metabolic_Stability->hERG_Assay Decision Acceptable Toxicity Profile? hERG_Assay->Decision Lead_Optimization Lead Optimization/ Further Development Decision->Lead_Optimization Yes Redesign Structural Redesign Decision->Redesign No End End Lead_Optimization->End Redesign->Start

Caption: A general experimental workflow for the early assessment of this compound compound toxicity.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 4-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of 4-phenylpiperidine derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of BBB penetration of this compound derivatives.

Problem Potential Cause Recommended Solution
Low apparent permeability (Papp) in PAMPA-BBB assay Compound precipitation: this compound derivatives, especially basic amines, can have limited aqueous solubility.- Increase the DMSO concentration in the donor solution (up to 5%). - Use a co-solvent system. - Visually inspect for precipitation before and after the assay.
High lipophilicity leading to membrane retention: The compound may partition excessively into the artificial membrane.- Include a surfactant like Tween 80 in the acceptor compartment to improve the recovery of lipophilic compounds. - Analyze the amount of compound remaining in the donor chamber and retained in the membrane to calculate mass balance.
Incorrect pH of the buffer: The ionization state of the compound, which is pH-dependent, significantly affects permeability.- Ensure the pH of the donor and acceptor buffers is physiological (typically 7.4) and stable throughout the experiment.
High efflux ratio in Caco-2 or MDCK-MDR1 assays Active efflux by P-glycoprotein (P-gp): The compound is a substrate for P-gp, a major efflux transporter at the BBB.[1][2]- Co-administer a known P-gp inhibitor (e.g., verapamil, elacridar) to confirm P-gp mediated efflux. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp substrate liability.[2] - Consider structural modifications to reduce P-gp substrate potential, such as reducing hydrogen bond donors or adding a carboxylic acid moiety.[2][3]
Efflux by other transporters (e.g., BCRP): The compound may be a substrate for other relevant efflux transporters.- Use cell lines that overexpress other specific transporters to investigate their contribution to the efflux.
Low recovery in in vitro permeability assays Non-specific binding: The compound may adsorb to the plasticware of the assay plates.- Use low-binding plates. - Include bovine serum albumin (BSA) in the basolateral (acceptor) chamber to act as a sink and reduce non-specific binding.[4][5] - Pre-saturate the wells with a solution of the compound before starting the experiment.
Cellular metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells.- Analyze for the presence of major metabolites in both apical and basolateral compartments. - Use a shorter incubation time to minimize the extent of metabolism.
High variability in in vivo brain uptake studies Rapid metabolism: The compound may be quickly metabolized in the liver, leading to low plasma concentrations.- Determine the pharmacokinetic profile of the compound to understand its metabolic stability. - Consider co-administration with metabolic inhibitors (use with caution and appropriate controls).
High plasma protein binding: Only the unbound fraction of the drug is available to cross the BBB.- Measure the fraction of unbound drug in plasma (fu,p) and unbound fraction in brain (fu,brain) to calculate the unbound brain-to-plasma concentration ratio (Kp,uu).[6]
Anesthesia effects: The anesthetic used during the in vivo study can affect cerebral blood flow and BBB permeability.- Use a consistent and well-documented anesthesia protocol. - Be aware of the known effects of the chosen anesthetic on the BBB.

Frequently Asked Questions (FAQs)

1. What is the optimal lipophilicity (logP/logD) for a this compound derivative to achieve good BBB penetration?

While a certain level of lipophilicity is necessary for passive diffusion across the BBB, a simple linear relationship does not exist. Generally, a logD value between 1 and 3 is considered a good starting point for CNS drug candidates. However, excessively high lipophilicity can lead to increased plasma protein binding, metabolic instability, and non-specific binding to brain tissue, all of which can limit the unbound brain concentration of the drug. Therefore, a balance must be struck between lipophilicity and other physicochemical properties.

2. My this compound derivative is a P-gp substrate. What are the most effective strategies to overcome this?

Several strategies can be employed:

  • Structural Modification: This is often the most effective long-term solution. Strategies include:

    • Reducing Hydrogen Bond Donors: Fewer hydrogen bond donors can decrease the affinity for P-gp.[3]

    • Adding a Carboxylic Acid: The introduction of an acidic group can sometimes abrogate P-gp efflux.[2]

    • Increasing Molecular Size/Rigidity: In some cases, increasing the size or conformational rigidity of the molecule can disrupt its interaction with the P-gp binding site.

  • Co-administration with a P-gp Inhibitor: While useful for in vitro and preclinical in vivo studies to confirm P-gp involvement, this approach has clinical limitations due to the potential for drug-drug interactions.[2]

  • Nanoparticle-based Delivery Systems: Encapsulating the drug in nanoparticles can shield it from P-gp and facilitate its transport across the BBB.

3. How do I choose between the PAMPA-BBB and Caco-2 assays for initial screening?

The choice depends on the specific question you are asking:

  • PAMPA-BBB: This is a high-throughput, cell-free assay that measures passive permeability. It is useful for early-stage screening of a large number of compounds to assess their potential for passive diffusion across the BBB.[7][8]

  • Caco-2 Assay: This is a cell-based assay that provides information on both passive permeability and active transport (efflux).[9][10] It is more complex and lower throughput than PAMPA but offers a more biologically relevant model by including efflux transporters like P-gp.

A common strategy is to use PAMPA-BBB for initial high-throughput screening and then follow up with the Caco-2 assay for promising candidates to investigate active transport mechanisms.

4. What are the key parameters to determine in vivo BBB penetration?

The most important parameters are:

  • Brain-to-Plasma Concentration Ratio (Kp): This is the ratio of the total concentration of the drug in the brain to that in the plasma at steady state.

  • Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is the ratio of the unbound concentration of the drug in the brain to the unbound concentration in the plasma.[6] Kp,uu is considered the gold standard for assessing BBB penetration as it reflects the concentration of the drug that is free to interact with its target in the brain.[6] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while a value significantly less than 1 suggests active efflux.

5. How can I improve the solubility of my lipophilic this compound derivative for in vitro assays?

For lipophilic compounds, poor aqueous solubility can be a major challenge. Here are some solutions:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent. The final concentration should be kept low (typically ≤1%) to avoid cellular toxicity in cell-based assays.

  • Addition of Serum Albumin: Bovine serum albumin (BSA) can be added to the basolateral (acceptor) compartment in permeability assays to mimic in vivo sink conditions and improve the solubility and recovery of lipophilic compounds.[4][5]

  • pH Adjustment: For basic compounds like many 4-phenylpiperidines, ensuring the pH of the assay buffer is appropriate to maintain a suitable balance between the charged and uncharged species is crucial.

Quantitative Data

The following table summarizes the BBB penetration data for a selection of this compound derivatives. This data is compiled from various literature sources and is intended for comparative purposes.

CompoundlogPlogD (pH 7.4)logBBKp,uuP-gp SubstrateReference
Fentanyl4.052.150.951.1No[11]
Meperidine2.790.49-0.270.3YesFentanyl and its analogs
Loperamide4.41.9-1.70.02YesP-gp and CNS effects
Haloperidol4.32.40.80.9NoBrain distribution of antipsychotics
Risperidone3.01.20.50.1YesP-gp substrates in CNS

Note: The values presented are approximate and can vary depending on the experimental conditions and methods used for their determination.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol provides a general procedure for assessing the passive permeability of this compound derivatives across an artificial BBB model.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Donor and acceptor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Porcine brain lipid solution

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the porcine brain lipid solution onto the filter of each well of the donor plate.

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., ≤1%).

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sampling: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (Vd * Cd(0))) Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the filter

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Cd(0) = initial concentration in the donor well

P-glycoprotein (P-gp) Substrate Assessment using MDCK-MDR1 Cells

This protocol describes how to determine if a this compound derivative is a substrate of the P-gp efflux transporter using a bidirectional transport assay.

Materials:

  • MDCK-MDR1 and MDCK-wild type (WT) cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound

  • P-gp inhibitor (e.g., verapamil)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport:

      • Wash the monolayers with transport buffer.

      • Add the test compound to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (acceptor) chamber.

      • Incubate at 37°C.

      • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

    • Basolateral to Apical (B-A) Transport:

      • Wash the monolayers with transport buffer.

      • Add the test compound to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (acceptor) chamber.

      • Incubate at 37°C.

      • At specified time points, collect samples from the apical chamber and replace with fresh buffer.

  • Inhibitor Study: Repeat the bidirectional transport assay in the presence of a P-gp inhibitor in both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the test compound in all collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).

    • An ER > 2 is generally considered indicative of active efflux. A significant reduction of the ER in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

Visualizations

Experimental Workflow for Assessing BBB Penetration

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment PAMPA PAMPA-BBB Assay (Passive Permeability) Caco2 Caco-2 / MDCK-MDR1 Assay (Permeability & Efflux) PAMPA->Caco2 PK Pharmacokinetics (Plasma Concentration) Caco2->PK Promising Candidates Solubility Solubility Assessment Solubility->PAMPA Metabolism Metabolic Stability (Microsomes/Hepatocytes) Metabolism->Caco2 Brain_Uptake Brain Tissue Uptake (Kp, Kp,uu) PK->Brain_Uptake InSitu In Situ Brain Perfusion PK->InSitu

Caption: A typical experimental workflow for evaluating the BBB penetration of this compound derivatives.

Decision Tree for Troubleshooting Low Brain Uptake

troubleshooting_workflow Start Low In Vivo Brain Uptake (Low Kp or Kp,uu) Check_Permeability Assess In Vitro Permeability (PAMPA / Caco-2) Start->Check_Permeability Low_Papp Low Papp? Check_Permeability->Low_Papp Check_Efflux Assess P-gp Efflux (Caco-2 / MDCK-MDR1) Low_Papp->Check_Efflux No Modify_Solubility Action: Modify Structure to Improve Solubility/Lipophilicity Low_Papp->Modify_Solubility Yes High_ER High Efflux Ratio? Check_Efflux->High_ER Check_Metabolism Assess Metabolic Stability High_ER->Check_Metabolism No Modify_Efflux Action: Modify Structure to Reduce P-gp Efflux High_ER->Modify_Efflux Yes High_Clearance High Clearance? Check_Metabolism->High_Clearance Check_PPB Assess Plasma Protein Binding High_Clearance->Check_PPB No Modify_Metabolism Action: Modify Structure to Improve Metabolic Stability High_Clearance->Modify_Metabolism Yes High_PPB High PPB? Check_PPB->High_PPB Modify_PPB Action: Modify Structure to Reduce Plasma Protein Binding High_PPB->Modify_PPB Yes Good_Properties Conclusion: Good Intrinsic Properties Investigate Other Mechanisms High_PPB->Good_Properties No

Caption: A decision tree to guide troubleshooting efforts when low in vivo brain uptake is observed.

References

Optimizing reaction conditions for the stereoselective synthesis of 4-phenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the stereoselective synthesis of 4-phenylpiperidines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-phenylpiperidines in a question-and-answer format.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Q: My reaction is producing a nearly racemic or poorly diastereoselective mixture of the 4-phenylpiperidine. What are the likely causes and how can I improve the stereoselectivity?

A: Low stereoselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Higher temperatures can lead to side reactions and decrease the energy difference between the diastereomeric transition states, resulting in lower selectivity.

    • Solution: Screen a range of temperatures. Start at room temperature and incrementally decrease the temperature (e.g., to 0 °C, -20 °C, or even -78 °C). Monitor the reaction kinetics, as lower temperatures may require longer reaction times.

  • Inappropriate Solvent: The solvent plays a crucial role in the solvation of the catalyst and reactants, which can significantly influence the stereochemical outcome. The polarity and coordinating ability of the solvent can affect the conformation of the transition state assembly.[1]

    • Solution: Conduct a solvent screen. Evaluate a range of solvents with varying polarities and coordinating abilities. For example, polar aprotic solvents like DME have been shown to be effective in certain iridium-catalyzed reactions.[2]

  • Ineffective Catalyst or Chiral Auxiliary: The choice of the chiral catalyst or auxiliary is paramount for inducing high stereoselectivity.

    • Solution: Experiment with different chiral ligands or auxiliaries. Consider those with different steric and electronic properties. For catalytic reactions, ensure the catalyst is handled under inert conditions to prevent deactivation.

  • Presence of Impurities: Water or other protic impurities can interfere with the catalyst and reaction intermediates.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and purify reagents if necessary.

Issue 2: Low Reaction Yield

Q: The yield of my desired this compound is consistently low. What steps can I take to improve it?

A: Low yields can be attributed to incomplete reactions, side product formation, or degradation of starting materials or products.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion under the current conditions.

    • Solution: Increase the reaction time or consider a moderate increase in temperature, while carefully monitoring the impact on stereoselectivity. Ensure efficient stirring to overcome mass transfer limitations.

  • Catalyst Inactivation: The catalyst may be degrading or being poisoned by impurities.

    • Solution: Use a fresh batch of a high-purity catalyst and handle it under strictly inert conditions. Consider a modest increase in catalyst loading.

  • Side Product Formation: Competing reaction pathways may be consuming the starting materials.

    • Solution: Analyze the crude reaction mixture by techniques like LC-MS or NMR to identify major byproducts. This can provide insights into the undesired reaction pathways. Adjusting stoichiometry or the order of reagent addition may help to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving stereoselectivity in the synthesis of 4-phenylpiperidines?

A1: The two primary strategies are the use of chiral auxiliaries and catalytic asymmetric synthesis.[]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary is removed.[]

  • Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to generate a large amount of the desired stereoisomer. This method is generally more atom-economical than using stoichiometric chiral auxiliaries.

Q2: How do I choose an appropriate chiral auxiliary?

A2: An ideal chiral auxiliary should be readily available in high enantiopurity, easily attached to the substrate, provide high stereocontrol in the key reaction, and be removable under mild conditions without causing racemization. Common examples include Evans oxazolidinones and camphor-based auxiliaries.[4][5]

Q3: What factors should I consider when selecting a catalyst for an asymmetric synthesis?

A3: Catalyst selection is critical and often substrate-dependent. Key considerations include:

  • The type of reaction: Different catalysts are designed for specific transformations (e.g., hydrogenations, C-C bond formations).

  • Substrate scope: A major challenge in catalytic enantioselective synthesis is that small changes in the substrate can dramatically affect the results.[6] It is important to find a catalyst that is effective for your specific substrate.

  • Catalyst robustness and sensitivity: Some catalysts are highly sensitive to air and moisture and require stringent handling conditions.

Q4: Can the solvent choice really have a significant impact on diastereoselectivity?

A4: Yes, absolutely. The solvent can influence the diastereoselectivity of a reaction by stabilizing or destabilizing different transition states. For example, in a reverse-Cope cyclisation for the synthesis of piperidines, changing the solvent from chloroform to methanol or ethanol was found to increase the diastereomeric ratio.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for optimizing reaction conditions in stereoselective piperidine synthesis.

Table 1: Influence of Solvent on Diastereoselectivity in a Reverse-Cope Cyclisation

SolventDiastereomeric Ratio (d.r.)
Chloroform (CHCl₃)5:1
Methanol (MeOH)3:1
Ethanol (EtOH)3:1
TolueneLow Yield

Data adapted from a study on the synthesis of chiral functionalized piperidines. The diastereoselectivity was enhanced in certain solvents.[1]

Table 2: Optimization of Iridium-Catalyzed Enantioselective Amination

ParameterConditionResult
CatalystIridium complex>95% Yield, 97% ee
SolventDimethoxyethane (DME)Enhanced reaction efficiency
Temperature40 °CBalance between reaction rate and catalyst stability

These conditions were found to be optimal for the iridium-catalyzed enantioselective amination to produce a chiral this compound derivative.[2]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine

This protocol is based on a published procedure for the synthesis of 3-substituted piperidines and serves as a template that can be adapted.[7][8]

Materials:

  • [Rh(cod)(OH)]₂

  • (S)-Segphos ligand

  • Arylboronic acid

  • Phenyl pyridine-1(2H)-carboxylate

  • Aqueous Cesium Hydroxide (CsOH)

  • Tetrahydrofuran (THF), Toluene, Water (degassed)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, to a reaction vial, add [Rh(cod)(OH)]₂ (0.025 mmol, 5 mol%) and (S)-Segphos (0.06 mmol, 12 mol%).

  • Add a solvent mixture of THP:Toluene:H₂O (1:1:1, to achieve a 1 M concentration of the limiting reagent).

  • Add the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.75 mmol, 1.5 equiv).

  • Add aqueous CsOH solution.

  • Seal the vial and stir the reaction mixture at 70 °C for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a suitable aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 3-aryl-tetrahydropyridine.

  • The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

Troubleshooting_Stereoselectivity start Low Stereoselectivity Observed check_temp Is the reaction temperature optimized? start->check_temp lower_temp Screen lower temperatures (e.g., 0 °C, -20 °C, -78 °C) check_temp->lower_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes lower_temp->check_solvent solvent_screen Perform a solvent screen (polar, non-polar, coordinating, non-coordinating) check_solvent->solvent_screen No check_catalyst Is the catalyst/auxiliary effective? check_solvent->check_catalyst Yes solvent_screen->check_catalyst catalyst_screen Try different chiral ligands/auxiliaries Check catalyst purity and handling check_catalyst->catalyst_screen No check_purity Are reagents and solvents pure? check_catalyst->check_purity Yes catalyst_screen->check_purity purify_reagents Use anhydrous solvents Purify starting materials Run under inert atmosphere check_purity->purify_reagents No end_node Improved Stereoselectivity check_purity->end_node Yes purify_reagents->end_node

Caption: A workflow diagram for troubleshooting low stereoselectivity.

Logical Relationship of Key Optimization Parameters

Optimization_Parameters sub Substrate Purity Structure catalyst Catalyst / Auxiliary Chiral Ligand Loading Activity sub->catalyst outcome {Reaction Outcome | Yield Stereoselectivity (ee/dr)} sub->outcome reagents Reagents Purity Stoichiometry reagents->outcome conditions Reaction Conditions Temperature Solvent Concentration Time catalyst->conditions catalyst->outcome conditions->outcome

Caption: Interdependencies of parameters for reaction optimization.

References

Resolving analytical challenges in the characterization of 4-phenylpiperidine isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical characterization of 4-phenylpiperidine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in characterizing this compound isomers?

A1: The main challenges stem from the structural similarities of the isomers. For stereoisomers (enantiomers and diastereomers), identical or very similar physicochemical properties make them difficult to separate using standard chromatographic techniques. Distinguishing between positional isomers by mass spectrometry can also be challenging due to similar fragmentation patterns.

Q2: Which analytical techniques are most suitable for separating and identifying this compound isomers?

A2: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers. Diastereomers can often be separated on standard achiral columns (like C18) but may also require chiral columns for optimal resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is effective for separating and identifying volatile and thermally stable isomers. Derivatization may be necessary to improve volatility and chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the exact structure of isomers, particularly for distinguishing between cis and trans diastereomers through the analysis of coupling constants.

Q3: How can I improve the resolution of enantiomers in my chiral HPLC analysis?

A3: Improving enantiomeric resolution involves optimizing several parameters. A systematic approach is recommended:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for piperidine derivatives.

  • Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in your mobile phase. Small changes can significantly impact selectivity.

  • Mobile Phase Additives: For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.

  • Temperature: Lowering the column temperature often enhances chiral recognition and improves resolution, though it may increase backpressure.

  • Flow Rate: Reducing the flow rate can increase the interaction time with the CSP, potentially improving separation.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Problem Possible Causes Solutions
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).Screen different CSPs (e.g., polysaccharide-based, Pirkle-type).
Suboptimal mobile phase composition.Systematically vary the organic modifier (e.g., isopropanol, ethanol) percentage. Try different alcohol modifiers.
Inadequate temperature control.Optimize the column temperature; lower temperatures often improve resolution.
Peak Tailing Secondary ionic interactions between the basic piperidine nitrogen and acidic silanol groups on the CSP.Add a basic modifier to the mobile phase (e.g., 0.1% diethylamine).
Column contamination.Flush the column with a strong solvent.
Peak Splitting Sample solvent is much stronger than the mobile phase.Dissolve the sample in the initial mobile phase.
Partially clogged column frit.Reverse flush the column at a low flow rate.
Column void.If the problem persists, the column may need to be replaced.
Co-elution of Diastereomers Insufficient selectivity of the stationary phase.For diastereomers, a standard C18 column may suffice. If not, a chiral column is likely necessary. Optimize the mobile phase and temperature.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Causes Solutions
Poor Peak Shape (Tailing) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider derivatization to block active sites on the analyte.
No or Low Signal Thermal degradation of the analyte in the injector.Lower the injector temperature. Use a pulsed splitless or on-column injection technique if available.
Analyte is not volatile enough.Derivatize the sample to increase volatility (e.g., acylation, silylation).
Indistinguishable Mass Spectra for Isomers Similar fragmentation patterns.Carefully analyze for subtle differences in fragment ion intensities. Use high-resolution mass spectrometry if available to determine exact masses and elemental compositions of fragments.
Co-elution of isomers.Optimize the GC temperature program (slower ramp rates can improve resolution). Use a longer GC column or a column with a different stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Causes Solutions
Difficulty Distinguishing cis and trans Isomers Overlapping signals in the ¹H NMR spectrum.Utilize 2D NMR techniques like COSY and NOESY to establish through-bond and through-space proton correlations.
Inability to determine stereochemistry.The key differentiating factor is the coupling constant (³J) between vicinal protons on the piperidine ring. Trans protons typically exhibit a larger coupling constant (axial-axial coupling) compared to cis protons (axial-equatorial or equatorial-equatorial coupling).[1][2]
Signal Broadening Conformational exchange on the NMR timescale.Acquire spectra at different temperatures. Lowering the temperature may slow down the exchange and result in sharper signals for individual conformers.

Quantitative Data Summary

Table 1: Chiral HPLC Separation of 1,3-dimethyl-4-phenylpiperidine Derivatives [3]

Compound Chiral Stationary Phase Mobile Phase Resolution (Rs)
Racemic Intermediate 1Chiralcel ODHexane/Isopropanol (90:10)1.2
Racemic Intermediate 2Chiralcel OJHexane/Isopropanol (80:20)1.5

Table 2: GC-MS Analysis of Piperazine Positional Isomers (Illustrative for Piperidine Analogs) [4][5][6]

Parameter Value
Column Rtx-200 (or similar mid-polarity phase)
Injector Temperature 250 °C (may need optimization to prevent degradation)
Oven Program Initial Temp: 100°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 min
Carrier Gas Helium
Detection Mass Spectrometry (EI mode)

Experimental Protocols

Detailed Protocol for Chiral HPLC Method Development
  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase Screening:

    • Prepare two primary mobile phases:

      • Mobile Phase A: n-Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA).

      • Mobile Phase B: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject a solution of the racemic this compound derivative and monitor the chromatogram.

  • Optimization:

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 5% increments).

    • If partial separation is achieved, further optimize the mobile phase composition with smaller incremental changes.

    • To improve resolution, decrease the flow rate (e.g., to 0.7 mL/min) and/or decrease the column temperature (e.g., to 15°C).

  • System Suitability:

    • Once satisfactory separation is achieved, establish system suitability criteria, including resolution (Rs > 1.5), tailing factor, and reproducibility of retention times.

Detailed Protocol for GC-MS Analysis
  • Sample Preparation:

    • Dissolve the this compound isomer sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If derivatization is required, react the sample with an appropriate agent (e.g., acetic anhydride for acylation) following a standard laboratory procedure.

  • Instrumental Parameters:

    • GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Set to 250°C in splitless mode.

    • Oven Temperature Program: Start at 100°C for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized based on the specific isomers being analyzed.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peaks corresponding to the isomers based on their retention times.

    • Compare the obtained mass spectra with a reference library or with previously acquired data for known standards to confirm the identity of each isomer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_gcms GC-MS Analysis Racemic Mixture Racemic Mixture Screen CSPs Screen CSPs Racemic Mixture->Screen CSPs Inject Derivatization (Optional) Derivatization (Optional) Racemic Mixture->Derivatization (Optional) Optimize Mobile Phase Optimize Mobile Phase Screen CSPs->Optimize Mobile Phase Optimize Temperature Optimize Temperature Optimize Mobile Phase->Optimize Temperature Separated Enantiomers Separated Enantiomers Optimize Temperature->Separated Enantiomers Optimize Temp Program Optimize Temp Program Derivatization (Optional)->Optimize Temp Program Inject Mass Spectral Analysis Mass Spectral Analysis Optimize Temp Program->Mass Spectral Analysis Identified Isomers Identified Isomers Mass Spectral Analysis->Identified Isomers troubleshooting_logic Poor Resolution Poor Resolution Change CSP Change CSP Poor Resolution->Change CSP Is CSP appropriate? Optimize Mobile Phase Optimize Mobile Phase Poor Resolution->Optimize Mobile Phase Is mobile phase optimal? Adjust Temperature Adjust Temperature Poor Resolution->Adjust Temperature Is temperature optimal? Baseline Separation Baseline Separation Change CSP->Baseline Separation Optimize Mobile Phase->Baseline Separation Adjust Temperature->Baseline Separation

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of 4-Phenylpiperidine Analogs and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic potency of several 4-phenylpiperidine analogs against the benchmark opioid, morphine. The information presented is collated from preclinical studies and aims to offer a clear, data-driven perspective for researchers in pain management and drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes.

Quantitative Comparison of Analgesic Potency

The analgesic potency of opioids is commonly determined by measuring their ED50 (Median Effective Dose), which is the dose required to produce a therapeutic effect in 50% of the population. The lower the ED50 value, the higher the potency of the analgesic. The following table summarizes the ED50 values for morphine and several this compound analogs obtained from hot-plate and tail-flick tests in rodents. It is important to note that direct comparison of absolute ED50 values across different studies can be challenging due to variations in experimental conditions such as animal species, strain, sex, and specific protocol parameters. The data presented here is compiled from various sources and should be considered illustrative of the relative potencies.

CompoundAnimal ModelTestRoute of AdministrationED50 (mg/kg)Potency Relative to Morphine
Morphine RatTail-flickSubcutaneous (s.c.)2.6 - 5.71
RatHot-plate (55°C)Intraperitoneal (i.p.)~5.01
MouseHot-plateIntraperitoneal (i.p.)201
Fentanyl RatTail-flickSubcutaneous (s.c.)-~100-200x
RatHot-plate--80-100x[1]
Remifentanil ----100-200x[2]
Meperidine (Pethidine) RatTail-flickSubcutaneous (s.c.)-Less potent than morphine[3]
MouseHot-plateIntraperitoneal (i.p.)--
Prodine (α-prodine) -----
Prodine (β-prodine) -----
Novel 4-amino methyl piperidine derivative (HN58) MouseTail-flick & Writhing--Excellent analgesic activity[4]

Note: A comprehensive, single study directly comparing the ED50 values of all listed this compound analogs against morphine under identical experimental conditions was not available in the public domain at the time of this review. The relative potencies are general estimations from the literature. For rigorous comparison, it is recommended to consult individual studies and consider the specific experimental contexts.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of analgesic potency studies. Below are generalized protocols for the two most common assays cited in this guide.

Hot-Plate Test

The hot-plate test is a widely used method to assess the response to a thermal pain stimulus, primarily reflecting supraspinal (brain and brainstem) analgesic mechanisms.[5]

Apparatus:

  • A hot-plate analgesiometer consisting of a heated surface with precise temperature control.

  • A transparent cylindrical enclosure to keep the animal on the heated surface.

Procedure:

  • Acclimatization: Animals (typically mice or rats) are habituated to the testing room for at least 30-60 minutes before the experiment.[5]

  • Baseline Latency: Each animal is placed individually on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C). The time taken for the animal to exhibit a nocifensive response (e.g., licking a hind paw, flicking a hind paw, or jumping) is recorded as the baseline latency.[5] A cut-off time (e.g., 30 seconds) is predetermined to prevent tissue damage.

  • Drug Administration: The test compound (this compound analog or morphine) or vehicle is administered to the animal via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Latency: At specific time intervals after drug administration (e.g., 30, 60, 90 minutes), the animal is placed back on the hot plate, and the response latency is measured again.

  • Data Analysis: The increase in latency period after drug administration compared to the baseline indicates the analgesic effect. The ED50 is calculated from the dose-response curve.

Tail-Flick Test

The tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus and is primarily indicative of spinal analgesic mechanisms.[6]

Apparatus:

  • A tail-flick analgesiometer equipped with a radiant heat source (e.g., a high-intensity light beam) or a hot water bath.[6][7]

  • A restraining device to hold the animal gently.

Procedure:

  • Acclimatization: Animals are accustomed to the restraining device before the test day to minimize stress.

  • Baseline Latency: The animal is gently placed in the restrainer, and its tail is positioned over the heat source or immersed in the hot water bath (e.g., 55°C).[7] The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Latency: The tail-flick latency is measured at predetermined time points after drug administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid Agonist (Morphine or this compound Analog) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway.

hot_plate_workflow start Start acclimatize Acclimatize Animal to Testing Environment start->acclimatize baseline Measure Baseline Latency on Hot Plate (e.g., 55°C) acclimatize->baseline administer Administer Drug (Opioid or Vehicle) baseline->administer wait Wait for Predetermined Time (e.g., 30 min) administer->wait post_test Measure Post-Treatment Latency on Hot Plate wait->post_test record Record Latency Time post_test->record analyze Analyze Data (Calculate %MPE, ED50) record->analyze end End analyze->end

Caption: Experimental Workflow of the Hot-Plate Test.

SAR_4_phenylpiperidine Core This compound Core N_sub N-substituent (e.g., -CH3, -CH2CH2Ph) Core->N_sub influences C4_phenyl C4-Phenyl Group (Hydroxyl substitution enhances activity) Core->C4_phenyl influences C4_acyl C4-Acyl/Alkyl Group (Modulates potency and duration) Core->C4_acyl influences Potency Analgesic Potency N_sub->Potency C4_phenyl->Potency C4_acyl->Potency

Caption: Structure-Activity Relationship of 4-Phenylpiperidines.

References

A Comparative Analysis of 4-Phenylpiperidine and 4-Phenylpiperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine and 4-phenylpiperazine scaffolds are foundational motifs in medicinal chemistry, each serving as the core for a multitude of clinically significant therapeutics. Their rigid structures provide a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with a diverse range of biological targets. This guide offers an objective, data-driven comparison of these two critical pharmacophores, focusing on their synthesis, physicochemical characteristics, pharmacological activities, and pharmacokinetic profiles to inform strategic decisions in drug design and development.

Physicochemical Properties: A Tale of Two Rings

The primary structural distinction between the two scaffolds is the presence of a second nitrogen atom at the 4-position of the piperazine ring, a seemingly minor alteration that imparts significant differences in their physicochemical properties. These differences, summarized in the table below, have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for specific receptor interactions.

PropertyThis compound4-PhenylpiperazineKey Differences and Implications
Structure A phenyl group attached to a piperidine ring.A phenyl group attached to a piperazine ring.The additional nitrogen in piperazine introduces a second basic center, altering ring conformation and electronic distribution.[1]
Basicity (pKa) pKa ≈ 8.8pKa1 ≈ 4.8, pKa2 ≈ 8.84-Phenylpiperazine is dibasic; the N1 nitrogen is less basic due to the electron-withdrawing effect of the phenyl group.[1] This dual basicity can influence salt formation, solubility, and receptor interactions.
Lipophilicity (logP) Generally higherGenerally lowerThe additional nitrogen atom in piperazine typically increases hydrophilicity, which can impact membrane permeability and solubility.[1]
Molecular Weight 161.24 g/mol [2]162.23 g/mol [3]The molecular weights are very similar, allowing for a focused comparison of the impact of the core scaffold.
Melting Point 61-65 °C[4]18.8 °C[3]The difference in melting points reflects the distinct crystal packing and intermolecular forces of the two scaffolds.
Boiling Point ~286 °C[4]287.2 °C[3]The similar boiling points suggest comparable volatility under standard conditions.
Solubility in Water Soluble[4]Insoluble[3]The solubility difference is a critical consideration for formulation and bioavailability.

Synthesis Overview

Both scaffolds are accessible through established synthetic routes, allowing for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-Boc-4-piperidone with a Grignard reagent derived from bromobenzene. The resulting tertiary alcohol is then deoxygenated and the Boc protecting group is removed.

Experimental Protocol: Synthesis of this compound [5]

  • Step 1: Grignard Reaction: To a solution of phenylmagnesium bromide (prepared from bromobenzene and magnesium turnings) in anhydrous THF, a solution of 1-Boc-4-piperidone in anhydrous THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour.

  • Step 2: Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 3: Reduction and Deprotection: The crude alcohol is dissolved in a suitable solvent and subjected to reduction, for example, using triethylsilane and trifluoroacetic acid, to remove the hydroxyl group. The Boc protecting group is subsequently removed under acidic conditions (e.g., HCl in dioxane) to yield this compound.

  • Purification: The final product is purified by column chromatography or crystallization.

Synthesis of 4-Phenylpiperazine

The synthesis of 4-phenylpiperazine can be achieved through the reaction of aniline with bis(2-chloroethyl)amine or via a Buchwald-Hartwig amination of a protected piperazine with an aryl halide.

Experimental Protocol: Synthesis of 1-Phenylpiperazine [6][7]

  • Method 1: Cyclization with Bis(2-chloroethyl)amine: Aniline is reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as diethylene glycol monomethyl ether at an elevated temperature. The reaction mixture is then basified and the product is extracted and purified.

  • Method 2: Buchwald-Hartwig Amination: A mixture of piperazine (or a mono-protected piperazine), an aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere. After completion, the reaction is worked up by quenching with water, extraction, and purification of the product.

Pharmacological Activities: Targeting Opioid and Dopamine Systems

Both scaffolds have been extensively utilized in the development of centrally acting agents, particularly those targeting opioid and dopamine receptors. However, the subtle structural differences between them often lead to distinct pharmacological profiles.

This compound Derivatives: Predominantly Opioid Receptor Ligands

The this compound scaffold is a cornerstone of many potent opioid analgesics.[8] The phenyl group and the piperidine nitrogen are crucial pharmacophoric elements for interaction with the mu-opioid receptor (MOR).

Quantitative Data: Binding Affinities of this compound Derivatives at Opioid Receptors

CompoundMu (μ) Ki (nM)Delta (δ) Ki (nM)Kappa (κ) Ki (nM)
Pethidine (Meperidine)~100-400[9]>1000>1000
Fentanyl1.1[9]1400280
Sufentanil0.138[9]181.1
Carfentanil0.02220110
Remifentanil1.1424.3
4-Phenylpiperazine Derivatives: Primarily Dopamine and Serotonin Receptor Ligands

The 4-phenylpiperazine moiety is a common feature in many antipsychotic and antidepressant drugs that interact with dopamine and serotonin receptors.[3] The second nitrogen atom in the piperazine ring is often crucial for these interactions.

Quantitative Data: Binding Affinities of 4-Phenylpiperazine Derivatives at Dopamine and Serotonin Receptors

CompoundD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
Aripiprazole0.34[10]0.84.43.4
Olanzapine1.1[10]2.5>10004.2
Quetiapine337[10]51393.829.4
Trazodone220-7819
Ziprasidone0.8[10]0.43.40.4

Pharmacokinetic Profiles: A Comparative Overview

The differences in physicochemical properties between the two scaffolds directly translate to variations in their pharmacokinetic behavior. The higher lipophilicity of many this compound derivatives can lead to rapid distribution into the central nervous system, while the additional nitrogen in the 4-phenylpiperazine scaffold can influence metabolism and clearance pathways.

Comparative Pharmacokinetic Parameters of Representative Drugs

ParameterFentanyl (this compound)[11]Trazodone (4-Phenylpiperazine)[12]
Bioavailability (Oral) ~33%63-80%
Protein Binding 80-85%89-95%
Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4, CYP2D6)
Elimination Half-life 2-4 hours (IV)Biphasic: 3-6 hours (initial), 5-9 hours (terminal)
Excretion Primarily renal (metabolites)Primarily renal (metabolites)

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like fentanyl leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It also modulates ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately produces analgesia.

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Opioid Agonist (e.g., Fentanyl) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Mu-Opioid Receptor (MOR) signaling cascade.

Dopamine D2 Receptor Signaling Pathway

Antagonists of the dopamine D2 receptor, many of which contain the 4-phenylpiperazine scaffold, block the inhibitory effect of dopamine on adenylyl cyclase. This leads to an increase in cAMP levels and downstream signaling, which is a key mechanism of action for many antipsychotic drugs.

D2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds Antagonist D2 Antagonist (e.g., Aripiprazole) Antagonist->D2R Blocks G_protein_i Gi/o Protein D2R->G_protein_i Activates AC_i Adenylyl Cyclase G_protein_i->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Decreases Signaling Downstream Signaling cAMP_i->Signaling

Caption: Dopamine D2 Receptor (D2R) signaling pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Binding_Assay_Workflow Start Start Prepare Prepare Receptor Membranes (e.g., from cells or tissue) Start->Prepare Incubate Incubate Membranes with: - Radioligand (e.g., [3H]DAMGO) - Test Compound (varying conc.) - Control (no test compound) Prepare->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Plot % inhibition vs. log[compound] - Determine IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor [13][14]

  • 1. Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing the mu-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • 2. Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of a selective mu-opioid radioligand (e.g., [³H]DAMGO).

      • Varying concentrations of the unlabeled test compound.

      • Receptor membrane preparation.

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a known non-radioactive ligand (e.g., naloxone).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • 3. Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • 4. Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Dopamine D2 Receptor cAMP Functional Assay [15][16]

  • 1. Cell Culture and Plating:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

    • Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • 2. Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add varying concentrations of the D2 receptor antagonist (test compound) to the wells.

    • Add a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) to all wells except the basal control.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • 3. cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 4. Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP signal against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Conclusion

The this compound and 4-phenylpiperazine scaffolds, while structurally similar, exhibit distinct physicochemical and pharmacological properties that have been strategically exploited in drug discovery. The this compound core is a well-established pharmacophore for potent opioid receptor agonists, while the 4-phenylpiperazine moiety is prevalent in drugs targeting dopamine and serotonin receptors. The choice between these scaffolds is a critical decision in the design of new therapeutics and should be guided by a thorough understanding of their comparative profiles as outlined in this guide. The provided experimental data and protocols serve as a valuable resource for researchers aiming to further explore and capitalize on the therapeutic potential of these privileged structures.

References

A Comparative Biological Evaluation of Novel trans-3,4-Dimethyl-4-Arylpiperidine Derivatives as Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel series of trans-3,4-dimethyl-4-arylpiperidine derivatives against established opioid receptor antagonists. The following sections present a comprehensive analysis of their biological performance, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.

Introduction

The trans-3,4-dimethyl-4-arylpiperidine scaffold represents a significant pharmacophore in the development of pure opioid receptor antagonists.[1] Unlike traditional opioid antagonists where the nature of the N-substituent dictates antagonist activity, in this series, the antagonist properties are inherent to the core structure.[2] This has led to the exploration of numerous derivatives with the aim of improving potency, selectivity, and pharmacokinetic profiles. This guide focuses on the structure-activity relationships (SAR) of this series, with a particular emphasis on the lead compound LY255582 and its analogs, in comparison to the widely used opioid antagonists, naloxone and naltrexone.

Comparative Performance Data

The biological activity of the novel trans-3,4-dimethyl-4-arylpiperidine derivatives has been primarily characterized by their binding affinity for the µ (mu), κ (kappa), and δ (delta) opioid receptors, and their functional antagonist potency. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Opioid Receptor Binding Affinities

The binding affinities (Ki, nM) of a selection of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives and standard antagonists for the cloned human µ, κ, and δ opioid receptors are presented below. Lower Ki values indicate higher binding affinity.

CompoundN-Substituent (R)µ Ki (nM)κ Ki (nM)δ Ki (nM)
LY255582 (3S)-3-hydroxy-3-cyclohexylpropyl0.540.629.0
Analog 3a 3-phenylpropyl0.41.118
Analog 3b 3-(2-thienyl)propyl0.30.815
Analog 3c 3-cyclohexylpropyl0.20.510
Carboxamide Analog 4b H1.9 (IC50)--
Naloxone Allyl1.1 - 1.517 - 2525 - 30
Naltrexone Cyclopropylmethyl0.2 - 0.60.8 - 1.28 - 12

Data compiled from multiple sources.[1][3][4]

In Vitro Functional Antagonist Activity

The antagonist potency of the compounds was evaluated in functional assays, such as the GTPγS binding assay, which measures the inhibition of agonist-stimulated G-protein activation.

CompoundAssayReceptorAntagonist Potency (Ke, nM)
LY255582 [35S]GTPγS Bindingµ1.1
Analog 3h [35S]GTPγS Bindingµ0.9
Naloxone Guinea Pig Ileumµ1.8 - 2.8
Naltrexone Guinea Pig Ileumµ0.4 - 0.8

Data compiled from multiple sources.[1][5]

In Vivo Antagonist Activity

The in vivo antagonist activity was assessed using the rat tail-flick test, where the compounds were evaluated for their ability to block morphine-induced analgesia.

CompoundAdministrationED50 (mg/kg)
LY99335 (N-methyl analog) s.c.25
Naloxone s.c.0.05 - 0.1
Naltrexone s.c.0.02 - 0.05

Data compiled from multiple sources.[1][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for µ, κ, and δ opioid receptors.

Materials:

  • Membrane preparations from cells stably expressing cloned human µ, κ, or δ opioid receptors.

  • Radioligand: [3H]diprenorphine (a non-selective opioid antagonist).

  • Test compounds (novel derivatives and standards).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin (BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes (20-50 µg protein) with various concentrations of the test compound and a fixed concentration of [3H]diprenorphine (typically 0.5 nM).

  • Incubations are carried out in a total volume of 1 mL of assay buffer at 25°C for 60-90 minutes.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Filters are washed three times with ice-cold wash buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

[35S]GTPγS Binding Functional Assay

Objective: To determine the functional antagonist potency of the test compounds by measuring their ability to inhibit agonist-stimulated G-protein activation.

Materials:

  • Membranes from cells expressing the opioid receptor of interest.

  • Opioid agonist (e.g., DAMGO for µ receptors).

  • [35S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • Test compounds.

Procedure:

  • Incubate the cell membranes (10-20 µg protein) with the test compound at various concentrations and a fixed concentration of the opioid agonist (e.g., EC90 concentration of DAMGO).

  • Add GDP to a final concentration of 10 µM.

  • Initiate the binding reaction by adding [35S]GTPγS (final concentration 0.1 nM).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data are analyzed to determine the IC50 of the antagonist, from which the antagonist dissociation constant (Ke) is calculated.[1]

In Vivo Rat Tail-Flick Test

Objective: To assess the in vivo antagonist activity of the compounds by measuring their ability to reverse morphine-induced analgesia.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Morphine sulfate.

  • Test compounds.

  • Tail-flick analgesia meter.

Procedure:

  • Administer the test compound (e.g., subcutaneously, s.c.) at various doses.

  • After a predetermined time (e.g., 30 minutes), administer a standard dose of morphine (e.g., 5 mg/kg, s.c.).

  • At the time of peak morphine effect (e.g., 30 minutes post-injection), measure the tail-flick latency. A radiant heat source is focused on the tail, and the time taken for the rat to flick its tail is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • The antagonist dose that reduces the analgesic effect of morphine by 50% (ED50) is calculated.[7][8]

Visualizations

Opioid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of a µ-opioid receptor and the antagonistic action of the novel piperidine derivatives.

cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gαi/o Protein Complex MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Morphine Morphine (Agonist) Morphine->MOR Binds and Activates Piperidine Piperidine Derivative (Antagonist) Piperidine->MOR Binds and Blocks ATP ATP ATP->AC Cellular_Response ↓ Cellular Response (e.g., Analgesia) cAMP->Cellular_Response

Caption: Antagonism of µ-opioid receptor signaling by a piperidine derivative.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in the radioligand binding assay used to determine the binding affinity of the compounds.

start Start prep_membranes Prepare Cell Membranes Expressing Opioid Receptors start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

Structure-Activity Relationship (SAR)

The extensive SAR studies on the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series have revealed several key structural features that influence their biological activity:

  • N-Substituent: The nature of the N-substituent significantly impacts antagonist potency and receptor selectivity.[1] Generally, a three-atom spacer between the nitrogen and a cyclic group (phenyl, thienyl, or cyclohexyl) is optimal for high affinity.[1]

  • 3- and 4-Methyl Groups: The trans-dimethyl configuration at the 3 and 4 positions of the piperidine ring is crucial for the pure antagonist profile of this class of compounds.[2] Removal or alteration of these methyl groups can introduce agonist activity.[2]

  • 4-Aryl Group: A 3-hydroxyphenyl group at the 4-position of the piperidine ring is important for high opioid receptor affinity.[9] Replacement of the hydroxyl group with a carboxamide can maintain high affinity and improve metabolic stability.[9][10]

Off-Target Activity

While the primary focus of the evaluation of this series has been on opioid receptors, some studies have investigated potential off-target effects. For instance, certain derivatives have been shown to possess significantly reduced affinity for dopamine D2 receptors compared to other classes of 4-arylpiperidines. Further comprehensive screening against a broader panel of receptors and enzymes is necessary to fully characterize the selectivity profile of these novel compounds.

Conclusion

The novel series of trans-3,4-dimethyl-4-arylpiperidine derivatives, with LY255582 as a key example, demonstrates potent opioid receptor antagonist activity. The SAR studies have provided valuable insights into the structural requirements for high affinity and pure antagonism. The data presented in this guide indicates that these compounds are a promising class of opioid antagonists with potential for further development. The detailed experimental protocols and visualizations provided herein are intended to support ongoing research and facilitate the objective comparison of these novel derivatives with existing therapeutic alternatives.

References

A Comparative Guide to the Cross-Reactivity of 4-Phenylpiperidine-Based Ligands at Off-Target Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a cornerstone in the development of a diverse range of therapeutics, most notably potent analgesics. However, the structural similarities among these compounds can lead to unintended interactions with a variety of off-target receptors, contributing to their side-effect profiles and highlighting the importance of comprehensive cross-reactivity profiling. This guide provides an objective comparison of the binding affinities of prominent this compound-based ligands—Fentanyl, Pethidine (Meperidine), Loperamide, and Haloperidol—against a panel of key off-target receptors, supported by experimental data.

Ligand-Receptor Binding Affinities: A Comparative Overview

The following tables summarize the inhibitory constants (Ki) of selected this compound derivatives at various G protein-coupled receptors (GPCRs) and ion channels. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various sources and experimental conditions may differ, warranting careful interpretation.

Ligandµ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)
Fentanyl 1.35[1]Low Affinity[1]Low Affinity[1]
Pethidine ~100 - 10,000-Affinity noted[2]
Loperamide 2 - 3.3[3][4][5]48[3][6][7]1156[3][6][7]
Haloperidol ---
LigandDopamine D2 (Ki, nM)Sigma-1 (Ki, nM)Sigma-2 (Ki, nM)NMDA
Fentanyl ----
Pethidine ----
Loperamide ---Blocks at high concentrations[6]
Haloperidol 0.89[8]High AffinityHigh Affinity-

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. The following sections detail the generalized protocols for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for a specific receptor.[9] These assays involve incubating a radiolabeled ligand with a preparation of membranes from cells expressing the target receptor. The unlabeled test compound (e.g., a this compound derivative) is added at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Generalized Protocol for Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-DAMGO for µ-opioid receptors).

      • Increasing concentrations of the unlabeled test compound.

      • The prepared cell membranes.

    • For determining non-specific binding, a high concentration of a known saturating unlabeled ligand is added to a set of wells.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • The filter mats are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Homogenize Cells/Tissues prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Wash and Resuspend Membranes prep2->prep3 assay2 Add Membranes prep3->assay2 assay1 Add Buffer, Radioligand, Test Compound assay1->assay2 incubation Incubate to Equilibrium assay2->incubation sep1 Rapid Filtration incubation->sep1 sep2 Wash Filters sep1->sep2 det1 Scintillation Counting sep2->det1 det2 Calculate IC50 and Ki det1->det2

Workflow for a competitive radioligand binding assay.

Functional GPCR Assays

Functional assays measure the cellular response following receptor activation by a ligand. For GPCRs, common readouts include the measurement of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).

Generalized Protocol for a cAMP Accumulation Assay:

  • Cell Culture and Plating:

    • Cells stably or transiently expressing the GPCR of interest are cultured.

    • Cells are seeded into 96- or 384-well plates and grown to an appropriate confluency.

  • Compound Treatment:

    • The cell culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with varying concentrations of the test agonist. For antagonist testing, cells are pre-incubated with the antagonist before adding a fixed concentration of a known agonist.

  • Cell Lysis and cAMP Detection:

    • After incubation, cells are lysed to release intracellular cAMP.

    • The amount of cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, endogenous cAMP competes with a labeled cAMP derivative for binding to a specific antibody.

  • Data Analysis:

    • The signal generated is inversely proportional to the amount of cAMP produced.

    • Data are plotted as the response versus the log concentration of the agonist to determine the EC50 (effective concentration for 50% of maximal response). For antagonists, the IC50 is determined.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis cell1 Culture GPCR-expressing cells cell2 Seed cells in multi-well plates cell1->cell2 treat1 Add phosphodiesterase inhibitor cell2->treat1 treat2 Stimulate with test compound treat1->treat2 det1 Lyse cells treat2->det1 det2 Quantify cAMP (e.g., HTRF) det1->det2 det3 Calculate EC50/IC50 det2->det3

Workflow for a cAMP accumulation functional assay.

Generalized Protocol for a Calcium Mobilization Assay:

  • Cell Culture and Dye Loading:

    • Cells expressing a Gq-coupled GPCR (or engineered to couple to the Gq pathway) are plated in multi-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • The plate is placed in a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

    • A baseline fluorescence reading is taken.

    • The test compound is added to the wells.

  • Fluorescence Measurement:

    • Changes in intracellular calcium concentration upon receptor activation lead to a change in the fluorescence intensity of the dye.

    • Fluorescence is measured in real-time.

  • Data Analysis:

    • The change in fluorescence is plotted against time to visualize the calcium flux.

    • The peak fluorescence response is plotted against the log concentration of the agonist to determine the EC50.

Signaling Pathways of Off-Target Receptors

The off-target receptors discussed in this guide belong to different families and initiate distinct intracellular signaling cascades upon activation. Understanding these pathways is crucial for interpreting the potential physiological consequences of off-target binding.

Opioid Receptor Signaling: Opioid receptors (µ, δ, and κ) are classical Gi/o-coupled GPCRs. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release.

G cluster_opioid Opioid Receptor Signaling ligand Opioid Agonist (e.g., Fentanyl) receptor Opioid Receptor (µ, δ, κ) ligand->receptor g_protein Gi/o Protein receptor->g_protein g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase ion_channels Ion Channels (↑ K⁺ efflux, ↓ Ca²⁺ influx) g_beta_gamma->ion_channels camp ↓ cAMP adenylyl_cyclase->camp response Neuronal Hyperpolarization ↓ Neurotransmitter Release camp->response ion_channels->response

Simplified opioid receptor signaling pathway.

Dopamine D2 Receptor Signaling: The dopamine D2 receptor is also a Gi/o-coupled GPCR. Similar to opioid receptors, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This is the primary mechanism through which antipsychotics like haloperidol exert their effects.

Sigma Receptor Signaling: The classification and signaling of sigma receptors are more complex. The sigma-1 receptor is now understood to be an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and not a classical GPCR. It can modulate various signaling pathways, including calcium signaling and the activity of other receptors like the NMDA receptor. The sigma-2 receptor's signaling is less well-characterized but is also implicated in calcium signaling and cell death pathways.

NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory. Some this compound derivatives can act as non-competitive antagonists, blocking the ion channel and thereby inhibiting glutamatergic neurotransmission. This can lead to both therapeutic (e.g., neuroprotection) and adverse (e.g., psychotomimetic) effects.

Conclusion

The cross-reactivity profiling of this compound-based ligands reveals a complex interplay of interactions with multiple receptor systems. While their primary therapeutic effects are often mediated by a single high-affinity target, their off-target binding can significantly influence their overall pharmacological profile and contribute to adverse effects. A thorough understanding of this cross-reactivity, supported by robust experimental data, is essential for the rational design of more selective and safer therapeutics. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers and drug developers in this endeavor.

References

Head-to-head comparison of different synthetic routes to 4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 4-Phenylpiperidine

For researchers, scientists, and drug development professionals, the synthesis of this compound, a key structural motif in many pharmaceuticals, presents a variety of strategic choices. This guide provides an objective comparison of several prominent synthetic routes to this important scaffold, supported by experimental data and detailed protocols to aid in methodological selection.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to this compound is contingent on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. The following table summarizes quantitative data for several common approaches.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Key Advantages Key Disadvantages
1. Catalytic Hydrogenation of 4-Phenylpyridine 4-PhenylpyridineH₂, Pd/C or PtO₂High pressure (up to 70 bar), room temp. to 80°C81-99%High yield, atom economical.[1]Requires high-pressure hydrogenation equipment.
2. Grignard Reaction 1-Protected-4-piperidone, BromobenzeneMg, THFAnhydrous conditions, reflux~60-70% (of the precursor to the final product)Utilizes readily available starting materials.Moisture-sensitive, potential for side reactions.[2]
3. Reductive Amination 1-Boc-4-piperidone, AnilineSodium triacetoxyborohydride, Acetic acidRoom temperature, overnight~84% (for the initial coupling)Mild reaction conditions, high functional group tolerance.[3][4]Multi-step process if starting from protected piperidone.
4. Suzuki Coupling 4-Substituted pyridine (e.g., 4-bromopyridine), Phenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Inert atmosphere, 90°C, 16 hoursModerate to highBroad substrate scope, good functional group tolerance.[5]Requires pre-functionalized starting materials, catalyst cost.
5. Heck Reaction Aryl halide (e.g., Iodobenzene), Alkene precursor to the piperidine ringPd catalyst (e.g., Pd(OAc)₂), BaseHigh temperature (100-140°C)VariesGood for C-C bond formation with unactivated alkenes.[6][7]Can require harsh conditions, potential for side reactions.
6. Dieckmann Condensation Route Benzylamine, Methyl acrylateNa, Toluene, HClMulti-step process involving reflux and hydrolysisGood overall yieldUtilizes inexpensive starting materials.[8]A multi-step synthesis with several intermediates.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Catalytic Hydrogenation of 4-Phenylpyridine

This method involves the direct reduction of the pyridine ring to a piperidine ring.

Procedure: A solution of 4-phenylpyridine (1.0 g) in acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%) under H₂ gas pressure (50-70 bar). The reaction mixture is stirred at room temperature for 6-10 hours. Upon completion, the reaction is quenched with NaHCO₃ solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over Na₂SO₄. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield this compound.[9] A similar procedure using a Pd/C catalyst in a continuous-flow reactor has also been reported to give high yield and selectivity.[1]

Grignard Reaction with a 4-Piperidone

This route constructs the this compound skeleton through the addition of a phenyl group to a piperidone precursor.

Procedure: To a solution of 1-benzyl-4-piperidone in anhydrous THF, a solution of phenylmagnesium bromide (prepared from magnesium turnings and bromobenzene in anhydrous ether) is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting tertiary alcohol can then be deprotected and reduced to afford this compound.

Reductive Amination

This versatile method forms the C-N bond through the reaction of a ketone with an amine, followed by in-situ reduction.

Procedure: To a solution of 1-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE), acetic acid (1.2 eq) is added. The mixture is stirred at room temperature for 1 hour to facilitate imine formation. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred overnight at room temperature. The reaction is quenched with a saturated aqueous solution of NaHCO₃, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting N-Boc-4-anilinopiperidine can be deprotected using trifluoroacetic acid (TFA) in DCM to yield 4-anilinopiperidine, a derivative of this compound.[4]

Suzuki Coupling

The Suzuki coupling provides a powerful method for creating the C-C bond between the phenyl and piperidine rings.

Procedure: To a Schlenk flask is added 3-bromo-4-phenylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is sealed and purged with an inert gas (e.g., argon). 1,4-Dioxane (4 mL) and degassed water (1 mL) are added, followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol). The reaction mixture is heated to 90°C and stirred for 16 hours. After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.[5]

Synthetic Pathways Overview

The following diagram illustrates the logical relationships between the different synthetic strategies for obtaining the this compound core.

Synthetic_Routes_to_4_Phenylpiperidine Pyridine Pyridine CatalyticHydrogenation Catalytic Hydrogenation Pyridine->CatalyticHydrogenation Piperidone 4-Piperidone (Protected) Grignard Grignard Reaction Piperidone->Grignard ReductiveAmination Reductive Amination Piperidone->ReductiveAmination ArylHalide Aryl Halide ArylHalide->Grignard Mg Suzuki Suzuki Coupling ArylHalide->Suzuki Heck Heck Reaction ArylHalide->Heck Organoboron Organoboron Reagent Organoboron->Suzuki Diester Diester Dieckmann Dieckmann Condensation Diester->Dieckmann Aniline Aniline Aniline->ReductiveAmination Product This compound CatalyticHydrogenation->Product Grignard->Product ReductiveAmination->Product Suzuki->Product Heck->Product Dieckmann->Product

Caption: Overview of synthetic strategies to this compound.

References

Validating the Mechanism of Action of Exemplaridine: A Comparative Guide for a Novel 4-Phenylpiperidine Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Exemplaridine, a novel 4-phenylpiperidine analgesic, against established compounds in its class. The following sections detail its mechanism of action, supported by synthesized experimental data, and provide comprehensive protocols for key validation assays.

Introduction to this compound Analgesics

The this compound class of synthetic opioids primarily exerts its analgesic effects through interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2][3][4][5] Agonist binding to the MOR initiates a cascade of intracellular signaling events. The classical pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[1][2][6] This G-protein-mediated signaling is largely responsible for the desired analgesic effects.[2]

However, MOR activation can also trigger a distinct signaling pathway involving β-arrestin proteins.[1][2][6] The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the activation of other signaling cascades, such as the MAP kinase pathway.[1][6] This β-arrestin pathway is often associated with the adverse effects of opioids, including tolerance, respiratory depression, and constipation.[2] Therefore, a key goal in the development of new this compound analgesics is to create compounds that exhibit biased agonism, preferentially activating the G-protein pathway over the β-arrestin pathway.

Comparative Analysis of Exemplaridine

Exemplaridine has been designed as a potent and selective MOR agonist with a favorable signaling bias. This section presents a comparative summary of its in vitro and in vivo pharmacological profile against well-characterized this compound analgesics, Fentanyl and Meperidine.

In Vitro Pharmacological Profile

The following table summarizes the receptor binding affinity and functional activity of Exemplaridine in comparison to Fentanyl and Meperidine.

Parameter Exemplaridine Fentanyl Meperidine
µ-Opioid Receptor (MOR) Binding Affinity (Ki, nM) 0.10.350
δ-Opioid Receptor (DOR) Binding Affinity (Ki, nM) 5020200
κ-Opioid Receptor (KOR) Binding Affinity (Ki, nM) 8030300
G-Protein Activation (GTPγS EC50, nM) 0.51.0100
β-Arrestin Recruitment (EC50, nM) 5015150
Signaling Bias (Log(GTPγS EC50 / β-Arrestin EC50)) +2.0+1.18+0.18

Data are hypothetical and for illustrative purposes.

In Vivo Analgesic Efficacy

The analgesic properties of Exemplaridine were evaluated in standard rodent models of acute pain.

Animal Model Exemplaridine (ED50, mg/kg) Fentanyl (ED50, mg/kg) Meperidine (ED50, mg/kg)
Mouse Tail-Flick Test 0.020.055.0
Mouse Hot Plate Test 0.030.087.5

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for opioid receptors.

Method:

  • Cell membranes expressing the human µ-, δ-, or κ-opioid receptor are prepared.

  • Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) and increasing concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

  • After incubation, the membranes are harvested by rapid filtration and the bound radioactivity is quantified by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G-proteins following receptor agonism.

Method:

  • Cell membranes expressing the opioid receptor of interest are incubated with GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Increasing concentrations of the test compound are added to the reaction mixture.

  • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • The reaction is terminated, and the membranes are filtered to separate bound from unbound [³⁵S]GTPγS.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the activated opioid receptor.

Method:

  • A cell line co-expressing the opioid receptor fused to a luminescent donor (e.g., NanoLuc) and β-arrestin fused to a fluorescent acceptor (e.g., HaloTag) is used.

  • Cells are incubated with increasing concentrations of the test compound.

  • Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the donor and acceptor molecules into close proximity.

  • This proximity results in Bioluminescence Resonance Energy Transfer (BRET), which is measured using a plate reader.

  • The concentration of the agonist that produces 50% of the maximal BRET signal (EC50) is determined.

In Vivo Analgesia Models

Objective: To assess the analgesic efficacy of the test compound in animal models of pain.

Mouse Tail-Flick Test:

  • A mouse is gently restrained, and the distal portion of its tail is exposed to a radiant heat source.

  • The latency to a characteristic "flick" of the tail away from the heat is recorded.

  • The test compound is administered, and the tail-flick latency is measured at various time points post-administration.

  • A cut-off time is established to prevent tissue damage.

  • The dose that produces a maximal possible effect in 50% of the animals (ED50) is calculated.

Mouse Hot Plate Test:

  • A mouse is placed on a heated surface maintained at a constant temperature (e.g., 55°C).

  • The latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded.

  • The test compound is administered, and the hot plate latency is measured at various time points post-administration.

  • A cut-off time is used to prevent injury.

  • The dose that produces a maximal possible effect in 50% of the animals (ED50) is calculated.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating a new analgesic.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Analgesic Analgesic MOR µ-Opioid Receptor Analgesic->MOR Binds to Gi_o Gi/o Protein MOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Analgesia Analgesic Effect cAMP->Analgesia Leads to

Caption: G-Protein Mediated Analgesic Signaling Pathway.

Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Analgesic Analgesic MOR µ-Opioid Receptor Analgesic->MOR Binds to GRK GRK MOR->GRK Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits GRK->MOR Phosphorylates Adverse_Effects Adverse Effects (e.g., Tolerance) Beta_Arrestin->Adverse_Effects Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes

Caption: β-Arrestin Mediated Signaling Pathway.

Experimental_Workflow Start Drug Discovery: Exemplaridine Synthesis In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Receptor Binding Assays (MOR, DOR, KOR) In_Vitro->Binding_Assay Functional_Assays Functional Assays In_Vitro->Functional_Assays In_Vivo In Vivo Efficacy Binding_Assay->In_Vivo G_Protein G-Protein Activation (GTPγS) Functional_Assays->G_Protein Beta_Arrestin β-Arrestin Recruitment Functional_Assays->Beta_Arrestin G_Protein->In_Vivo Beta_Arrestin->In_Vivo Analgesia_Models Analgesia Models (Tail-Flick, Hot Plate) In_Vivo->Analgesia_Models Data_Analysis Data Analysis & Comparison Analgesia_Models->Data_Analysis End Mechanism of Action Validated Data_Analysis->End

Caption: Workflow for Validating a New Analgesic.

References

Comparative QSAR Analysis of 4-Phenylpiperidine and Prodine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative Quantitative Structure-Activity Relationship (QSAR) analysis of 4-phenylpiperidine and prodine analogs. It delves into their interactions with various biological targets, supported by experimental data and detailed methodologies.

Introduction to 4-Phenylpiperidines and Prodines

The this compound scaffold is a crucial pharmacophore found in a wide array of synthetic opioids and other centrally acting agents. Pethidine (Meperidine), the prototype of this class, was initially synthesized as an anticholinergic agent but was later discovered to possess potent analgesic properties.[1] This discovery paved the way for the development of numerous derivatives, including the prodines, which are diastereoisomeric esters of 1,3-dimethyl-4-phenyl-4-piperidinol. These compounds primarily exert their effects by interacting with opioid receptors, particularly the µ-opioid receptor, but can also exhibit activity at other targets such as the dopamine D2 receptor, the Neurokinin 1 (NK1) receptor, and the Serotonin Transporter (SERT).

This guide focuses on the comparative QSAR analysis of these analogs to elucidate the structural requirements for their biological activities and to guide the design of novel therapeutic agents with improved potency and selectivity.

Data Presentation: QSAR and Binding Affinity Data

The following tables summarize key quantitative data from various QSAR and binding affinity studies on this compound and prodine analogs.

Table 1: Selected this compound Derivatives and their Analgesic Activities

CompoundRR'Log(1/C)
1CH3COOCH33.50
2CH3COOC2H54.09
3CH3OCOCH34.09
4CH3OCOC2H54.96
5PhCH2COOC2H54.80
6PhCH2OCOC2H55.30
7PhCH2CH2COOCH35.60
8PhCH2CH2COOC2H56.00
9PhCH2CH2OCOC2H56.80

Data extracted from a nonlinear QSAR study on this compound derivatives as µ-opioid agonists.[1][2] Activity is expressed as the negative logarithm of the effective concentration.

Table 2: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Results for a Series of this compound Analogs

ModelSteric Contribution (%)Electrostatic Contribution (%)
CoMFA 0.5040.96855.244.8
CoMSIA 0.6130.95318.735.4

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient. These statistical parameters indicate the predictive ability of the QSAR models.[3]

Table 3: Opioid Receptor Binding Affinities (Ki, nM) of Prodine Analogs

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Alphaprodine4028002000
Betaprodine210120007000

Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity. The close correlation between receptor binding affinities and analgesic activities suggests that the relative potencies of the α/β isomers are primarily determined by their interaction with the receptor sites.[4]

Experimental Protocols

General QSAR Methodology

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The general workflow involves:

  • Data Set Selection: A series of structurally related compounds with known biological activities is selected.

  • Molecular Modeling and Descriptor Calculation: 3D structures of the molecules are generated and optimized. A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated.

  • Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model correlating the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal (e.g., cross-validation) and external validation techniques.

G

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The key steps are:

  • Molecular Alignment: The molecules in the dataset are aligned based on a common substructure or a pharmacophore hypothesis.

  • Grid Box Generation: A 3D grid is generated to encompass the aligned molecules.

  • Field Calculation: At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom (e.g., a sp³ carbon atom with a +1 charge).

  • PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a linear relationship between the calculated field values (independent variables) and the biological activities (dependent variable).

  • Contour Map Generation: The results are visualized as 3D contour maps, which indicate regions where modifications to the steric and electrostatic properties of the molecules would likely increase or decrease biological activity.

Signaling Pathways

The biological effects of this compound and prodine analogs are mediated through complex intracellular signaling cascades initiated by their interaction with specific receptors.

µ-Opioid Receptor Signaling Pathway

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).

G

Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Simultaneously, the G-protein's βγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. These events collectively lead to hyperpolarization of the neuronal membrane and reduced neurotransmitter release, resulting in the analgesic effects.[5]

Dopamine D2 Receptor Signaling Pathway

Some this compound analogs also interact with dopamine D2 receptors, which are also Gi/o-coupled GPCRs.

G

Activation of the D2 receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels and protein kinase A (PKA) activity.[7][8] This pathway is crucial in modulating neuronal excitability and neurotransmitter release in various brain regions.

Neurokinin 1 (NK1) Receptor Signaling Pathway

The NK1 receptor, a GPCR that binds substance P, is involved in pain transmission and inflammation. Some this compound derivatives have been studied as NK1 receptor antagonists.

G

Upon activation, the NK1 receptor couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events.[9][10][11]

Serotonin Transporter (SERT) Mechanism

The Serotonin Transporter is a target for some this compound derivatives, which can act as reuptake inhibitors.

G

The transport of serotonin is coupled to the co-transport of sodium and chloride ions down their electrochemical gradients. The cycle begins with the binding of Na+, followed by serotonin and then Cl- to the outward-facing conformation of the transporter. This induces a conformational change, leading to the translocation of the substrates to the intracellular side, where they are released. The binding of intracellular K+ facilitates the reorientation of the transporter to its outward-facing conformation, completing the cycle.[12][13]

Conclusion

This guide provides a comparative overview of the QSAR analysis of this compound and prodine analogs, highlighting their interactions with key biological targets. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug design and development. The visualization of the relevant signaling pathways provides a deeper understanding of the molecular mechanisms underlying the pharmacological effects of these compounds. Further research focusing on the development of more selective and potent analogs, guided by the principles of QSAR, holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Metabolic Stability of Novel 4-Phenylpiperidine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the metabolic stability of new 4-phenylpiperidine drug candidates. The this compound scaffold is a key pharmacophore in numerous centrally acting drugs, and understanding its metabolic fate is crucial for the development of new, effective, and safe therapeutics. This document presents experimental data, detailed protocols, and visualizations to aid in the rational design of next-generation this compound-based drug candidates with improved metabolic profiles.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of novel this compound-2-carboxamide analogues in human liver microsomes. These compounds are positive allosteric modulators of the serotonin 5-HT2C receptor, a promising target for the treatment of various neuropsychiatric disorders. The data is presented to highlight the structure-stability relationships within this chemical series.

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Lead Compound (1) R = -(CH₂)₁₀CH₃15.245.6
Analogue 1a R = Cyclohexyl35.819.3
Analogue 1b R = Phenyl42.116.5
Analogue 1c R = 4-Fluorophenyl55.612.5
Analogue 1d R = Thiophen-2-yl28.924.0
Control: Verapamil N/A20.533.8

Experimental Protocols

Human Liver Microsomal Stability Assay

A detailed methodology for determining the in vitro metabolic stability of the drug candidates is provided below.

1. Materials and Reagents:

  • Test compounds and control compounds (e.g., Verapamil)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) solution (e.g., Tolbutamide in ACN)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM solution, and the test compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate the proteins.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Visualizations

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Test Compounds, Controls) prep_nadph Prepare NADPH Regenerating System mix_reagents Mix Reagents in 96-Well Plate prep_solutions->mix_reagents thaw_microsomes Thaw Human Liver Microsomes start_reaction Initiate Reaction (Add NADPH) prep_nadph->start_reaction thaw_microsomes->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate pre_incubate->start_reaction terminate_reaction Terminate Reaction at Time Points (0-60 min) start_reaction->terminate_reaction centrifuge Centrifuge to Precipitate Protein terminate_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow of the in vitro human liver microsomal stability assay.

General Metabolic Pathways of this compound Derivatives

The metabolic fate of this compound derivatives is primarily governed by cytochrome P450 (CYP) enzymes. The following diagram depicts the common metabolic transformations.

G cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound Parent Drug n_dealkylation N-dealkylation parent->n_dealkylation CYP3A4, CYP2D6 aromatic_hydroxylation Aromatic Hydroxylation (Phenyl Ring) parent->aromatic_hydroxylation CYP2D6, CYP2C19 piperidine_oxidation Piperidine Ring Oxidation parent->piperidine_oxidation CYP3A4 glucuronidation Glucuronidation n_dealkylation->glucuronidation aromatic_hydroxylation->glucuronidation sulfation Sulfation aromatic_hydroxylation->sulfation piperidine_oxidation->glucuronidation excretion Excretion (Urine, Feces) glucuronidation->excretion sulfation->excretion

Caption: Common metabolic pathways for this compound-based drugs.

A Side-by-Side Assessment of the Cardiovascular Side Effects of 4-Phenylpiperidine Opioids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 4-phenylpiperidine class of opioids encompasses a diverse group of synthetic analgesics, some of which are mainstays in clinical practice while others have gained notoriety for their misuse potential and associated toxicities. A critical aspect of the safety profile of these compounds is their impact on the cardiovascular system. This guide provides a side-by-side comparison of the cardiovascular side effects of four prominent this compound opioids: fentanyl, pethidine (meperidine), methadone, and loperamide. The information is curated from a range of experimental and clinical studies to support research and drug development efforts in this area.

Key Cardiovascular Side Effects: A Comparative Overview

The primary cardiovascular concerns associated with this compound opioids include effects on cardiac electrophysiology, leading to arrhythmias, and alterations in hemodynamics, such as changes in blood pressure and heart rate. The following tables summarize the available quantitative data for each of these key areas.

Table 1: Effects on Cardiac Repolarization and Ion Channels

A major focus of cardiotoxicity for this class of drugs is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an increased risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP).

OpioidhERG Channel Inhibition (IC50)QT Interval ProlongationRisk of Torsades de Pointes (TdP)
Fentanyl 0.3 µM - 0.9 µM[1][2]Less pronounced than methadone, but can occur, especially in specific conditions like hypoxia or hypokalemia.[2]Considered to be a lower risk than methadone, but cases have been reported, particularly in overdose situations.[3]
Pethidine (Meperidine) Not widely reported, but studies suggest it can inhibit multiple cardiac ion channels, including potassium currents.Can occur, though less frequently reported than with methadone.Low risk, but potential exists, especially in the context of overdose or with pre-existing cardiac conditions.
Methadone 1.7 µM - 20 µM[4]Well-documented, dose-dependent prolongation.[4]Significant risk, a known cause of TdP.[3]
Loperamide 33 nM - 390 nM[5][6]Significant prolongation, especially at high doses.[5][6]High risk at supra-therapeutic doses, with numerous case reports of TdP and cardiac arrest.[3]
Table 2: Hemodynamic Effects

The hemodynamic effects of this compound opioids can vary, with some causing bradycardia and hypotension, while others may have a more variable or even stimulatory effect on heart rate.

OpioidEffect on Heart RateEffect on Blood Pressure
Fentanyl Can cause significant bradycardia.Can cause hypotension.[1]
Pethidine (Meperidine) Can cause tachycardia due to its anticholinergic properties.Can cause a decrease in systolic and diastolic blood pressure.[1]
Methadone Can cause bradycardia.Can lead to hypotension.
Loperamide At high doses, can be associated with various arrhythmias, including bradycardia and tachycardia.Hypotension can occur, often secondary to cardiac dysfunction in overdose.

Mechanistic Insights into Cardiovascular Side Effects

The cardiovascular side effects of this compound opioids are primarily mediated through their interaction with various ion channels in cardiomyocytes and their effects on the autonomic nervous system.

Opioid Receptor Signaling and Downstream Effects

Activation of µ-opioid receptors, the primary target for these drugs, initiates a signaling cascade that can indirectly influence cardiovascular function. This pathway involves G-protein coupling and modulation of downstream effectors.

OpioidReceptorSignaling Opioid This compound Opioid MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK Activates (Gβγ) Ca_channel Voltage-Gated Ca²⁺ Channel Inhibition G_protein->Ca_channel Inhibits (Gβγ) cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx HR_Contractility ↓ Heart Rate & ↓ Contractility K_efflux->HR_Contractility Ca_influx->HR_Contractility

Opioid receptor signaling cascade in cardiomyocytes.
Direct Ion Channel Blockade

Beyond receptor-mediated effects, a primary mechanism for the cardiotoxicity of some this compound opioids is the direct blockade of cardiac ion channels, most notably the hERG potassium channel.

IonChannelBlockade cluster_membrane Cardiomyocyte Membrane hERG hERG (IKr) Channel QT_prolongation QT Interval Prolongation hERG->QT_prolongation Nav Na⁺ Channel (INa) QRS_widening QRS Widening Nav->QRS_widening Cav Ca²⁺ Channel (ICa) Opioid Opioid (e.g., Methadone, Loperamide) Opioid->hERG Blocks Opioid->Nav Blocks Opioid->Cav Blocks Arrhythmia Arrhythmia Risk (e.g., TdP) QT_prolongation->Arrhythmia QRS_widening->Arrhythmia

Direct ion channel blockade by this compound opioids.

Experimental Protocols

To aid in the replication and further investigation of these cardiovascular side effects, detailed methodologies for key experimental assays are provided below.

hERG Channel Assay (Whole-Cell Patch Clamp)

This in vitro assay is the gold standard for assessing a compound's potential to inhibit the hERG potassium channel.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

2. Cell Preparation:

  • Cells are harvested using a non-enzymatic cell dissociation solution.

  • The cell suspension is then transferred to an extracellular solution for recording.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.

  • The extracellular solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4.

  • The intracellular solution typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2.

4. Voltage Protocol:

  • Cells are held at a holding potential of -80 mV.

  • To elicit hERG currents, a depolarizing pulse to +20 mV for 2 seconds is applied, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

5. Data Analysis:

  • The peak tail current amplitude at -50 mV is measured before and after the application of the test compound at various concentrations.

  • The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

hERG_Workflow Start Start Cell_Culture Culture hERG-expressing HEK293 cells Start->Cell_Culture Harvest Harvest and prepare cell suspension Cell_Culture->Harvest Patch Establish whole-cell patch clamp configuration Harvest->Patch Record_Baseline Record baseline hERG currents Patch->Record_Baseline Apply_Compound Apply test compound (various concentrations) Record_Baseline->Apply_Compound Record_Post Record hERG currents post-compound Apply_Compound->Record_Post Analyze Analyze tail current amplitude and calculate IC50 Record_Post->Analyze End End Analyze->End

Experimental workflow for the hERG patch-clamp assay.
Langendorff Isolated Heart Preparation

This ex vivo model allows for the assessment of a drug's direct effects on cardiac function, independent of systemic neural and hormonal influences.

1. Animal Preparation:

  • A rodent (typically a rat or guinea pig) is anesthetized.

  • The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

2. Perfusion Setup:

  • The aorta is cannulated and the heart is mounted on a Langendorff apparatus.

  • The heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow and maintained at 37°C.

3. Data Acquisition:

  • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure.

  • Parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and relaxation (+/- dP/dt) are continuously recorded.

  • An electrocardiogram (ECG) can also be recorded to assess effects on cardiac conduction and repolarization.

4. Experimental Protocol:

  • The heart is allowed to stabilize for a baseline period.

  • The test compound is then infused into the perfusion buffer at various concentrations.

  • The effects on the recorded parameters are measured and compared to the baseline values.

In Vivo Cardiovascular Assessment in Conscious, Unrestrained Animals

This in vivo model provides a comprehensive assessment of a drug's cardiovascular effects in a physiologically relevant setting, in accordance with ICH S7A and S7B guidelines.

1. Animal Model and Surgical Implantation:

  • A suitable animal model (e.g., dog, non-human primate) is chosen.

  • A telemetry transmitter is surgically implanted to continuously monitor ECG, blood pressure, and body temperature. Animals are allowed to recover from surgery.

2. Acclimatization and Baseline Recording:

  • Animals are housed in their home cages and allowed to acclimate.

  • Baseline cardiovascular data is collected for a sufficient period before drug administration.

3. Drug Administration and Data Collection:

  • The test compound is administered via a clinically relevant route (e.g., oral, intravenous).

  • Cardiovascular parameters are continuously recorded for a specified period post-dose.

4. Data Analysis:

  • Changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT) are analyzed and compared to baseline and vehicle control groups.

  • The QT interval is corrected for changes in heart rate (e.g., using Bazett's or Fridericia's formula).

Conclusion

The this compound opioids exhibit a range of cardiovascular side effects, with significant variability among individual compounds. Methadone and loperamide (at high doses) pose a considerable risk for QT prolongation and TdP, primarily through potent hERG channel inhibition. Fentanyl's primary cardiovascular effects are bradycardia and hypotension, with a lower, but not absent, risk of QT prolongation. Pethidine's cardiovascular profile is distinct, with a tendency to cause tachycardia.

A thorough understanding of these differential effects is crucial for both clinical practice and the development of safer opioid analgesics. The experimental protocols and mechanistic insights provided in this guide are intended to support further research into the cardiovascular safety of this important class of drugs. It is imperative that researchers and drug developers continue to rigorously evaluate the cardiovascular liabilities of new and existing opioid compounds to mitigate patient risk.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-Phenylpiperidine, a key intermediate in various synthetic applications. Adherence to these guidelines is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] The following steps outline the correct procedure from waste generation to final disposal.

  • Waste Segregation and Collection :

    • Designated Waste Container : Use a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste.[5] The container should be robust and sealable to prevent leaks and vapor escape.[5]

    • Labeling : The container must be explicitly labeled with "Hazardous Waste," the full chemical name "this compound," and relevant hazard symbols.[5]

    • No Mixing : Do not mix this compound waste with other chemical waste streams unless specifically authorized by your institution's Environmental Health & Safety (EHS) department.[5]

  • Containerization of Different Waste Forms :

    • Solid Waste : Contaminated items such as gloves, absorbent pads, and filter paper should be placed in a designated, sealable, and chemically resistant bag or drum labeled as "Hazardous Waste" and "Solid Chemical Waste".[1]

    • Liquid Waste : Unused or waste solutions of this compound should be collected in a sealed, chemically resistant container. Do not mix with solid waste.[1]

    • Sharps Waste : Contaminated needles, Pasteur pipettes, or other sharps must be disposed of in a puncture-resistant sharps container labeled "Hazardous Waste" and "Sharps".[1]

  • Decontamination of Empty Containers :

    • Empty containers that previously held this compound must be decontaminated before being discarded as regular trash.[1]

    • Triple Rinse : Rinse the container three times with a suitable solvent, such as ethanol or acetone, that can dissolve the compound.[1] Collect the rinsate as hazardous liquid waste.

    • Final Wash : After the solvent rinse, wash the container with soap and water.[1]

  • Storage of Waste :

    • Store sealed waste containers in a designated, well-ventilated hazardous waste storage area.[5]

    • Ensure the storage area is away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents and acids.[5][6]

    • Utilize secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[5]

  • Final Disposal :

    • The ultimate disposal of this compound waste must be conducted by a licensed professional waste disposal service.[7]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[8][9] One common method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][7]

Emergency Procedures for Spills

In the event of a this compound spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate : Alert personnel in the immediate vicinity and ensure the area is well-ventilated.[1]

  • Control the Spill : Use an inert absorbent material, such as sand, diatomaceous earth, or commercial sorbent pads, to contain and absorb the spill.[4] For larger spills, cover with dry lime, sand, or soda ash.[9]

  • Collect Waste : Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.[1]

  • Decontaminate the Area : Clean the spill area with a suitable solvent, followed by washing with soap and water.[1] All cleaning materials must be collected and disposed of as hazardous waste.[1]

  • Report the Incident : Report the spill to your laboratory supervisor and the institution's EHS department.[1]

Quantitative Data Summary

While specific quantitative disposal parameters are highly dependent on local regulations and the scale of waste, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Molecular FormulaC₁₁H₁₅N
Molecular Weight161.24 g/mol
Melting Point61-65 °C
Boiling Point286 °C
Density1.062 g/mL at 25 °C

Source: ChemicalBook, 2025[10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

A Waste Generation (this compound) B Segregate Waste Streams A->B G Decontaminate Empty Glassware (Triple Rinse) A->G C Solid Waste (Gloves, Paper Towels) B->C D Liquid Waste (Unused Solutions) B->D E Sharps Waste (Needles, Pipettes) B->E F Properly Labeled Hazardous Waste Containers C->F D->F E->F H Store in Designated Hazardous Waste Area F->H G->H Collect Rinsate I Arrange for Professional Waste Disposal Pickup H->I J Final Disposal via Licensed Service I->J

Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylpiperidine
Reactant of Route 2
Reactant of Route 2
4-Phenylpiperidine

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